5-Bromo-2-chloro-3-methoxypyrazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3-methoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXJHKPFEKHKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743414 | |
| Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-94-3 | |
| Record name | 5-Bromo-2-chloro-3-methoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyrazine: Synthesis, Reactivity, and Applications
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-3-methoxypyrazine, a highly functionalized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and synthetic utility of this versatile building block. We will explore its physicochemical characteristics, predictable reactivity patterns, and provide field-proven, adaptable protocols for its key chemical transformations.
Introduction and Core Molecular Profile
This compound (CAS No. 89283-94-3) is a substituted pyrazine derivative possessing a unique arrangement of functional groups that make it a valuable intermediate in organic synthesis.[1] The pyrazine ring system is a well-established scaffold in medicinal chemistry, found in numerous biologically active compounds. The presence of three distinct handles—a methoxy group, a chlorine atom, and a bromine atom—on this electron-deficient aromatic core allows for a series of selective and diverse chemical modifications. This guide will focus on the practical application of its chemical properties for the synthesis of more complex molecular architectures.
Visualizing the Core Structure
The strategic positioning of the substituents dictates the molecule's reactivity, which will be explored in subsequent sections.
Caption: Chemical structure of this compound.
Physicochemical and Computational Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic protocols. The following table summarizes key identifiers and both experimentally derived and computationally predicted properties.
| Property | Value | Source |
| CAS Number | 89283-94-3 | [1] |
| Molecular Formula | C₅H₄BrClN₂O | [1] |
| Molecular Weight | 223.46 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 221.3 ± 35.0 °C (Predicted) | [2] |
| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [2] |
| LogP | 1.9011 (Computed) | [1] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Reactivity Analysis
The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. This chemoselectivity provides a powerful tool for sequential functionalization.
Plausible Synthetic Route
While specific literature detailing the synthesis of this exact molecule is sparse, a chemically sound route can be proposed based on established pyrazine chemistry. A common strategy involves the functionalization of a pre-existing pyrazine core. One plausible approach begins with 2-amino-5-bromopyrazine, which can be methoxylated and subsequently converted to the chloro derivative via a Sandmeyer-type reaction.
Core Reactivity Principles
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character governs the reactivity of the substituents.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step to the Pd(0) catalyst. This differential reactivity is the cornerstone of its use as a building block, allowing for selective functionalization at the C5 position while leaving the C2 chloro-substituent intact for subsequent transformations.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): The C2-chloro position is activated towards SₙAr by both adjacent nitrogen atoms. While the C-Br bond can also undergo substitution, the C-Cl bond at this position is often the preferred site for attack by strong nucleophiles, particularly at elevated temperatures. The electron-donating methoxy group at C3 can modulate this reactivity but generally does not inhibit it.
Caption: Reactivity map showing the primary sites for chemical functionalization.
Key Experimental Protocols
The following protocols are adapted from established procedures for analogous dihalogenated heterocyclic systems and serve as a robust starting point for experimentation.[3][4] As a matter of good practice, all reactions should be monitored by an appropriate technique (e.g., TLC or LC-MS) to determine completion.
Suzuki-Miyaura Coupling (Selective at C5-Br)
This protocol describes the selective formation of a carbon-carbon bond at the C5 position.
Expertise & Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. A mixture of an organic solvent and water is used because the base (e.g., K₂CO₃) has better solubility in the aqueous phase, facilitating the crucial transmetalation step.
Protocol:
-
Reaction Setup: In a dry Schlenk flask purged with an inert gas (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80–110 °C. Monitor the reaction's progress.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Sonogashira Coupling (Selective at C5-Br)
This protocol enables the introduction of an alkyne moiety at the C5 position.
Expertise & Causality: This reaction requires a copper(I) co-catalyst (CuI) to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used both as a base and often as a solvent, as it effectively scavenges the HBr byproduct.
Protocol:
-
Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4–10 mol%).
-
Reagent Addition: Add the terminal alkyne (1.1–1.5 equiv.) and a suitable degassed amine base (e.g., triethylamine).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed.
-
Work-up: Dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.
References
Introduction: The Strategic Value of Dihalogenated Pyrazines
An In-Depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyrazine: Synthesis, Reactivity, and Applications
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrazine ring system is of particular interest due to its presence in numerous biologically active molecules. This compound (CAS No. 89283-94-3) emerges as a highly valuable and versatile building block.[1] Its strategic disubstitution with two different halogen atoms at electronically distinct positions, combined with the modulating effect of the methoxy group, provides a platform for sequential and site-selective chemical modifications.
This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will explore its fundamental properties, propose a logical synthetic strategy, delve into the causality behind its distinct reactivity in key transformations, and outline the protocols necessary for its successful application in complex molecule synthesis.
Core Physicochemical & Structural Properties
A foundational understanding of the compound's properties is critical for its proper handling, storage, and application in synthesis. The key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89283-94-3 | [1] |
| Molecular Formula | C₅H₄BrClN₂O | [1] |
| Molecular Weight | 223.46 g/mol | [1] |
| Monoisotopic Mass | 221.91955 Da | [2] |
| Appearance | Assumed to be a solid at room temperature | N/A |
| SMILES | COC1=C(Cl)N=CC(Br)=N1 | [1] |
| InChIKey | FXXJHKPFEKHKHZ-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | [1] |
| logP (Predicted) | 1.9011 | [1] |
Illustrative Synthesis Pathway
While specific preparations of this compound are not extensively detailed in readily available literature, a robust synthetic route can be designed based on established principles of pyrazine chemistry, likely commencing from a more common precursor such as 2-amino-3-methoxypyrazine. This multi-step approach ensures precise installation of the halogen substituents.
Caption: Proposed workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Diazotization & Sandmeyer Reaction (Steps 1 & 2): The transformation of an amino group on an electron-deficient heteroaromatic ring into a chloro group is reliably achieved via a Sandmeyer reaction. The initial diazotization with sodium nitrite in a strong acid (like HBr) converts the primary amine into a diazonium salt, an excellent leaving group. Subsequent treatment with a copper(I) salt, CuCl, facilitates the displacement of N₂ gas and installation of the chlorine atom.
-
Electrophilic Bromination (Step 3): The pyrazine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the existing methoxy and chloro substituents influence the ring's electronics. Bromination is achieved using an electrophilic bromine source like N-Bromosuccinimide (NBS) under acidic conditions, which protonates the ring nitrogens, further modulating reactivity and directing the incoming electrophile.
Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of this compound is rooted in the differential reactivity of its C-Br and C-Cl bonds. This chemoselectivity allows for its use as a linchpin in building molecular complexity through sequential, controlled reactions. The two most important transformations are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[4][5] The key to selectivity lies in the relative bond strengths and reactivity of the carbon-halogen bonds in the initial oxidative addition step of the catalytic cycle.
Principle of Selectivity: The oxidative addition of a Pd(0) catalyst to an aryl halide is the rate-determining step in many cross-coupling reactions.[6] The reactivity order for this step is C-I > C-Br > C-Cl.[7] Consequently, the palladium catalyst will preferentially insert into the weaker C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling.
This protocol is adapted from established procedures for analogous dihalopyrimidine substrates.[8]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, exacerbated by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack.[9]
Principle of Selectivity: In contrast to palladium coupling, SNAr reactivity is governed by the stability of the intermediate Meisenheimer complex.[10] The C-2 position is flanked by two ring nitrogens, which provide powerful inductive electron withdrawal and resonance stabilization for the negative charge that develops during nucleophilic attack. This makes the C-2 chloro substituent significantly more labile and prone to displacement by nucleophiles (e.g., amines, alkoxides) than the C-5 bromo substituent.[11]
Caption: General mechanism for the SNAr reaction at the C-2 position.
This protocol is a general guide for reacting the substrate with an amine nucleophile.[12]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 equiv.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 equiv.) to liberate the free amine.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude material can be purified by recrystallization or column chromatography on silica gel.
Analytical Characterization
Rigorous structural confirmation is paramount. While published experimental spectra for this specific compound are scarce, its characteristic spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[13] The following protocols outline the standard procedures for data acquisition.
| Parameter | Predicted Data / Expected Observation |
| ¹H NMR | A single aromatic proton singlet is expected. A sharp singlet for the methoxy (-OCH₃) protons will appear upfield. |
| ¹³C NMR | Five distinct carbon signals are expected. Carbons adjacent to nitrogen (C2, C3, C6) will be downfield. The carbon bearing the bromine (C5) will also be significantly shifted. The methoxy carbon will be the most upfield signal.[14][15] |
| Mass Spec (EI) | The mass spectrum will exhibit a complex and characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks (M, M+2, M+4) that is highly diagnostic. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[13]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[13]
Safety and Handling
Halogenated heterocyclic compounds require careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile), a lab coat, and safety glasses or goggles.[16]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, refrigeration is often recommended for similar compounds.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]
References
- 1. chemscene.com [chemscene.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H4BrClN2O) [pubchemlite.lcsb.uni.lu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
5-Bromo-2-chloro-3-methoxypyrazine molecular weight and formula
An In-Depth Technical Guide to 5-Bromo-2-chloro-3-methoxypyrazine: A Core Scaffold for Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of versatile chemical building blocks is a critical determinant of success in creating novel therapeutics. Halogenated heterocycles, in particular, offer a rich platform for molecular exploration due to their tunable reactivity and diverse biological activities. Among these, this compound emerges as a highly valuable intermediate. Its strategic placement of bromo, chloro, and methoxy functional groups on the electron-deficient pyrazine core provides multiple, distinct reaction sites, enabling the controlled and sequential introduction of molecular complexity.
This guide serves as a comprehensive technical resource on this compound. As a senior application scientist, the following narrative is structured to provide not just procedural steps, but the underlying chemical logic and field-proven insights necessary for its effective utilization in a research and development setting. We will delve into its fundamental properties, plausible synthetic strategies, key chemical transformations, and the analytical methodologies required for rigorous structural validation.
Core Physicochemical and Structural Data
A foundational understanding of a compound's properties is paramount for its effective use in synthesis and handling. This compound is a solid at room temperature, characterized by the following key identifiers and properties.
| Property | Value | Source(s) |
| CAS Number | 89283-94-3 | [1][2][3][4] |
| Molecular Formula | C₅H₄BrClN₂O | [1][2][3][5] |
| Molecular Weight | 223.46 g/mol | [1][3] |
| Appearance | Crystalline solid (predicted) | |
| Boiling Point | 221.3 ± 35.0 °C (Predicted) | [2][3] |
| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 87.6 ± 25.9 °C (Predicted) | [2] |
| SMILES | COC1=C(Cl)N=CC(Br)=N1 | [1] |
Synthesis Strategy: A Mechanistic Approach
While multiple synthetic routes to substituted pyrazines exist, a common and logical approach involves the sequential functionalization of a pyrazine core. A plausible synthesis for this compound can be conceptualized starting from a commercially available aminopyrazine, leveraging well-established halogenation and substitution reactions.
Causality in Synthetic Design
The choice of starting material and reaction sequence is dictated by the directing effects of the substituents and the relative reactivity of the pyrazine ring positions. Starting with 2-amino-3-methoxypyrazine, for instance, allows the amino group to direct electrophilic bromination to the C5 position. The amino group can then be replaced by a chlorine atom via a Sandmeyer-type reaction. This strategic sequence ensures high regioselectivity, which is crucial for avoiding isomeric impurities and simplifying purification.
Generalized Synthetic Protocol
-
Bromination of 2-amino-3-methoxypyrazine:
-
Dissolve 2-amino-3-methoxypyrazine (1.0 equiv.) in a suitable solvent such as acetic acid or a halogenated solvent.
-
Cool the solution in an ice bath (0-5 °C).
-
Add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0-1.1 equiv.), portion-wise while maintaining the temperature. The electron-donating nature of the amino and methoxy groups activates the ring, directing the electrophilic bromine to the C5 position.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product, 2-amino-5-bromo-3-methoxypyrazine, with an organic solvent, dry, and concentrate.
-
-
Sandmeyer Reaction for Chlorination:
-
Suspend the 2-amino-5-bromo-3-methoxypyrazine (1.0 equiv.) in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C.
-
Add a solution of sodium nitrite (1.0-1.2 equiv.) in water dropwise to form the diazonium salt. The diazonium intermediate is highly reactive and should be used immediately.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. The copper catalyst facilitates the displacement of the diazonium group with chloride.
-
Allow the reaction to stir and warm to room temperature.
-
Extract the final product, this compound, with an appropriate organic solvent. Purify the crude product via column chromatography or recrystallization.
-
Synthetic Workflow Diagram
Caption: A plausible synthetic route to the target compound.
Key Chemical Transformations & Applications in R&D
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[6][7] This chemoselectivity is the cornerstone of its application, allowing for the stepwise and site-selective elaboration of the pyrazine core.
A. Palladium-Catalyzed Cross-Coupling Reactions (at C5-Br)
These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, forming the backbone of many pharmaceutical agents.[6]
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
-
Principle: Couples the C5 position with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure.
-
Protocol:
-
To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[6][8]
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the mixture (80-100 °C) until the starting material is consumed.
-
Perform an aqueous work-up and purify the product by column chromatography.
-
2. Buchwald-Hartwig Amination (C-N Bond Formation)
-
Principle: Forms a bond between the C5 position and a primary or secondary amine, a common linkage in bioactive molecules.
-
Protocol:
-
Combine this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOt-Bu or Cs₂CO₃) in a dry, inert-atmosphere flask.[6]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture (80-110 °C) with stirring until completion.
-
Quench the reaction, extract with an organic solvent, and purify the resulting amine.
-
B. Nucleophilic Aromatic Substitution (SNAr) (at C2-Cl)
The C2-chloro position, while less reactive in cross-coupling, is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring nitrogens. This reaction is typically performed after the C5 position has been functionalized.
-
Principle: A nucleophile (e.g., an amine, alcohol, or thiol) displaces the chloride at the C2 position.
-
Protocol:
-
Dissolve the C5-functionalized pyrazine derivative (1.0 equiv.) in a polar solvent (e.g., ethanol, DMF, or NMP).
-
Add the nucleophile (1.0-2.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture (80-150 °C) to drive the substitution.
-
Upon completion, cool the mixture, perform an aqueous workup or direct precipitation, and purify the final product.
-
Diagram of Synthetic Utility
Caption: Stepwise functionalization enables complex molecule synthesis.
Structural Validation and Analytical Workflow
Rigorous confirmation of a compound's structure and purity is a non-negotiable aspect of scientific integrity. A combination of spectroscopic methods should be employed for the comprehensive characterization of this compound and its derivatives.[9]
| Technique | Purpose | Expected Observations for this compound |
| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | [M]+: A characteristic isotopic pattern for one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. HRMS: Exact mass should correspond to C₅H₄BrClN₂O. |
| ¹H NMR | Identifies the number and environment of protons. | A singlet for the methoxy protons (-OCH₃) and a singlet for the lone proton on the pyrazine ring (at C6). |
| ¹³C NMR | Identifies the number and environment of carbon atoms. | Five distinct signals corresponding to the five carbon atoms in the molecule, including the methoxy carbon. |
| FTIR Spectroscopy | Identifies functional groups. | Characteristic peaks for C-H, C=N, C=C aromatic stretches, and C-O ether bonds. |
Analytical Workflow Protocol
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) to confirm the molecular formula.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra. The simplicity of the expected spectra provides a clear fingerprint for the compound.
-
Purity Analysis: Use HPLC or GC-MS to determine the purity of the sample, ensuring it meets the requirements for subsequent reactions.[10]
Analytical Workflow Diagram
Caption: A standard workflow for structural and purity analysis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar halogenated heterocycles provides a strong basis for assessing its potential hazards.[11][12][13][14]
| Hazard Category | Precautionary Measures |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[15] Wear protective gloves, clothing, and eye/face protection. Ensure eyewash stations are accessible.[11] |
| Respiratory Irritation | May cause respiratory irritation.[15] Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[14] |
| Ingestion/Inhalation | May be harmful if swallowed or inhaled.[12] Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13][15] |
Trustworthiness in Practice: Every new batch of this compound should be handled with the assumption that it is hazardous until proven otherwise. All experimental work must be preceded by a thorough risk assessment. The protocols described herein should be performed by trained personnel in a controlled laboratory environment.
Conclusion
This compound stands as a powerful and versatile building block for chemical synthesis, particularly within the domain of drug discovery. Its value is derived from the predictable and selective reactivity of its halogenated positions, which allows for the controlled and systematic construction of complex molecular architectures. By understanding its physicochemical properties, mastering its synthetic transformations, and adhering to rigorous analytical and safety standards, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [guidechem.com]
- 3. 5-bromo-2-chloro-3-methoxy-pyrazine CAS#: 89283-94-3 [m.chemicalbook.com]
- 4. 5-bromo-2-chloro-3-methoxy-pyrazine | 89283-94-3 [m.chemicalbook.com]
- 5. This compound,(CAS# 89283-94-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Role of NMR in Heterocyclic Drug Scaffolds
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-2-chloro-3-methoxypyrazine
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and spectral interpretation of this highly substituted pyrazine derivative. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a robust framework for structural verification.
Pyrazine derivatives are pivotal scaffolds in medicinal chemistry, appearing in numerous therapeutic agents. Their electronic properties and hydrogen bonding capabilities make them valuable pharmacophores. This compound, with its specific substitution pattern, presents a unique electronic environment. Unambiguous structural confirmation is the bedrock of any drug discovery program, and NMR spectroscopy is the gold-standard technique for this purpose.[1] This guide provides the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of this specific molecule, a critical step in quality control, reaction monitoring, and final compound verification.
Molecular Structure and Predicted NMR-Active Nuclei
To understand the NMR spectra, we must first analyze the molecule's structure. This compound (C₅H₄BrClN₂O) possesses a single proton on the pyrazine ring and a methoxy group, making ¹H NMR spectroscopy relatively simple yet informative. The ¹³C NMR spectrum will be more complex, with distinct signals expected for each of the five carbon atoms in the pyrazine core and the single carbon of the methoxy group.
The substituents (Bromo, Chloro, Methoxy) and the ring nitrogen atoms exert significant electronic effects (inductive and resonance), which dictate the chemical shifts of the corresponding nuclei. The electronegative nitrogen atoms and halogen substituents are expected to deshield adjacent nuclei, shifting their resonances downfield (to higher ppm values).[2][3]
Caption: Molecular structure with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Analysis
Due to the substitution pattern, only one aromatic proton (H6) remains on the pyrazine ring. The methoxy group (-OCH₃) provides the only other proton signal.
Key Features:
-
H6 Proton: This proton is flanked by a nitrogen atom (N1) and a carbon bearing a bromine atom (C5). The strong deshielding effect of the adjacent ring nitrogen will shift this proton significantly downfield. This signal is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their characteristic chemical shift is typically found in the 3.8-4.2 ppm range for methoxy groups attached to aromatic systems.[4]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H6 | 8.0 - 8.3 | Singlet (s) | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H |
Note: Predictions are based on established substituent effects on heterocyclic aromatic systems. Actual experimental values may vary slightly.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals corresponding to the five carbons of the pyrazine ring and the one carbon of the methoxy group. The chemical shifts are governed by the electronegativity of the attached and neighboring atoms.
Key Features:
-
C2 and C3: These carbons are bonded to highly electronegative atoms (Cl and O, respectively). They will be the most deshielded and appear furthest downfield. The carbon attached to the oxygen (C3) is typically expected at a slightly higher chemical shift than the one attached to chlorine.
-
C5: The carbon atom bonded to bromine will also be shifted downfield, though the effect of bromine is generally less pronounced than that of oxygen or chlorine.
-
C6: This carbon is attached to the sole ring proton. It is influenced by the adjacent nitrogen (N1) and the bromine-bearing carbon (C5), placing it in the mid-range of the aromatic carbons.
-
C-Me (Methoxy Carbon): This aliphatic carbon will be the most shielded (upfield) signal, appearing in a characteristic region for methoxy carbons, typically between 50 and 65 ppm.[4]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C3 | 155 - 160 |
| C2 | 150 - 155 |
| C5 | 145 - 150 |
| C6 | 130 - 135 |
| C-Me | 55 - 60 |
Note: Quaternary carbon signals (C2, C3, C5) will typically be of lower intensity than the protonated carbon (C6) in a standard ¹³C{¹H} experiment.
Experimental Protocol for NMR Data Acquisition
This section provides a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra.[5]
I. Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of purified this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[6][7]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Standard (Optional): Tetramethylsilane (TMS) is often pre-dissolved in bottled CDCl₃ to serve as an internal reference standard (δ = 0.00 ppm).
II. Instrument Setup & Calibration (400 MHz Spectrometer or higher)
-
Insertion & Locking: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. This is critical for achieving sharp, symmetrical peaks and high resolution.
-
Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise and efficient power transfer.
III. ¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (can be increased for dilute samples).
-
Temperature: 298 K (25 °C).
IV. ¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay ensures proper relaxation of quaternary carbons).
-
Number of Scans: 1024-4096 (required due to the low natural abundance of ¹³C).
-
Temperature: 298 K (25 °C).
V. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectra to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C. If TMS is present, set its signal to 0.00 ppm for both.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.
Workflow for Structural Verification
The following workflow illustrates the logical progression from sample preparation to final structural confirmation.
Caption: A streamlined workflow for NMR-based structural elucidation.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By understanding the influence of the molecule's substituents and heterocyclic nature on chemical shifts, researchers can confidently predict, acquire, and interpret the resulting spectra. The protocols and predictive data outlined in this guide serve as a robust framework for scientists in the pharmaceutical and chemical industries, ensuring the integrity and identity of this valuable chemical scaffold.
References
Mass Spectrometry of 5-Bromo-2-chloro-3-methoxypyrazine: A Technical Guide for Advanced Drug Development
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Bromo-2-chloro-3-methoxypyrazine, a key heterocyclic intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its mass spectrometric analysis, from sample handling to detailed fragmentation pathways. By integrating established ionization theories with predictive analysis based on the fragmentation of structurally analogous compounds, this guide offers a robust framework for the identification, characterization, and quality control of this important chemical entity. We will explore optimal analytical methodologies, predict the intricate isotopic patterns arising from its halogenated structure, and propose a detailed fragmentation cascade supported by mechanistic reasoning. This guide aims to equip the reader with the necessary expertise to confidently analyze this compound and related compounds, ensuring scientific integrity and accelerating drug development timelines.
Introduction: The Significance of this compound in Pharmaceutical R&D
This compound, with the molecular formula C₅H₄BrClN₂O and a molecular weight of 223.46 g/mol , is a highly functionalized pyrazine derivative.[1] The pyrazine ring is a prevalent scaffold in medicinal chemistry, and the unique substitution pattern of this compound—featuring a methoxy group and two different halogens—makes it a versatile building block for the synthesis of novel therapeutic agents. Mass spectrometry is an indispensable tool in modern pharmaceutical analysis, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of such compounds.[2] A thorough understanding of the mass spectrometric behavior of this compound is therefore critical for process optimization, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).
This guide will provide a detailed exploration of the mass spectrometric analysis of this compound, with a focus on practical application and theoretical justification for the observed and predicted spectral features.
Analytical Methodologies: A Step-by-Step Approach
The successful mass spectrometric analysis of this compound hinges on the careful selection and optimization of experimental parameters. This section outlines a recommended workflow, from sample preparation to the choice of ionization and detection techniques.
Sample Preparation and Introduction
Given its aromatic and relatively non-polar nature, this compound is readily soluble in common organic solvents.
Protocol for Sample Preparation:
-
Solvent Selection: For direct infusion analysis, high-purity methanol or acetonitrile are recommended. For analyses coupled with chromatography, the mobile phase composition will dictate the solvent choice.
-
Concentration: Prepare a stock solution of 1 mg/mL. From this, create a working solution of 1-10 µg/mL for initial analyses.
-
Introduction Technique:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, GC-MS is a suitable technique. A non-polar or mid-polarity capillary column is recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a small amount of formic acid (for ESI) would be appropriate.
-
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical and depends on the desired information (molecular weight vs. structural fragmentation).
-
Electron Ionization (EI): As a hard ionization technique, EI is ideal for inducing extensive fragmentation, providing a detailed structural fingerprint. This is particularly useful for distinguishing isomers and elucidating the connectivity of the molecule. Given the stability of the pyrazine ring, a discernible molecular ion should still be observable.[3]
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for obtaining the protonated molecule, [M+H]⁺, which is valuable for confirming the molecular weight.[4] Fragmentation can be induced through in-source collision-induced dissociation (CID) or in a tandem mass spectrometer (MS/MS).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for compounds of medium polarity and volatility. It often provides a balance between molecular ion intensity and fragmentation.
Mass Analyzer Selection
The choice of mass analyzer will depend on the specific analytical goal:
-
Quadrupole: Ideal for routine quantitative analysis due to its robustness and cost-effectiveness.
-
Time-of-Flight (TOF): Offers high mass resolution and accuracy, which is crucial for determining the elemental composition of fragment ions.
-
Orbitrap: Provides the highest mass resolution and accuracy, enabling confident identification of unknown impurities and metabolites.
Spectral Interpretation: Deconstructing the Mass Spectrum
A key feature in the mass spectrum of this compound is the complex isotopic pattern generated by the presence of both bromine and chlorine.
The Molecular Ion and Isotopic Pattern
The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion.[5][6] The expected isotopic distribution for the molecular ion [C₅H₄⁷⁹Br³⁵ClN₂O]⁺ and its isotopologues is detailed in the table below.
| m/z (Nominal) | Isotopologue Composition | Relative Abundance (Approx.) |
| 222 | C₅H₄⁷⁹Br³⁵ClN₂O | 100% |
| 224 | C₅H₄⁸¹Br³⁵ClN₂O / C₅H₄⁷⁹Br³⁷ClN₂O | 133% |
| 226 | C₅H₄⁸¹Br³⁷ClN₂O | 33% |
This table presents the predicted isotopic pattern for the molecular ion of this compound. The presence of this distinct M, M+2, and M+4 pattern is a strong indicator of a compound containing one bromine and one chlorine atom.
Predicted Fragmentation Pattern under Electron Ionization
While no experimental spectrum for this compound is readily available in public databases, a plausible fragmentation pathway can be predicted based on established fragmentation rules for aromatic, halogenated, and methoxy-substituted compounds.[3][6][7]
Key Predicted Fragmentations:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable radical cation.
-
Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo rearrangement and lose a molecule of carbon monoxide.
-
Loss of Halogen Atoms: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a chlorine radical (•Cl) or a bromine radical (•Br). The relative ease of loss will depend on the bond dissociation energies.
-
Ring Cleavage: The pyrazine ring can undergo fragmentation, often involving the loss of HCN.
Below is a proposed fragmentation pathway visualized using a DOT script.
Predicted EI fragmentation of this compound.
Table of Predicted Major Fragment Ions:
| m/z (Nominal, for lowest mass isotopologue) | Proposed Formula | Proposed Fragmentation |
| 207 | C₄HBrClN₂O⁺ | Loss of •CH₃ from the molecular ion. |
| 179 | C₃HBrClN₂⁺• | Loss of CO from the [M-CH₃]⁺ ion. |
| 187 | C₅H₄BrN₂O⁺ | Loss of •Cl from the molecular ion. |
| 143 | C₅H₄ClN₂O⁺ | Loss of •Br from the molecular ion. |
| 152 | C₂BrClN⁺• | Loss of HCN from the [M-CH₃-CO]⁺• ion. |
Practical Considerations and Troubleshooting
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range to achieve high mass accuracy, which is essential for confirming the elemental composition of fragment ions.
-
Ion Suppression: In LC-MS analysis, co-eluting matrix components can suppress the ionization of the analyte. Proper sample cleanup and chromatographic separation are crucial to mitigate this effect.
-
Adduct Formation: In ESI, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) can be observed. While these can aid in confirming the molecular weight, they can also complicate the spectrum. The use of high-purity solvents and mobile phase additives can minimize adduct formation.
Conclusion
The mass spectrometric analysis of this compound presents a unique set of challenges and opportunities due to its complex isotopic signature and multifaceted fragmentation behavior. By leveraging the appropriate analytical techniques and a foundational understanding of fragmentation mechanisms, researchers can effectively characterize this important pharmaceutical intermediate. This guide provides a predictive yet robust framework for its analysis, empowering scientists to ensure the quality and integrity of their research and development efforts. The proposed fragmentation pathways, while predictive, are grounded in established chemical principles and offer a solid starting point for the interpretation of experimental data.
References
- 1. chemscene.com [chemscene.com]
- 2. Anion states and fragmentation of 2-chloroadenine upon low-energy electron collisions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloro-3-methoxypyridine | C6H5BrClNO | CID 16748108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
5-Bromo-2-chloro-3-methoxypyrazine as a synthetic building block
An In-depth Technical Guide 5-Bromo-2-chloro-3-methoxypyrazine: A Versatile Building Block for Sequential and Regioselective Synthesis
Introduction: The Strategic Value of Substituted Pyrazines
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1][2] Its electron-deficient nature and hydrogen bond accepting capabilities make it an ideal anchor for binding to protein active sites. The strategic functionalization of this ring is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
This compound emerges as a particularly powerful synthetic building block due to its unique arrangement of substituents. It offers two distinct and orthogonally reactive halogen atoms—a bromine at the C5 position and a chlorine at the C2 position. This differential reactivity is the cornerstone of its utility, enabling chemists to perform sequential, site-selective cross-coupling reactions. This guide provides a detailed exploration of the core reactivity principles and practical, field-proven protocols for leveraging this versatile intermediate in the synthesis of complex molecules.
Core Reactivity Principles: A Foundation for Rational Synthesis
The synthetic utility of this compound is governed by the predictable and exploitable differences in the reactivity of its carbon-halogen bonds, primarily in palladium-catalyzed cross-coupling reactions.
Chemoselectivity in Palladium-Catalyzed Cross-Coupling: The central principle enabling sequential functionalization is the differential reactivity of carbon-halogen bonds toward oxidative addition by a palladium(0) catalyst. The established order of reactivity is C–I > C–Br > C–Cl.[3][4] Consequently, the C5-Br bond on the pyrazine ring is significantly more susceptible to oxidative addition than the C2-Cl bond. This allows for a wide range of cross-coupling reactions to be performed selectively at the C5 position while leaving the C2-chloro group untouched for subsequent transformations under more forcing conditions.[5][6]
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic attack, particularly at the positions alpha to the nitrogen atoms (C2, C3, C5, C6).[5][7] The chlorine atom at the C2 position is an excellent leaving group in such reactions, allowing for its displacement by a variety of nucleophiles like amines, alcohols, and thiols.[8][9] This provides an alternative pathway for functionalization, orthogonal to palladium-catalyzed methods.
Palladium-Catalyzed Cross-Coupling: A Toolkit for C-C and C-N Bond Formation
The selective functionalization of the C5-bromo position is the most common and powerful application of this building block. Below are detailed protocols for key transformations.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties. The reaction proceeds selectively at the more reactive C5-Br bond.[10]
Causality Behind Protocol Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is highly effective for C-Br bonds on heteroaromatic systems.[11]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[11]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is crucial. The organic solvent solubilizes the pyrazine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5-Br
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 v/v ratio (to achieve a substrate concentration of ~0.1 M).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-methoxy-5-phenylpyrazine | 88 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)-3-methoxypyrazine | 91 |
| 3 | Pyridin-3-ylboronic acid | 2-Chloro-3-methoxy-5-(pyridin-3-yl)pyrazine | 75 |
| 4 | Thiophen-2-ylboronic acid | 2-Chloro-3-methoxy-5-(thiophen-2-yl)pyrazine | 82 |
Yields are typical and may vary based on specific reaction scale and purification.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[12] The C5-Br bond is selectively aminated, providing access to 5-amino-2-chloro-3-methoxypyrazine derivatives.[3]
Causality Behind Protocol Choices:
-
Catalyst/Ligand: The amination of electron-deficient heteroaryl halides often requires more sophisticated catalysts than Suzuki couplings. A pre-catalyst like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., Xantphos) is highly effective.[13] These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[12]
Experimental Protocol: Selective Buchwald-Hartwig Amination at C5-Br
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃ (2 mol%), Xantphos (4.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to a dry reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. Upon completion (typically 4-16 hours), cool to room temperature.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sequential Functionalization: Unlocking the Full Potential
The true elegance of this compound lies in its capacity for sequential reactions. After an initial cross-coupling at the C5-Br position, the less reactive C2-Cl bond can be targeted under different, often more forcing, conditions. This allows for the controlled and divergent synthesis of highly substituted pyrazines from a single starting material.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
An In-Depth Technical Guide on the Reactivity of 5-Bromo-2-chloro-3-methoxypyrazine in Organic Synthesis
<Step>
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine nucleus is a privileged heterocyclic motif integral to numerous FDA-approved pharmaceuticals and compounds of significant interest in drug discovery and materials science.[1][2][3] Its electron-deficient nature and capacity for hydrogen bonding make it a valuable scaffold for designing biologically active molecules.[1][3] 5-Bromo-2-chloro-3-methoxypyrazine is a highly versatile building block, offering multiple reaction sites for the strategic introduction of molecular diversity. This guide provides a comprehensive technical overview of its reactivity, focusing on key transformations and the underlying principles that govern its synthetic utility.
Core Reactivity Principles: A Dichotomy of Halogen Reactivity
The synthetic utility of this compound is primarily dictated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[4][5][6] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference allows for selective functionalization at the C5 position, leaving the C2 chloro group available for subsequent transformations.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the positional activation by the ring nitrogen atoms plays a more dominant role. The pyrazine core's electron-deficient character facilitates nucleophilic attack.[1][7] Generally, in dihalopyrimidines and related azines, the C2 and C6 positions are more activated towards SNAr due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms.[8] This creates a fascinating dichotomy where the preferred site of reaction can be modulated by the chosen synthetic methodology.
Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds, and they represent the most common transformations for this compound.
Suzuki-Miyaura Cross-Coupling: A Gateway to Arylated Pyrazines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[9][10][11] With this compound, this reaction can be performed with high regioselectivity at the more reactive C5-bromo position.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst. Other Pd(0) sources like Pd₂(dba)₃ with appropriate phosphine ligands can also be employed.[4]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid for transmetalation.[4][6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[1][4]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C5
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Stir the mixture at 90 °C and monitor the reaction progress using TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-methoxy-5-phenylpyrazine | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-methoxy-5-(4-methoxyphenyl)pyrazine | ~80-90 |
| 3 | 3-Pyridylboronic acid | 2-Chloro-3-methoxy-5-(pyridin-3-yl)pyrazine | ~75-85 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of arylamines which are prevalent in pharmaceuticals.[12][13][14] Similar to the Suzuki coupling, this reaction can be directed to the C5-bromo position of this compound.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, BrettPhos) is crucial for efficient C-N bond formation.[4][5] The ligand choice is critical and often substrate-dependent.
-
Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is required to deprotonate the amine, facilitating its coordination to the palladium center.[4]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere (argon or nitrogen).[4]
Experimental Protocol: Selective Buchwald-Hartwig Amination at C5
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon three times.
-
Reagent Addition: Add degassed toluene, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction Execution: Stir the mixture at 80-110 °C until the starting material is consumed (monitored by LC-MS).
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The product is isolated and purified via standard chromatographic techniques.
Visualization: Buchwald-Hartwig Experimental Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway
While palladium-catalyzed reactions favor the C5 position, SNAr provides a complementary strategy that often targets the C2 position. The electron-withdrawing nature of the two ring nitrogen atoms activates the pyrazine core to nucleophilic attack, particularly at the positions alpha to the nitrogens (C2 and C3/C5).[1][15]
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines are typically used.[1]
-
Solvent: Polar aprotic solvents like DMSO or DMF are often employed to facilitate the reaction.[1]
-
Temperature: Thermal conditions are generally required to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer intermediate.
Experimental Protocol: SNAr with an Amine Nucleophile
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv.) in DMSO.
-
Reagent Addition: Add the desired amine (e.g., morpholine, 1.5 equiv.) and a base such as K₂CO₃ (2.0 equiv.).
-
Reaction Execution: Heat the mixture to 120-140 °C and monitor by LC-MS.
-
Workup and Purification: Cool the reaction, pour into water, and extract the product with an appropriate organic solvent. The product is then purified by chromatography.
Note: The regioselectivity of SNAr on this specific substrate can be complex. While the C2 position is electronically activated, the steric hindrance from the adjacent methoxy group may influence the outcome. Careful analysis of the product mixture is essential.
Conclusion: A Versatile Scaffold for Synthesis
This compound is a strategically important building block in organic synthesis. Its reactivity is characterized by a predictable and exploitable difference between its two halogen atoms. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable methods for the selective functionalization of the C5-bromo position. In contrast, nucleophilic aromatic substitution offers a potential route to modify the C2-chloro position. This dual reactivity allows for the sequential and controlled introduction of various functional groups, making it an invaluable tool for researchers, particularly those in the field of drug development, to generate libraries of novel pyrazine derivatives for biological screening.[1][2][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
Unlocking the Therapeutic Promise: A Guide to the Potential Biological Activity of 5-Bromo-2-chloro-3-methoxypyrazine Derivatives
An In-Depth Technical Guide
Abstract
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point in drug discovery.[2][3][4] This guide focuses on a specific, highly functionalized starting block: 5-Bromo-2-chloro-3-methoxypyrazine. The strategic placement of two distinct halogen atoms (bromine and chlorine) offers differential reactivity for sequential chemical modifications, while the methoxy group fine-tunes the electronic character of the ring.[5] This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the rationale, potential therapeutic areas, and a comprehensive experimental framework for synthesizing and evaluating the biological activities of novel derivatives derived from this versatile scaffold.
The Strategic Rationale: Why this compound?
The therapeutic potential of a chemical scaffold is dictated by its structural features and synthetic accessibility. The this compound core is an exemplary starting point for library synthesis due to three key features:
-
Differential Reactivity: The chlorine and bromine atoms serve as orthogonal synthetic handles. The C-Cl bond is typically more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C-Br bond can also be functionalized, allowing for the sequential and controlled introduction of diverse chemical moieties. This enables the creation of vast and structurally varied compound libraries from a single core.
-
Privileged Substructure: Pyrazine derivatives are well-documented as potent biological agents across multiple disease areas, including oncology and infectious diseases.[2][3][4][6] The pyrazine ring itself is a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and π-stacking interactions with biological targets.
-
Modulating Functional Groups: The presence of a methoxy group can influence the molecule's metabolic stability, solubility, and binding affinity.[5] The bromine atom, beyond its role as a synthetic handle, can also form halogen bonds, a type of non-covalent interaction increasingly recognized for its importance in ligand-protein binding. The inherent properties of these substituents provide a strong rationale for exploring derivatives in several key therapeutic areas.
Potential Therapeutic Applications & Investigative Roadmap
Based on the extensive literature on related pyrazine and halogenated heterocyclic compounds, three primary areas of biological activity present the most promising avenues for investigation.
Anticancer Activity
Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, with several acting as kinase inhibitors or apoptosis inducers.[1][2][3][4] The exploration of novel derivatives from the this compound scaffold is a logical extension of this established research.
A systematic evaluation is crucial to identify promising anticancer candidates.[7][8] The process begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies for validated hits.
Caption: High-throughput screening workflow for identifying novel anticancer agents.
This protocol outlines a standard procedure for initial cytotoxicity screening. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity
Halogenated compounds, including brominated pyrazines, have demonstrated significant antimicrobial properties.[9][10] A study on brominated and chlorinated pyrazine-based chalcones revealed potent anti-staphylococcal and anti-enterococcal activity, suggesting that derivatives from our core scaffold could be effective against clinically relevant pathogens, particularly multidrug-resistant strains.[9][11]
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[12][13]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range is 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14][15]
Results should be summarized in a clear tabular format for easy comparison.
| Derivative ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PZD-001 | Phenyl | - | 16 | 64 |
| PZD-002 | 4-Fluorophenyl | - | 8 | 32 |
| PZD-003 | Pyridin-3-yl | - | 32 | >128 |
| Vancomycin | (Control) | (Control) | 1 | N/A |
| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.015 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Neuroprotective Activity
Methoxypyrazine derivatives are known to possess neuroprotective properties.[16] Furthermore, compounds that can mitigate oxidative stress are of significant interest for treating neurodegenerative diseases.[17] Given the methoxy group on the core scaffold, derivatives should be evaluated for their ability to protect neuronal cells from oxidative insults. A comprehensive approach using both in vitro and in vivo models is recommended for evaluating neuroprotective effects.[18][19][20][21]
The generation of a diverse library is the foundational step. Palladium-catalyzed cross-coupling reactions are ideal for this purpose.
Caption: Synthetic diversification strategy at the C2-chloro position. A similar strategy can be applied at the C5-bromo position.
This assay assesses a compound's ability to protect neuronal cells from death induced by an oxidative agent like hydrogen peroxide (H₂O₂).
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate until they reach ~80% confluency. For some studies, differentiation into a more neuron-like phenotype using retinoic acid may be beneficial.
-
Pre-treatment: Treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.
-
Oxidative Insult: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include a control group treated with H₂O₂ alone.
-
Viability Assessment: Measure cell viability using the MTT assay or a similar method as described in the anticancer protocol.
-
Analysis: Compare the viability of cells pre-treated with the derivatives to the H₂O₂-only control. A significant increase in viability indicates a neuroprotective effect. For promising compounds, further assays to measure markers of oxidative stress, such as superoxide dismutase (SOD) activity, are recommended.[18][19]
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the known biological activities of related pyrazine compounds provide a strong rationale for investigating its derivatives in oncology, infectious disease, and neuroprotection. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these novel compounds. Successful identification of "hit" compounds through these in vitro assays will warrant further investigation into their specific mechanisms of action and eventual validation in preclinical in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 3. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. drughunter.com [drughunter.com]
- 6. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioinfopublication.org [bioinfopublication.org]
- 11. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. apec.org [apec.org]
- 16. researchgate.net [researchgate.net]
- 17. Polyphenolic Compounds from Lespedeza bicolor Protect Neuronal Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs | MDPI [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prudent Researcher's Guide to 5-Bromo-2-chloro-3-methoxypyrazine: A Technical Whitepaper on Safe Handling and Application
Abstract
5-Bromo-2-chloro-3-methoxypyrazine is a key heterocyclic building block in medicinal chemistry and drug discovery, prized for its specific reactivity and substitution pattern. However, its utility is matched by potential hazards that necessitate a robust and informed approach to its handling, storage, and disposal. This technical guide provides an in-depth analysis of the safety considerations for this compound, tailored for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of datasheet information, this paper delves into the causality behind safety protocols, grounding them in the principles of chemical reactivity and toxicology of halogenated heteroaromatics. It offers detailed, field-proven methodologies for risk mitigation, from engineering controls and personal protective equipment (PPE) selection to comprehensive emergency and disposal procedures.
Compound Profile and Hazard Identification
This compound is a solid, off-white to yellow crystalline powder.[1] Its structure, featuring a pyrazine core with bromo, chloro, and methoxy substituents, dictates its chemical behavior and toxicological profile.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrClN₂O | [2][3] |
| Molecular Weight | 223.46 g/mol | [2][3] |
| CAS Number | 89283-94-3 | [2][3] |
| Appearance | Off-white to yellow solid | [1] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
While comprehensive toxicological data for this specific compound are not publicly available, the hazard profile is inferred from data on structurally related halogenated pyrazines and pyrimidines.[4][5] The primary hazards are categorized as follows:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[4][6]
-
Serious Eye Damage/Irritation (Category 2/2A): Causes serious eye irritation.[4][6][7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][6]
-
Acute Toxicity (Oral): May be harmful if swallowed.[6]
It is crucial to recognize that many pharmaceutical intermediates, particularly those with complex heterocyclic structures, are considered Highly Potent Active Pharmaceutical Ingredients (HPAPIs) or their precursors.[2][6] Therefore, in the absence of complete data, a conservative approach is warranted, treating this compound with the handling precautions suitable for a potent compound.[8]
The Pillars of Safe Handling: A Risk-Based Approach
A self-validating safety system relies on a multi-layered defense against exposure, encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls: The First Line of Defense
The primary principle of handling potent compounds is containment.[2] Open handling of the powdered substance is strongly discouraged.[2]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: Ensure adequate ventilation in the laboratory, with the fume hood serving as the primary local exhaust ventilation (LEV) system.[6] The laboratory should be maintained under negative pressure relative to adjacent corridors to prevent the escape of airborne contaminants.[2]
-
Containment Systems: For larger quantities or repetitive operations, the use of a glove box or a ventilated balance enclosure provides a higher level of containment and is considered best practice.[9]
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[6][10]
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be based on a thorough risk assessment. The following ensemble represents the minimum required PPE for handling this compound:
| PPE Category | Specification | Rationale and Source(s) |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation. Mandated by OSHA regulations (29 CFR 1910.133).[6][11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Protects against skin contact, which can cause irritation. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[6] |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[6][12] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | If there is a risk of generating dust outside of a fume hood, or in the event of a spill, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[13][14] |
Experimental Protocols: From Benchtop to Disposal
The following protocols are designed to minimize exposure and ensure procedural integrity. The causality behind each step is explained to foster a deeper understanding of the safety rationale.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE. Decontaminate the work surface within the chemical fume hood. Place a weigh boat on a tared analytical balance inside the hood.
-
Aliquotting: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid creating dust by using slow, deliberate movements.
-
Container Sealing: Immediately and securely close the main container. Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to its designated storage location.
-
Dissolution: Place the weigh boat containing the aliquot into the reaction vessel or beaker that already contains the desired solvent. This prevents the need to scrape the powder, which can generate dust. Alternatively, add the solvent directly to the weigh boat and transfer the resulting solution.
-
Cleanup: Dispose of the used spatula tip (if disposable) and weigh boat as hazardous solid waste. Wipe down the balance and the work surface with an appropriate solvent, followed by soap and water.
Storage Protocol
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6] Contact with these substances could lead to vigorous, exothermic reactions.
-
Environment: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator designated for chemical storage (2-8°C).[1] This minimizes the risk of degradation and reduces vapor pressure.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and associated hazards.
Spill Management Protocol
-
Evacuation and Alerting: If a significant spill occurs, evacuate the immediate area and alert nearby personnel.
-
Containment: For solid spills, do not use a dry brush and dustpan, as this will generate dust.[15] Gently cover the spill with an inert absorbent material.
-
Cleanup: Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[8]
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Caption: Safe handling workflow from preparation to cleanup.
Reactivity and Disposal Considerations
Chemical Reactivity
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[4]
-
Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[4] For this reason, reactions should be conducted with careful temperature control.
Waste Disposal
Improper disposal of halogenated compounds is a significant environmental and safety risk.
-
Waste Segregation: All waste containing this compound, including contaminated lab supplies (gloves, pipette tips, paper towels), must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[7] This waste stream should be categorized as "halogenated organic waste."[7] Do not mix with non-halogenated waste streams.
-
Container Management: Keep waste containers tightly closed except when adding waste. Store them in a designated secondary containment area.[8]
-
Final Disposal: The final disposal must be handled by a licensed hazardous waste disposal company.[8] The recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HBr and HCl).[16] This method ensures the complete destruction of the compound and prevents the formation of persistent organic pollutants.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [6][10][17] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention. | [6][10] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms such as respiratory irritation persist, call a poison center or doctor. | [6][10] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention or call a poison control center. | [6][10] |
Conclusion
This compound is a valuable tool in chemical synthesis, but its potential hazards demand respect and meticulous handling. By understanding the chemical principles that underpin safety protocols—from its irritant nature to the risks associated with halogenated waste—researchers can create a self-validating system of safety. Adherence to the multi-layered approach of engineering controls, rigorous personal protective equipment standards, and detailed handling and disposal protocols is not merely a matter of compliance, but a fundamental tenet of responsible scientific practice. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they provide the definitive guidance for your work environment.
References
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- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
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- 15. chemicalbook.com [chemicalbook.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Dichotomy: A Technical Guide to Chloro and Methoxy Groups in Pyrazine Drug Discovery
Foreword: Beyond the Scaffold
To the seasoned researcher, the pyrazine ring is a familiar and welcome sight.[1] Its prevalence in clinically vital medicines speaks to its privileged status as a versatile scaffold.[1][2] This six-membered aromatic heterocycle, with its two nitrogen atoms in a 1,4-arrangement, offers a unique combination of electronic properties, hydrogen bonding capabilities, and synthetic accessibility that make it a cornerstone of modern medicinal chemistry.[1][3] However, the true potential of a pyrazine-based drug candidate is often unlocked not by the core itself, but by the subtle yet profound influence of its substituents.
This guide moves beyond a general appreciation of the pyrazine scaffold to offer an in-depth technical analysis of two of the most frequently employed and impactful substituents in drug design: the chloro and methoxy groups.[4] While seemingly simple, the choice between a halogen and a small alkoxy group can dramatically alter a molecule's electronic character, metabolic fate, and ultimately, its therapeutic efficacy. We will dissect the nuanced roles of these functional groups, providing not just a theoretical overview, but also field-proven insights into their strategic application in the iterative process of drug development. Our exploration will be grounded in the principles of causality, ensuring that every experimental choice and design rationale is clearly elucidated for the discerning scientific mind.
I. The Chloro Group: An Inductive Powerhouse and Synthetic Linchpin
The chlorine atom, when appended to a pyrazine ring, exerts a powerful influence primarily through its strong inductive electron-withdrawing effect. This seemingly simple property has profound consequences for both the chemical reactivity and the biological interactions of the molecule.
Electronic and Physicochemical Impact
The high electronegativity of chlorine polarizes the carbon-chlorine bond, drawing electron density away from the pyrazine ring. This has several key effects:
-
Ring Deactivation and Acidity: The inductive withdrawal of electrons makes the pyrazine ring more electron-deficient. This enhances the acidity of any N-H protons on the ring or on adjacent substituents, which can be critical for receptor interactions.
-
Modulation of Basicity: The electron-withdrawing nature of the chloro group reduces the basicity of the pyrazine nitrogens. This can be a crucial tool for fine-tuning the pKa of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration. However, this must be carefully balanced to avoid issues with solubility and off-target toxicity.[5]
A Gateway for Synthetic Elaboration
From a synthetic chemistry perspective, the chloro group is arguably one of the most valuable substituents on a pyrazine ring. Its role as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions provides a versatile handle for the introduction of a wide array of other functional groups.[3]
The electron-deficient nature of the pyrazine ring, further enhanced by the inductive effect of the chloro substituent, facilitates the attack of nucleophiles.[3] This allows for the relatively straightforward displacement of the chlorine atom with amines, alcohols, thiols, and other nucleophiles, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,5-Dichloropyrazine
This protocol describes a typical SNAr reaction to synthesize a mono-aminated pyrazine derivative, a common step in many drug discovery programs.
Objective: To synthesize 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine from 2,5-dichloropyrazine and 3-methoxyaniline.
Materials:
-
2,5-Dichloropyrazine (1.0 eq)
-
3-Methoxyaniline (1.05 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichloropyrazine and anhydrous DMF.
-
Add 3-methoxyaniline to the solution and stir for 5 minutes at room temperature.
-
Carefully add potassium tert-butoxide portion-wise to the reaction mixture.
-
Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.[3]
Role in Target Engagement and Metabolism
The chloro group can directly participate in interactions with biological targets. It can act as a hydrogen bond acceptor and engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
From a metabolic standpoint, the C-Cl bond is generally stable. However, in certain contexts, it can be a site for oxidative metabolism, leading to the formation of reactive metabolites. This potential liability must be carefully assessed during preclinical development.
II. The Methoxy Group: A Subtle Modulator of Electronics and Metabolism
In contrast to the inductively dominated chloro group, the methoxy group presents a more nuanced electronic profile, acting as a resonance electron-donating group and an inductive electron-withdrawing group.
Electronic and Physicochemical Impact
The interplay of these opposing electronic effects gives the methoxy group its unique character:
-
Resonance Donation: The lone pairs on the oxygen atom can be delocalized into the pyrazine ring, increasing the electron density at the ortho and para positions. This can influence the reactivity of the ring and its ability to participate in certain receptor interactions.
-
Inductive Withdrawal: The electronegativity of the oxygen atom also exerts a weaker inductive electron-withdrawing effect. The net electronic effect of the methoxy group is context-dependent, influenced by its position on the ring and the presence of other substituents.
-
Solubility and Polarity: The methoxy group can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability.
-
Conformational Influence: The methoxy group is not cylindrically symmetrical and can adopt different conformations relative to the pyrazine ring. This can have a significant impact on the overall shape of the molecule and its ability to fit into a binding pocket.[6]
A Handle for Metabolic Tuning
One of the most significant roles of the methoxy group in drug design is its susceptibility to oxidative metabolism, specifically O-demethylation, by cytochrome P450 enzymes. This metabolic pathway converts the methoxy group into a hydroxyl group, which can have several consequences:
-
Metabolic Clearance: O-demethylation is often a major clearance pathway for methoxy-containing drugs, influencing their half-life and dosing regimen.
-
Generation of Active Metabolites: The resulting hydroxylated metabolite may have a different biological activity profile than the parent drug. In some cases, the metabolite may be more active, in which case the parent drug acts as a prodrug.
-
Improved Excretion: The introduction of a polar hydroxyl group generally increases the water solubility of the molecule, facilitating its excretion from the body.
This predictable metabolic handle allows medicinal chemists to strategically introduce methoxy groups to fine-tune the pharmacokinetic properties of a drug candidate.
Diagram: Metabolic O-Demethylation of a Methoxypyrazine Derivative
Caption: Cytochrome P450-mediated O-demethylation of a methoxypyrazine.
III. A Comparative Analysis: Strategic Choices in Drug Design
The decision to incorporate a chloro versus a methoxy group onto a pyrazine scaffold is a strategic one, driven by the specific objectives of the drug discovery program. The following table summarizes the key contrasting features to guide this decision-making process.
| Feature | Chloro Group | Methoxy Group | Rationale in Drug Design |
| Electronic Effect | Strong inductive electron withdrawal | Resonance electron donation, weak inductive withdrawal | Modulating pKa, ring reactivity, and electronic interactions with the target. |
| Synthetic Utility | Excellent leaving group for SNAr | Can be introduced via SNAr from a chloro-precursor | Chloro group enables facile library synthesis and diversification. |
| Metabolic Stability | Generally stable, potential for reactive metabolites | Prone to O-demethylation | Methoxy group can be used to control clearance and half-life. |
| Physicochemical Properties | Increases lipophilicity | Can improve aqueous solubility (H-bond acceptor) | Balancing solubility and permeability for optimal ADME. |
| Target Interactions | Halogen bonding, H-bond acceptor | H-bond acceptor, can influence conformation | Fine-tuning binding affinity and selectivity. |
Diagram: Decision-Making Workflow for Substituent Selection
Caption: A simplified workflow for choosing between chloro and methoxy substituents.
IV. Case Studies: The Theory in Practice
An examination of successful drug discovery programs reveals the practical application of these principles.
-
Case Study 1: Chloro Group for Potency and Synthetic Access. In the development of novel kinase inhibitors, a chloropyrazine intermediate is often a key starting point. The chloro group can occupy a specific pocket in the ATP binding site, contributing to potency through halogen bonding. Furthermore, its utility in SNAr reactions allows for the rapid exploration of different amine substituents to optimize selectivity and cell-based activity.[2]
-
Case Study 2: Methoxy Group for Metabolic Tuning and Solubility. In a program targeting a central nervous system (CNS) disorder, a lead compound with high lipophilicity and a long half-life was identified. The introduction of a methoxy group at a solvent-exposed position on the pyrazine ring served a dual purpose. It provided a site for metabolism, reducing the half-life to a more desirable range, and the increased polarity helped to mitigate potential issues with off-target binding in the CNS.
V. Conclusion: A Tale of Two Substituents
The chloro and methoxy groups, while small in stature, are titans in the world of medicinal chemistry. Their judicious application to the pyrazine scaffold can be the difference between a promising lead and a clinical candidate. The chloro group, with its powerful inductive effect and synthetic versatility, is a tool for building potency and exploring chemical space. The methoxy group, with its nuanced electronic properties and metabolic handle, is a tool for fine-tuning the pharmacokinetic profile of a molecule.
As senior application scientists, it is our experience that a deep understanding of the fundamental properties of these substituents is paramount. It is not enough to simply follow a synthetic route; one must comprehend the underlying principles that govern how a molecule will behave in a biological system. This guide has aimed to provide that deeper understanding, empowering researchers to make more informed and strategic decisions in their quest for novel therapeutics. The pyrazine ring will undoubtedly continue to be a central player in drug discovery, and the masterful manipulation of its substituents will remain a key to unlocking its full potential.
VI. References
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Huigens, R.W., Brummel, B.R., Tenneti, S., Garrison, A.T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27.
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Saleh, T. A. (2020). Biological activity Study for some heterocyclic compounds and their impact on the gram positive and negative bacteria. Energy Procedia, 157, 296.
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Manabe, T., Kambayashi, D., Akatsu, H., & Kudo, K. (2021). Favipiravir for the treatment of patients with COVID-19: A systematic review and meta-analysis. BMC Infectious Diseases, 21.
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Hawksworth, G., & Scheline, R. R. (1975). Metabolism in the Rat of Some Pyrazine Derivatives Having Flavour Importance in Foods. Xenobiotica, 5(7), 389-399.
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Agustina Eko Setyowati, W., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
-
Ong, H. T., Siau, W. Y., & Ng, E. P. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Malaysian Journal of Chemistry, 18(1), 30-47.
-
Ishihara, Y. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Technical Support.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. --INVALID-LINK--
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Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. --INVALID-LINK--
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Barron, F. W. (2012). Bioisosteres of Common Functional Groups. University of Michigan.
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Zhao, Y., et al. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods, 10(7), 1634.
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Orlińska, B., et al. (2018). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 23(10), 2513.
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Duan, B., et al. (2022). Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. Foods, 11(12), 1799.
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Glyn, R. J., & Pattison, G. (2020). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
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Ranjitha, P. K., et al. (2020). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Journal of Molecular Structure, 1222, 128886.
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Jeschke, P. (2016). Replacement of the ortho-phenyl ring with saturated bioisosteres in modern crop protection chemistry. Pest Management Science, 72(4), 643-659.
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-22.
-
Farnia, F., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Catalysts, 11(1), 81.
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Ishihara, Y., & Baran, P. S. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.
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Scheiner, J. J., Sacks, G. L., & Vanden Heuvel, J. E. (2009). Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. American Journal of Enology and Viticulture, 60(3), 273-286.
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Scheiner, J. J., Sacks, G. L., & Vanden Heuvel, J. E. (2021). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Foods, 10(7), 1634.
-
Scheiner, J. J. (2009). How Viticultural Factors Affect Methoxypyrazines. Wines & Vines.
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Sun, S., et al. (2011). Optical properties of pyrazine derivatives compared with their s-triazine analogs. Dyes and Pigments, 91(2), 169-175.
-
Irfan, A., et al. (2017). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconductor. Journal of Molecular Graphics and Modelling, 74, 1-10.
-
Wang, Y., et al. (2017). New pyrazine derivative, and preparation method and medical application thereof. WO2017004966A1.
-
BenchChem. (2025). A Head-to-Head Comparison of Thioproperazine and Chlorpromazine on Locomotor Activity. BenchChem Technical Support.
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Sarwer-Foner, G. J., & Ogle, W. (1956). A comparison of chlorpromazine and reserpine in chronic psychosis. Canadian Medical Association Journal, 74(7), 526-531.
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BenchChem. (2025). A Comparative Analysis of Mebhydrolin Napadisylate and Chlorpromazine for Researchers and Drug Development Professionals. BenchChem Technical Support.
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
References
The Strategic Utility of 5-Bromo-2-chloro-3-methoxypyrazine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic cores, substituted pyrazines represent a privileged class of structures, frequently incorporated into molecules targeting a diverse array of biological pathways. This guide provides a detailed examination of 5-Bromo-2-chloro-3-methoxypyrazine, a versatile building block whose unique substitution pattern offers a wealth of opportunities for the synthesis of complex, biologically active molecules. While specific, in-depth literature on this exact compound is emergent, this paper will elucidate its potential by drawing parallels with closely related structures and foundational principles of medicinal chemistry, offering a predictive roadmap for its application.
Physicochemical Properties and Structural Attributes
A thorough understanding of a scaffold's physicochemical properties is the bedrock of its effective utilization in a synthetic workflow. This compound is a halogenated and methoxy-substituted pyrazine with the CAS Number 89283-94-3.[1] The strategic placement of its functional groups dictates its reactivity and potential for molecular elaboration.
| Property | Value | Reference |
| CAS Number | 89283-94-3 | [1] |
| Molecular Formula | C₅H₄BrClN₂O | [1] |
| Molecular Weight | 223.46 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and alcohols | Inferred |
| Purity | Commercially available at ≥95% | [1] |
The pyrazine core, an electron-deficient aromatic system, is rendered even more so by the presence of two electronegative nitrogen atoms. This intrinsic electronic nature, coupled with the bromo, chloro, and methoxy substituents, provides multiple, distinct reaction sites for chemical modification.
Synthetic Pathways and Plausible Routes
A potential synthetic pathway could involve the diazotization of 2-amino-5-bromo-3-methoxypyrazine followed by a Sandmeyer-type reaction to introduce the chlorine atom at the 2-position. The starting material, 2-amino-5-bromo-3-methoxypyrazine, is a known compound.[1]
Caption: Plausible synthetic route to this compound.
Core Reactivity and Strategic Functionalization
The true value of this compound in medicinal chemistry lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl. This principle allows for the selective functionalization of the C-Br bond at the 5-position, while leaving the C-Cl bond at the 2-position available for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The greater reactivity of the C-Br bond allows for the selective coupling of an aryl or heteroaryl boronic acid at the 5-position of the pyrazine ring. This is crucial for exploring the structure-activity relationship (SAR) by introducing a variety of substituents into this region of the molecule.
Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation in drug discovery. The Buchwald-Hartwig amination allows for the selective introduction of primary or secondary amines at the 5-position. The resulting amino-substituted pyrazines can serve as key intermediates for further elaboration or as final products with biological activity. The 2-aminopyrazine scaffold is a well-established pharmacophore in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase active site.
Caption: Selective functionalization of this compound.
Application in Kinase Inhibitor Scaffolding
The 2-aminopyrazine core is a well-established and privileged scaffold in the design of kinase inhibitors.[2] These inhibitors typically function by competing with ATP for binding to the kinase active site. The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase.
By utilizing this compound, medicinal chemists can first perform a Suzuki coupling at the 5-position to introduce a desired aryl or heteroaryl moiety that can interact with the solvent-exposed region of the ATP binding pocket. Subsequently, the less reactive chloro group at the 2-position can be displaced by an amine via a nucleophilic aromatic substitution or a second Buchwald-Hartwig amination to install the key hinge-binding element. The methoxy group at the 3-position can influence the electronic properties of the ring and provide steric hindrance, potentially improving selectivity.
Caption: General strategy for synthesizing kinase inhibitors.
A Concrete Application: N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide
A search of chemical databases reveals the existence of N-(5-bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide, a molecule that directly incorporates the this compound scaffold.[3] In this case, the chloro group at the 2-position has been displaced by a sulfonamide. This transformation highlights the utility of the C-Cl bond as a site for nucleophilic substitution. Sulfonamides are a common functional group in medicinal chemistry, known for their ability to act as bioisosteres of carboxylic acids and to participate in hydrogen bonding interactions.
Experimental Protocols
While specific protocols for this compound are not abundant, the following are generalized, yet detailed, experimental workflows for the key transformations discussed. These are based on well-established procedures for similar heterocyclic systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), followed by a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position (of a 5-substituted pyrazine)
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the 5-substituted-2-chloro-3-methoxypyrazine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Conclusion
This compound is a strategically functionalized heterocyclic building block with significant, albeit not yet fully exploited, potential in medicinal chemistry. Its differential halogen reactivity allows for selective, sequential functionalization, making it an ideal starting point for the synthesis of complex molecules, particularly kinase inhibitors. By leveraging established palladium-catalyzed cross-coupling methodologies, medicinal chemists can efficiently explore the chemical space around the pyrazine core to develop novel drug candidates. As the demand for new and innovative therapeutics continues to grow, the value of versatile and strategically designed scaffolds like this compound will undoubtedly increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-2-chloro-3-methoxypyrazine: An In-Depth Technical Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 5-Bromo-2-chloro-3-methoxypyrazine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also the underlying chemical principles and strategic considerations for this transformation.
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic compound. The pyrazine core is a prevalent scaffold in numerous biologically active molecules.[1] The strategic placement of a methoxy group, a bromine atom, and a chlorine atom offers multiple points for diversification, making it a valuable building block in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies. The differential reactivity of the C-Br and C-Cl bonds in subsequent cross-coupling reactions further enhances its synthetic utility.
This guide details a robust and reliable synthetic pathway commencing from the commercially available precursor, 2-Amino-5-bromo-3-methoxypyrazine. The key transformation involves a Sandmeyer reaction, a classic and powerful method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[2][3][4]
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Reference |
| Compound Name | 2-Amino-5-bromo-3-methoxypyrazine | |
| CAS Number | 5900-13-0 | |
| Molecular Formula | C₅H₆BrN₃O | |
| Molecular Weight | 204.02 g/mol | |
| Appearance | Solid | |
| Melting Point | 135-140 °C | |
| Storage | 2-8°C |
Synthetic Strategy: The Sandmeyer Reaction
The chosen synthetic route leverages the well-established Sandmeyer reaction. This two-stage process first involves the diazotization of the primary amino group on the pyrazine ring, followed by the copper(I)-catalyzed substitution of the diazonium group with a chloride ion.[1][3]
Part 1: Diazotization
Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5] The resulting diazonium salt is a highly reactive intermediate, making it an excellent leaving group (as N₂) in subsequent nucleophilic substitution reactions.
Part 2: Chloro-dediazoniation
The Sandmeyer reaction itself involves the reaction of the diazonium salt with a copper(I) halide. In this protocol, copper(I) chloride (CuCl) is used to introduce the chloro substituent onto the pyrazine ring. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[3]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Sandmeyer reactions on similar heterocyclic systems.[6][7]
Materials and Reagents:
-
2-Amino-5-bromo-3-methoxypyrazine (CAS: 5900-13-0)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)
-
Rotary evaporator
-
Apparatus for column chromatography (optional, for purification)
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a three-necked round-bottom flask, suspend 2-Amino-5-bromo-3-methoxypyrazine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at a ratio that ensures stirrability.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the premature decomposition of the diazonium salt.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the aminopyrazine hydrochloride over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is often indicated by a change in the color and consistency of the reaction mixture.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Sandmeyer Reaction (Chloro-dediazoniation)
-
In a separate beaker, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
With vigorous stirring, add the freshly prepared, cold diazonium salt solution from Step 1 to the copper(I) chloride solution. The addition should be done portion-wise, and the temperature should be carefully monitored.
-
Effervescence (evolution of nitrogen gas) should be observed upon addition. Allow the reaction mixture to warm to room temperature slowly and then stir for 1-2 hours, or until the gas evolution ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization, if applicable.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Handle concentrated acids and bromine with extreme care.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and the absence of starting material.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of this compound from its corresponding amino precursor. The use of the Sandmeyer reaction is a cornerstone of aromatic chemistry, and its application to the pyrazine scaffold, as described herein, offers a practical approach for accessing this valuable synthetic intermediate. The successful execution of this protocol will enable researchers to advance their drug discovery and development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Application Notes & Protocols: Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrazines
The pyrazine ring is a privileged heterocyclic motif integral to numerous biologically active compounds, including pharmaceuticals and natural products.[1][2][3] Its presence in approved drugs for conditions ranging from tuberculosis to cardiovascular diseases underscores its importance in medicinal chemistry.[1][4] The unique electronic properties and hydrogen bonding capabilities of the pyrazine core make it a valuable scaffold in the design of novel therapeutics.[5] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of substituted pyrazines, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[6][7]
This application note provides a detailed guide for the selective Suzuki-Miyaura coupling reaction of 5-Bromo-2-chloro-3-methoxypyrazine, a dihalogenated substrate offering opportunities for sequential, site-selective functionalization. Understanding and controlling the reactivity of such building blocks is paramount for the efficient construction of complex molecular architectures in drug discovery programs.[1][8]
Mechanistic Insights & Strategic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[9][10] For dihalogenated substrates like this compound, the selectivity of the initial coupling is a critical consideration.
Factors Governing Site-Selectivity:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.[8] This intrinsic difference in reactivity is the primary driver for selectivity in this system, favoring initial coupling at the C5-Br position.
-
Electronic Effects of Substituents: The electron-deficient nature of the pyrazine ring, further influenced by the chloro and methoxy substituents, plays a role in catalyst association and the rate of oxidative addition.[11][12] The methoxy group, being electron-donating, can influence the electron density of the ring and potentially modulate the reactivity of the adjacent halogen atoms.
-
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand coordinated to the palladium center are crucial.[13][14] Bulky, electron-rich ligands can facilitate the oxidative addition of less reactive C-Cl bonds, but for selective C-Br coupling, less sterically demanding ligands are often sufficient.[14]
-
Reaction Conditions: Temperature, base, and solvent can all influence the rate and selectivity of the reaction.[15][16] Careful optimization of these parameters is necessary to achieve high yields of the desired mono-coupled product while minimizing side reactions such as double coupling or hydrodehalogenation.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-Br position.
Experimental Protocol: Selective Mono-Arylation of this compound
This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C5 position. Optimization may be required for specific boronic acids.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial Source | Limiting reagent (1.0 equiv.) |
| Arylboronic Acid | ≥98% | Commercial Source | 1.1 - 1.5 equivalents |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial Source | 1-5 mol% |
| Triphenylphosphine (PPh₃) | ≥99% | Commercial Source | 2-10 mol% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source | 2.0 - 3.0 equivalents |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | Degas before use |
| Deionized Water | High purity | In-house | Degas before use |
| Ethyl Acetate | ACS grade | Commercial Source | For workup |
| Brine | Saturated solution | In-house | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercial Source | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography |
Equipment
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hotplate with oil bath
-
Inert gas line (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Add the palladium(II) acetate (0.03 equiv.) and triphenylphosphine (0.06 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and connect it to an inert gas manifold.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[15]
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[15]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours, indicated by the consumption of the starting pyrazine.[16]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use an appropriate eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the desired 5-aryl-2-chloro-3-methoxypyrazine.
-
Experimental Workflow Overview
Caption: Step-by-step workflow for the selective Suzuki-Miyaura coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Use fresh catalyst and ensure an inert atmosphere is maintained. Consider a pre-catalyst. 2. Incrementally increase the temperature (e.g., to 110 °C). 3. Use anhydrous, degassed solvents and high-purity reagents. |
| Formation of Double-Coupled Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly active catalyst system. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Reduce catalyst loading or switch to a less active ligand. |
| Hydrodehalogenation (Loss of Bromine) | 1. Presence of water or protic impurities. 2. Degradation of boronic acid. 3. Excessive heat. | 1. Ensure all reagents and solvents are anhydrous. 2. Use high-quality boronic acid or consider using the corresponding boronate ester. 3. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High reaction temperature. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.[16] 2. Attempt the reaction at a lower temperature. |
Conclusion
The selective Suzuki-Miyaura coupling of this compound at the more reactive C-Br position is a reliable and efficient method for the synthesis of valuable 5-aryl-2-chloro-3-methoxypyrazine intermediates. These products can be further functionalized at the C-Cl position, providing a versatile platform for the generation of diverse pyrazine libraries for drug discovery and materials science. Careful control over reaction parameters, particularly the choice of catalyst, temperature, and maintenance of an inert atmosphere, is key to achieving high selectivity and yield.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-methoxypyrazine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination has emerged as an indispensable tool in modern medicinal chemistry, providing a robust and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The ability to forge C-N bonds under relatively mild conditions with high functional group tolerance has made this reaction a cornerstone of drug discovery and development.[2]
This guide provides an in-depth technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-2-chloro-3-methoxypyrazine, a key heterocyclic building block. The presence of two distinct halogen atoms on the electron-deficient pyrazine core presents a unique synthetic challenge and opportunity for selective functionalization. Understanding and controlling the chemoselectivity of the amination at either the C5-Br or the C2-Cl position is critical for the efficient synthesis of complex molecular architectures.
Chemoselectivity: A Tale of Two Halogens
The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds is the cornerstone of achieving selective amination on the this compound scaffold. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the aryl halide to the Pd(0) center generally follows the trend: C-I > C-Br > C-Cl.[3][4] This principle dictates that the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.
By carefully tuning the reaction conditions—specifically the choice of palladium precursor, ligand, base, and temperature—a high degree of chemoselectivity can be achieved. Milder conditions will favor amination at the more labile C-Br bond, leaving the C-Cl bond untouched for subsequent downstream transformations. Conversely, amination of the less reactive C-Cl bond requires more forcing conditions and the use of specialized, sterically hindered, and electron-rich phosphine ligands that can facilitate the challenging oxidative addition of the C-Cl bond.[5]
Experimental Workflows and Strategic Considerations
The successful execution of a selective Buchwald-Hartwig amination requires meticulous attention to experimental detail, particularly the maintenance of an inert atmosphere to protect the air-sensitive catalyst. The general workflow involves the careful assembly of the reaction components, followed by heating and monitoring until the reaction reaches completion.
Below is a logical workflow for approaching the selective amination of this compound.
References
Application Notes & Protocols: Sonogashira Coupling of 5-Bromo-2-chloro-3-methoxypyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrazines
Pyrazine rings are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable components in designing molecules that interact with biological targets. The targeted functionalization of the pyrazine core is therefore a critical task in drug discovery. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offers a versatile tool for introducing alkynyl moieties onto the pyrazine ring, which can then be further elaborated.[1][2]
This document provides a detailed guide to the Sonogashira coupling of 5-Bromo-2-chloro-3-methoxypyrazine, a di-halogenated substrate that presents unique challenges and opportunities for regioselective functionalization. Understanding and controlling this reaction is key to synthesizing novel pyrazine derivatives for pharmaceutical development.
Mechanistic Overview: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction typically employs a dual catalytic system involving palladium and copper.[2][3] The generally accepted mechanism consists of two interconnected catalytic cycles.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br or C-Cl bond of the pyrazine), forming a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyrazine product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Alkyne Activation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4][5] This step is crucial for activating the alkyne for transmetalation to the palladium center.
The base plays a dual role in the reaction: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[6]
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
Regioselectivity with this compound
A key consideration for di-halogenated substrates is regioselectivity. In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[3] Therefore, for this compound, the Sonogashira coupling is expected to occur preferentially at the more reactive C-Br bond at the 5-position. This selective reactivity allows for the stepwise functionalization of the pyrazine ring.
It is important to note that catalyst choice and reaction conditions can influence this selectivity.[7][8][9] While the inherent reactivity difference between C-Br and C-Cl bonds provides a strong basis for selective coupling, optimization may be required to achieve high regioselectivity.
Experimental Protocol
This protocol provides a general procedure for the regioselective Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Reaction Parameter Summary:
| Parameter | Recommended Range/Value | Rationale |
| Substrate | This compound | Starting material. |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the pyrazine. |
| Palladium Catalyst | 1 - 5 mol% | Lower loadings are preferred for efficiency and cost. |
| Copper(I) Iodide | 2 - 10 mol% | Co-catalyst for alkyne activation. |
| Base | 2 - 3 equivalents | Neutralizes HX and facilitates alkyne deprotonation. |
| Solvent | Anhydrous and degassed | Prevents catalyst deactivation and side reactions.[10] |
| Temperature | Room temperature to 80 °C | Reaction may require heating for less reactive substrates.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling (Glaser coupling).[10] |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., THF). This is followed by the addition of the base (e.g., Et₃N, 2.5 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and heat if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the desired product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
The Art of the Possible: A Guide to Nucleophilic Aromatic Substitution on Pyrazines
For the modern medicinal chemist and drug development professional, the pyrazine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds speaks to its privileged status.[1][2] The functionalization of this electron-deficient heterocycle is paramount, and among the most powerful tools for this purpose is the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides an in-depth exploration of the experimental protocols for SNAr on pyrazines, moving beyond mere step-by-step instructions to elucidate the underlying principles that govern success in the laboratory.
The Pyrazine Ring: An Electrophile in Aromatic Attire
Unlike electron-rich aromatic systems that readily undergo electrophilic substitution, the pyrazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient.[3] This electronic character makes it susceptible to attack by nucleophiles, forming the basis of the SNAr reaction. The reaction generally proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is a key determinant of the reaction's feasibility and rate.[6]
Strategic Considerations for a Successful SNAr Reaction
The successful execution of a nucleophilic aromatic substitution on a pyrazine substrate hinges on a careful interplay of several factors: the nature of the leaving group, the nucleophilicity of the attacking species, the solvent, the base, and the reaction temperature.
The Leaving Group: A Counterintuitive Trend
In the realm of SNAr, the typical leaving group ability observed in aliphatic systems is inverted. For halopyrazines, the reactivity order is generally F > Cl ≈ Br > I.[4][5] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to attack.[4]
The Nucleophile: A Diverse Arsenal
A wide array of nucleophiles can be employed to functionalize the pyrazine core. The choice of nucleophile is dictated by the desired functionality of the final product. Common classes of nucleophiles include:
-
N-Nucleophiles: Ammonia, primary amines, and secondary amines are frequently used to introduce amino groups, which are prevalent in many bioactive molecules.[7][8]
-
O-Nucleophiles: Alkoxides and phenoxides serve to install ether linkages. These reactions often require a strong base to deprotonate the corresponding alcohol or phenol.[2][9]
-
S-Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions, readily displacing leaving groups to form thioethers.[10][11]
Solvent Selection: Stabilizing the Intermediate
The choice of solvent plays a crucial role in stabilizing the negatively charged Meisenheimer complex.[12] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often the solvents of choice as they can effectively solvate the intermediate without protonating the nucleophile.[12][13] However, for greener chemistry initiatives, reactions in water or other environmentally benign solvents have also been successfully developed.[7][14]
The Role of the Base
When using nucleophiles that are not inherently anionic, a base is typically required to either deprotonate the nucleophile or to act as a scavenger for the acid generated during the reaction. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[2][11] The strength of the base should be carefully chosen to be sufficient to deprotonate the nucleophile without causing unwanted side reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on chloropyrazines with various nucleophiles.
Protocol 1: Amination of 2-Chloropyrazine with Morpholine
This protocol describes a conventional thermal amination of 2-chloropyrazine.
Materials:
-
2-Chloropyrazine
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloropyrazine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO to the flask to achieve a concentration of 0.5 M with respect to the 2-chloropyrazine.
-
Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)pyrazine.
Protocol 2: Microwave-Assisted Amination of a Chloropyrazine Derivative
Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and shorter reaction times.[15][16]
Materials:
-
Substituted Chloropyrazine
-
Primary or Secondary Amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol
-
Microwave reactor tube with a stir bar
-
Microwave reactor
Procedure:
-
In a sealed microwave tube, combine the substituted chloropyrazine (1.0 eq), the desired amine (1.1 eq), and DIPEA (1.1 eq).[17]
-
Add ethanol to the tube to achieve the desired concentration.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), with stirring.[17]
-
After the reaction is complete, cool the tube to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by flash chromatography.
Protocol 3: Thiolation of 2,5-Dichloropyrazine
This protocol details the monosubstitution of 2,5-dichloropyrazine with a thiol nucleophile.[2]
Materials:
-
2,5-Dichloropyrazine
-
Thiol (e.g., thiophenol)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 eq) and anhydrous DMF.[2]
-
Add potassium carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of 2,5-dichloropyrazine (1.0 eq) in anhydrous DMF.[2]
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[2]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Alkoxylation of 2,5-Dichloropyrazine
This protocol describes the reaction of 2,5-dichloropyrazine with an alcohol in the presence of a strong base to form an alkoxy-substituted pyrazine.[2]
Materials:
-
2,5-Dichloropyrazine
-
Anhydrous Alcohol (e.g., methanol, ethanol)
-
Potassium tert-butoxide (t-BuOK)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, carefully add potassium tert-butoxide (1.1-1.5 eq) to the anhydrous alcohol (which acts as both reactant and solvent) at 0 °C to generate the alkoxide.[2]
-
Once the base has fully reacted, add a solution of 2,5-dichloropyrazine (1.0 eq) in the same alcohol.[2]
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The efficiency of SNAr reactions on pyrazines can be influenced by various factors. The following tables summarize representative yield data under different conditions.
Table 1: Comparison of Yields for the Amination of 2-Chloropyrazine with Various Amines.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | K₂CO₃ | DMSO | 130 | 17 | 80 | [8] |
| 2 | Piperidine | KF | Water | 100 | 17 | 70 | [7] |
| 3 | Benzylamine | KF | Water | 100 | 17 | 65 | [7] |
| 4 | Aniline | KF | Water | 100 | 17 | 25 | [7] |
Table 2: Regioselectivity in the SNAr of 2-Substituted 3,5-Dichloropyrazines.
| 2-Substituent | Nucleophile | Major Product (Substitution at) | Rationale | Reference |
| Electron-withdrawing group (EWG) | Amine | 5-position | EWG enhances the electrophilicity at the 5-position. | [18] |
| Electron-donating group (EDG) | Amine | 3-position | EDG directs the nucleophilic attack to the 3-position. | [18] |
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a general experimental workflow.
Caption: The SNAr mechanism on a halopyrazine.
Caption: A general experimental workflow for SNAr on pyrazines.
Safety, Troubleshooting, and Best Practices
Safety Precautions:
-
High-Pressure Reactions: When conducting reactions in sealed vessels or autoclaves, especially at elevated temperatures, always use a blast shield and ensure the vessel is rated for the expected pressure.[4]
-
Reagent Handling: Handle all chemicals, especially volatile organic solvents and corrosive bases, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][21]
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Insufficient Activation: The pyrazine ring may not be sufficiently electron-deficient. Consider a substrate with a better leaving group (e.g., fluoro instead of chloro) or the addition of an electron-withdrawing group.
-
Poor Nucleophile: The nucleophile may not be strong enough. If using a neutral nucleophile, ensure the base is strong enough to generate the active nucleophilic species.
-
Temperature Too Low: Many SNAr reactions require heating to overcome the activation energy barrier. Consider increasing the temperature or using microwave irradiation.[17]
-
-
Formation of Side Products:
-
Disubstitution: In dihalopyrazines, controlling the stoichiometry of the nucleophile is crucial to favor monosubstitution.
-
Decomposition: At very high temperatures, the pyrazine ring can degrade.[22] Monitor the reaction closely and avoid excessive heating.
-
Reaction with Solvent: Some solvents, particularly alcohols, can act as nucleophiles at high temperatures. Choose an inert solvent if this is a concern.
-
Work-up and Purification:
-
Quenching: Reactions are typically quenched with water or a saturated aqueous solution of ammonium chloride to neutralize any remaining reactive species.
-
Extraction: The product is usually extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Column chromatography on silica gel is the most common method for purifying the final product.[23] The choice of eluent will depend on the polarity of the product.
Conclusion
Nucleophilic aromatic substitution on pyrazines is a robust and versatile methodology for the synthesis of a wide range of functionalized heterocycles. By understanding the interplay of the substrate, nucleophile, solvent, and reaction conditions, researchers can effectively harness this powerful reaction to advance their drug discovery and development programs. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the practical aspects of this important transformation.
References
- 1. [PDF] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? | Semantic Scholar [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amination of heteroaryl chlorides: palladium catalysis or SN Ar in green solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 17. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. aksci.com [aksci.com]
- 20. enamine.enamine.net [enamine.enamine.net]
- 21. abmole.com [abmole.com]
- 22. biosynce.com [biosynce.com]
- 23. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Analysis of Halogenated Pyrazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated pyrazines are a class of nitrogen-containing heterocyclic compounds pivotal to the pharmaceutical, flavor, and fragrance industries.[1][2][3] Their inherent volatility and complex aromatic nature make Gas Chromatography-Mass Spectrometry (GC-MS) the analytical technique of choice for their separation, identification, and quantification.[4][5] This application note provides a comprehensive, in-depth guide to the robust analysis of halogenated pyrazines. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind critical methodological choices, from sample preparation to data interpretation. The protocols herein are designed to be self-validating, ensuring scientific rigor and trustworthiness for researchers in drug development and quality control.
Introduction: The Significance of Halogenated Pyrazines
Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[6] Their derivatives, particularly alkylated and halogenated pyrazines, are of significant scientific and industrial interest.
-
Pharmaceutical Relevance: The pyrazine scaffold is a key structural motif in numerous pharmaceutical agents. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making these compounds valuable in drug discovery.[1][2][7] For instance, certain halogenated pyrazine derivatives have been investigated for their potential as antimicrobial and antimycobacterial drugs.[7]
-
Flavor and Fragrance Industry: Pyrazines are powerful aroma compounds, often associated with nutty, roasted, or toasted scents that are crucial to the flavor profiles of coffee, cocoa, and baked goods.[2][3][8] Halogenated pyrazines can serve as key synthetic intermediates or, in some cases, contribute unique notes to complex fragrance formulations.[9]
Given their potency and importance, a reliable and sensitive analytical method is crucial for their detection and quantification. GC-MS offers unparalleled sensitivity and specificity for this task, capable of separating complex mixtures and providing definitive structural information.[5][10]
The First Principle: Why GC-MS is the Gold Standard
The choice of GC-MS is a deliberate one, grounded in the physicochemical properties of halogenated pyrazines.
-
Gas Chromatography (GC): Halogenated pyrazines are typically volatile or semi-volatile, making them amenable to analysis in the gas phase.[11][12] The GC separates these compounds based on their boiling points and interactions with a stationary phase within a capillary column. The selection of the column is critical; a mid-polarity column is often preferred to resolve isomers that may have very similar boiling points.
-
Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. For pyrazines, Electron Ionization (EI) at a standard 70 eV is the method of choice. This high-energy ionization creates reproducible fragmentation patterns that serve as a molecular fingerprint, allowing for confident identification through library matching and spectral interpretation.[13]
A key feature in the analysis of these specific compounds is the isotopic signature of halogens. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic "M+2" peak in the mass spectrum, where 'M' is the molecular ion. The presence and ratio of this M+2 peak is a definitive indicator of the presence and type of halogen in the molecule, a feature that is invaluable for identification.[14]
Comprehensive Experimental Workflow
The following diagram illustrates the logical flow of a robust GC-MS analysis for halogenated pyrazines, from sample receipt to final data interpretation.
Caption: End-to-end workflow for the GC-MS analysis of halogenated pyrazines.
Detailed Protocols: A Step-by-Step Guide
This section provides validated, step-by-step protocols. The causality for key choices is explained to empower the analyst.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the target analytes from the sample matrix and concentrate them in a solvent suitable for GC injection.[15] The choice of method depends entirely on the sample matrix.
Protocol 4.1.1: Liquid-Liquid Extraction (LLE) for Liquid Matrices
-
Rationale: LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids. It is effective for cleaning up samples where the analytes have a clear preference for an organic solvent over an aqueous one.
-
Methodology:
-
Pipette 5 mL of the liquid sample into a 15 mL separatory funnel.
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of the target pyrazine) to correct for extraction inefficiency and injection variability.[10]
-
Add 5 mL of a volatile organic solvent suitable for GC-MS, such as dichloromethane or hexane.[11][15]
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer contains the pyrazines.
-
Drain the lower organic layer into a clean glass vial.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[11]
-
Protocol 4.1.2: Solid-Phase Microextraction (SPME) for Volatile Analysis
-
Rationale: SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in solid or liquid matrices.[4][12] It concentrates analytes onto a coated fiber, which is then directly desorbed in the hot GC inlet, providing excellent sensitivity.
-
Methodology:
-
Accurately weigh 2-5 g of the homogenized solid sample (or pipette 5 mL of a liquid sample) into a 20 mL headspace vial.[10]
-
Add the internal standard.
-
Seal the vial immediately with a PTFE/silicone septum cap.
-
Place the vial in a heating block or autosampler incubator set to 60-80°C for 15-30 minutes to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for a predetermined time (e.g., 20 minutes) to adsorb the analytes.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
-
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of most halogenated pyrazines. Optimization may be required depending on the specific analytes and instrumentation.
| Parameter | Setting | Rationale (The "Why") |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and the ability to perform both Scan and SIM modes. |
| Column | DB-624 or similar (30m x 0.25mm, 1.4µm) | Mid-polarity phase provides excellent selectivity for a wide range of volatile compounds, including halogenated species. |
| Injector | Splitless Mode, 250°C | Maximizes transfer of analytes to the column for trace-level analysis.[10] High temperature ensures rapid volatilization. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times.[10] |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Initial low temperature allows for focusing of volatile analytes. The ramp rate provides a good balance between separation speed and resolution.[10] |
| MS Source Temp | 230°C | Standard temperature to promote ionization while minimizing thermal degradation.[4] |
| MS Quad Temp | 150°C | Standard temperature to ensure stable mass filtering.[4] |
| Ionization | Electron Ionization (EI), 70 eV | The industry standard for creating reproducible, library-searchable mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-450) | Collects all fragment ions, allowing for identification of unknown compounds and confirmation of known ones. |
Data Analysis and Interpretation
Qualitative Analysis: Identification is a two-step process. First, the acquired mass spectrum of a chromatographic peak is compared against a spectral library (e.g., NIST). A high match factor (>800) provides a tentative identification. Second, the identification is confirmed by examining the fragmentation pattern for expected ions and, crucially, the presence of the halogen isotopic signature (e.g., the M+2 peak). Comparing the retention index of the peak to known values adds a third layer of confidence, which is essential for distinguishing between isomers.[5]
Quantitative Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration. This method corrects for variations in sample volume and instrument response, ensuring accurate and precise results.[10][16]
Method Validation: Ensuring Trustworthy Results
A protocol is only trustworthy if it is validated. Validation demonstrates that the method is fit for its intended purpose. Key parameters should be assessed according to ICH Q2(R2) guidelines.[17][18]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | Ensure the method can detect the analyte without interference from the matrix. | Peak purity analysis and baseline resolution from other components. |
| Linearity | Demonstrate a proportional relationship between concentration and instrument response. | Calibration curve with a correlation coefficient (R²) ≥ 0.998.[17] |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | Signal-to-Noise ratio of 10:1; acceptable precision and accuracy. |
| Accuracy | Closeness of the measured value to the true value. | Spike recovery of a blank matrix at three concentration levels (e.g., 80-120%).[17] |
| Precision | Degree of scatter between a series of measurements. | Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD (Relative Standard Deviation) ≤ 15%.[17] |
Understanding Fragmentation: The Key to Identification
The mass spectrum provides a roadmap to the molecule's structure. For halogenated pyrazines, specific fragmentation pathways are expected.
Caption: Common EI fragmentation pathways for halogenated pyrazine compounds.
The most common fragmentation events include:
-
Loss of a Halogen Radical: Cleavage of the C-X bond (where X is Cl or Br) is a common pathway.
-
Loss of HCN: A characteristic fragmentation for nitrogen-containing aromatic rings, resulting in a loss of 27 Da.
-
Ring Cleavage: The stable pyrazine ring can fragment into smaller, diagnostic ions.
By understanding these pathways, an analyst can manually interpret spectra to confirm library hits or even deduce the structure of novel halogenated pyrazines.
References
- 1. Halogenated Pyrazine | CymitQuimica [cymitquimica.com]
- 2. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. researchtrendsjournal.com [researchtrendsjournal.com]
Application of 5-Bromo-2-chloro-3-methoxypyrazine in Drug Discovery: A Technical Guide to a Versatile Synthetic Intermediate
Abstract
5-Bromo-2-chloro-3-methoxypyrazine is a strategically functionalized heterocyclic compound that serves as a highly versatile building block in modern medicinal chemistry. Its pyrazine core is a well-established scaffold in numerous pharmacologically active agents.[1][2] The true synthetic power of this intermediate lies in its distinct substitution pattern: a methoxy group, which electronically modulates the ring, and two different halogen atoms—bromine and chlorine—at positions 5 and 2, respectively. This arrangement provides orthogonally reactive sites, enabling chemists to perform selective and sequential chemical transformations. This guide provides an in-depth analysis of the reactivity of this compound, detailing its application in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We present detailed, field-proven protocols and strategic workflows to empower researchers, scientists, and drug development professionals to effectively leverage this intermediate in the design and synthesis of novel molecular entities.
Part 1: Foundational Concepts: The Pyrazine Scaffold and the Strategic Value of this compound
The pyrazine ring is a privileged six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This motif is found in a variety of natural products and FDA-approved drugs, where it often contributes to target binding, modulates physicochemical properties, and imparts metabolic stability.[3][4] Pyrazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6]
The utility of this compound stems directly from its unique trifunctionalization, which allows for controlled, stepwise diversification to build complex molecular architectures, a cornerstone of modern drug discovery.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 89283-94-3 | [7] |
| Molecular Formula | C₅H₄BrClN₂O | [7] |
| Molecular Weight | 223.46 g/mol | [7] |
| Appearance | Light yellow liquid or solid | [8] |
| Boiling Point | 208.1°C at 760 mmHg | [8] |
| Density | 1.86 g/cm³ | [8] |
The Principle of Orthogonal Reactivity
The primary strategic advantage of this reagent is the differential reactivity of the C-Br and C-Cl bonds. This concept, well-established for dihalogenated heterocycles, allows for selective chemical addressing of one position while leaving the other intact for a subsequent transformation.[9]
-
C5-Bromo Position: The carbon-bromine bond is significantly more reactive in oxidative addition to a Palladium(0) catalyst. This makes it the preferred site for a wide range of Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
C2-Chloro Position: The carbon-chlorine bond is less reactive towards Pd(0) insertion but is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the adjacent pyrazine nitrogen atoms stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the displacement of the chloride by a nucleophile.[9]
This predictable reactivity profile is the foundation for building molecular libraries from a common scaffold, as illustrated below.
Part 2: Key Synthetic Transformations & Protocols
As a Senior Application Scientist, the following protocols are presented not just as steps, but as self-validating systems. Each includes rationale for key choices and considerations for troubleshooting, reflecting field-proven insights.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This reaction is a cornerstone for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties, which are critical for exploring binding interactions in many drug targets.
Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80-100 °C. The causality here is that higher temperatures are required to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Quantitative Data & Reagent Table:
| Reagent | M.W. | Amount (for 1 mmol scale) | Moles (equiv.) | Purpose |
| This compound | 223.46 | 223.5 mg | 1.0 mmol (1.0) | Starting Material |
| Arylboronic Acid | Variable | Variable | 1.2 mmol (1.2) | Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 35-58 mg | 0.03-0.05 mmol (3-5%) | Catalyst |
| K₂CO₃ | 138.21 | 345.5 mg | 2.5 mmol (2.5) | Base |
| 1,4-Dioxane/H₂O (4:1) | - | 5 mL | - | Solvent |
Insight & Trustworthiness: The choice of base is crucial. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility and basicity, but K₂CO₃ is a more cost-effective first choice. A self-validating run includes a control reaction without the palladium catalyst to ensure the transformation is not thermally driven.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Bromo Position
The formation of C-N bonds is paramount in drug discovery, as nitrogen-containing functionalities are prevalent in bioactive molecules. This protocol allows for the precise installation of primary or secondary amines.
Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv.) and the desired amine (1.1 equiv.).
-
Solvent & Reaction: Add a dry, degassed aprotic solvent such as toluene or dioxane. Seal the vessel and heat to 90-110 °C. The ligand is not just an additive; it forms the active catalytic species with palladium and its steric and electronic properties directly control the efficiency of the oxidative addition and reductive elimination steps.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues. The filtrate is then washed, dried, and concentrated.
-
Purification: Purify via flash column chromatography.
Insight & Trustworthiness: The catalyst/ligand system is the heart of this reaction. Buchwald's third-generation precatalysts are often preferred as they are air-stable and form the active Pd(0) species more reliably in solution. If the reaction is sluggish, screening different ligands is the most logical troubleshooting step.
Protocol 3: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
This protocol is ideal for introducing nucleophiles such as amines, alkoxides, or thiolates at the C2 position, which is electronically activated for substitution.
Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF, DMSO, or NMP.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine like morpholine, 1.5-2.0 equiv.). If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., NaH or K₂CO₃) is required to generate the corresponding alkoxide or thiolate in situ.
-
Reaction Execution: Heat the reaction mixture. Temperatures can range from room temperature to over 100 °C depending on the nucleophilicity of the incoming group. The reaction is driven by the formation of the stable Meisenheimer complex intermediate.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Once complete, pour the reaction mixture into ice-water, which often precipitates the product. The solid can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: Purify by recrystallization or flash column chromatography.
Insight & Trustworthiness: The choice of solvent is critical. A polar aprotic solvent is necessary to solvate the species involved without interfering with the reaction. For less reactive nucleophiles, microwave heating can often dramatically reduce reaction times and improve yields.
Part 3: Strategic Sequential Functionalization Workflow
The true power of this compound is realized when these selective reactions are combined in a sequence to rapidly build molecular complexity. The most common strategy is to perform the palladium-catalyzed coupling first, followed by the more robust SNAr reaction.
This two-step approach allows for the generation of a large library of analogs from a single, advanced intermediate. By varying the boronic acid in Step 1 and the amine nucleophile in Step 2, chemists can systematically probe the structure-activity relationship (SAR) around the pyrazine core, a fundamental process in lead optimization.
Part 4: Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for drug discovery. Its pre-installed, orthogonally reactive handles provide a reliable and efficient platform for the synthesis of diverse and complex small molecules. The ability to perform selective C-C and C-N bond formations in a controlled, sequential manner makes this intermediate an invaluable asset for generating novel compound libraries and accelerating the hit-to-lead process. The robust protocols and strategic workflows outlined in this guide provide a solid foundation for any research program aiming to harness the synthetic potential of this powerful building block.
Part 5: References
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved January 6, 2026, from 1
-
Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. Retrieved January 6, 2026, from 2
-
(n.d.). Exploring 5-Bromo-2-Chloropyrazine: A Key Pharmaceutical Intermediate. Retrieved January 6, 2026, from 8
-
(2025, August 6). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved January 6, 2026, from 3
-
MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved January 6, 2026, from 4
-
(n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 6, 2026, from 5
-
Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved January 6, 2026, from 9
-
ChemScene. (n.d.). This compound. Retrieved January 6, 2026, from 7
-
NIH. (2022, February 22). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Retrieved January 6, 2026, from 6
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. innospk.com [innospk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the High-Pressure Liquid Chromatography (HPLC) Analysis of Pyrazine Derivatives
Abstract
This comprehensive technical guide provides a detailed framework for the analysis of pyrazine derivatives using High-Pressure Liquid Chromatography (HPLC). Pyrazines, a diverse class of nitrogen-containing heterocyclic compounds, are of critical importance in the pharmaceutical, food, and beverage industries, contributing to the therapeutic effects of drugs and the characteristic aromas of roasted and fermented products. This document offers in-depth protocols, method development strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically robust and validated systems.
Introduction: The Analytical Significance of Pyrazine Derivatives
Pyrazine derivatives are organic compounds featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Their applications are vast and impactful. In the pharmaceutical sector, pyrazinamide is a cornerstone drug for tuberculosis treatment, and various other derivatives are explored for anticancer, anti-inflammatory, and antiviral properties.[1][2] In the food and fragrance industry, alkylpyrazines are key flavor compounds responsible for the desirable nutty and roasted aromas in coffee, cocoa, and baked goods, formed primarily through the Maillard reaction during heating.[3]
The accurate quantification of these compounds is paramount. For pharmaceuticals, it ensures dosage accuracy and patient safety. For food products, it is essential for quality control and flavor profiling. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and versatile technique for this purpose, offering high resolution and sensitivity for a wide range of pyrazine derivatives.[4]
The Chromatographic Foundation: Principles of Pyrazine Separation
The separation of pyrazine derivatives by RP-HPLC is governed by their partitioning between a non-polar stationary phase (the column) and a polar mobile phase (the solvent). The choice of both is critical and depends on the specific properties of the target pyrazine analytes.
Selecting the Appropriate Stationary Phase: A Decision of Selectivity
The heart of the HPLC system is the column. The choice of stationary phase chemistry dictates the separation mechanism and is the most powerful tool for optimizing selectivity.
-
C18 (Octadecyl) Columns: This is the workhorse of reversed-phase chromatography and a common starting point for pyrazine analysis. It offers excellent hydrophobic retention for a broad range of pyrazines. Modern, high-purity, end-capped C18 columns are recommended to minimize unwanted secondary interactions with residual silanols, which can cause peak tailing with basic pyrazine compounds.[2]
-
C8 (Octyl) Columns: Offering less hydrophobicity than C18, C8 columns can be advantageous for highly retained, non-polar pyrazines, reducing analysis time.
-
Phenyl-Hexyl Columns: This is an excellent choice for separating aromatic pyrazines, especially positional isomers. The phenyl group provides π-π interactions with the pyrazine ring, offering a different selectivity mechanism compared to the purely hydrophobic interactions of C18/C8 phases.[5] This is particularly useful for resolving compounds like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine. The hexyl linker provides additional hydrophobic retention.[5][6]
-
Polar-Embedded Group (PEG) Columns: These columns have a polar group (e.g., amide) embedded in the alkyl chain. This feature improves the peak shape for basic compounds and makes the column more stable in highly aqueous mobile phases, which is beneficial for analyzing more polar pyrazine derivatives.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar pyrazine derivatives that show little to no retention on traditional reversed-phase columns, HILIC is a powerful alternative.[7][8] In HILIC, a polar stationary phase (like bare silica, amide, or zwitterionic phases) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of water.[7][9] A water layer forms on the stationary phase, and analytes partition into this layer, providing strong retention for hydrophilic compounds.[7]
Data Presentation: HPLC Column Selection Guide for Pyrazine Derivatives
| Analyte Type | Recommended Column | Separation Mechanism | Rationale & Key Advantages |
| General Purpose, Alkylpyrazines | C18 (High-purity, End-capped) | Hydrophobic Interactions | Broad applicability, high retention for many pyrazines. End-capping minimizes peak tailing for basic compounds.[2] |
| Aromatic Positional Isomers | Phenyl-Hexyl | Hydrophobic & π-π Interactions | Enhanced selectivity for aromatic compounds due to π-π interactions, resolving isomers that may co-elute on C18.[10] |
| Highly Polar Pyrazines (e.g., aminopyrazines) | HILIC (Amide, Zwitterionic) | Hydrophilic Partitioning | Provides strong retention for compounds poorly retained in reversed-phase mode.[8][11] |
| Basic Pyrazine Derivatives | C18 with Polar-Embedded Group | Hydrophobic & Polar Interactions | Improved peak shape for basic compounds and compatibility with 100% aqueous mobile phases. |
Method Development and Protocols
A robust HPLC method is built upon a logical workflow encompassing sample preparation, instrument setup, and data acquisition, followed by rigorous validation.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC analysis of pyrazine derivatives.
Protocol 1: Quantification of Pyrazinamide in a Pharmaceutical Formulation
This protocol describes a validated RP-HPLC method for the determination of pyrazinamide in a solid dosage form.
A. Instrumentation and Conditions:
| Parameter | Specification | Causality and Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for pyrazinamide. |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v) | The low pH protonates residual silanols, minimizing peak tailing for the basic pyrazinamide molecule.[12] The acetonitrile content is adjusted for optimal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 269 nm | Pyrazinamide has a strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring good sensitivity. |
B. Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh ~25 mg of Pyrazinamide USP Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 250 µg/mL. Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 50 mg of pyrazinamide into a 200 mL volumetric flask.
-
Add approximately 150 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial. The nominal concentration is 250 µg/mL.
-
-
System Suitability: Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in pharmacopeias such as USP <621>.[13]
-
Analysis: Inject the standard and sample solutions into the chromatograph, record the peak areas, and calculate the amount of pyrazinamide in the sample portion taken.
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Protocol 2: Analysis of Alkylpyrazines in Roasted Cocoa Powder
This protocol outlines a method for the extraction and analysis of key flavor pyrazines from a complex food matrix.
A. Instrumentation and Conditions:
| Parameter | Specification | Causality and Rationale |
| HPLC System | As per Protocol 1, PDA detector recommended. | A PDA detector is useful for confirming peak purity in complex matrices. |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Offers enhanced selectivity for separating structurally similar alkylpyrazine isomers (e.g., dimethylpyrazines) via π-π interactions. |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier compatible with LC-MS and helps to control pH for good peak shape.[14] |
| Gradient | 5% B to 40% B over 20 min, then wash and re-equilibrate | A gradient is necessary to elute a range of pyrazines with varying polarities and to clean the column of late-eluting matrix components. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce viscosity. |
| Detection | PDA scan 250-350 nm, extract chromatogram at 275 nm | Pyrazines generally absorb in this range. A PDA allows for the selection of the optimal wavelength post-run. |
B. Step-by-Step Protocol:
-
Sample Pre-treatment (Defatting):
-
Weigh 5 g of ground roasted cocoa powder into a centrifuge tube.
-
Add 20 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Decant and discard the hexane supernatant. Repeat this step twice to ensure complete removal of cocoa butter, which can interfere with the analysis.
-
Allow the defatted cocoa powder to air-dry in a fume hood to remove residual hexane.
-
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration:
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Add 10 mL of 0.1% formic acid to the defatted cocoa powder, vortex for 5 minutes, and centrifuge. Load the supernatant onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the retained pyrazines with 5 mL of acetonitrile into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) and filter through a 0.22 µm filter into an HPLC vial.
-
-
Analysis: Inject the prepared sample and a mixed standard containing known concentrations of target pyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, trimethylpyrazine, tetramethylpyrazine) for quantification.
System Suitability and Trustworthiness
A protocol is only trustworthy if the analytical system is performing adequately. System Suitability Tests (SSTs) are a mandatory part of any validated method and verify that the resolution and reproducibility of the system are sufficient for the analysis.[1]
Key SST Parameters (per USP <621> and Ph. Eur. 2.2.46)
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 (USP), 0.8-1.8 (Ph. Eur. default)[10] | Measures peak symmetry. High tailing can indicate secondary interactions and affect integration accuracy. |
| Relative Standard Deviation (RSD) | RSD ≤ 2.0% for replicate injections (n≥5) | Demonstrates the precision of the injector and system. |
| Resolution (Rs) | Rs ≥ 2.0 between the analyte peak and the closest interfering peak | Ensures that the analyte is adequately separated from impurities or other components for accurate quantification. |
| Plate Count (N) | Method-specific | A measure of column efficiency. A significant drop indicates column degradation. |
These tests must be performed before any sample analysis. If the system fails SST, the results are not valid, and troubleshooting is required.[1]
Troubleshooting Common HPLC Issues in Pyrazine Analysis
Even with a robust method, problems can arise. Understanding the cause is key to an effective solution.
Logical Troubleshooting Flow
Caption: A logical flow for troubleshooting HPLC peak shape issues.
Specific Issue: Peak Tailing for Basic Pyrazines
-
Causality: Pyrazines are basic compounds. On silica-based reversed-phase columns, residual acidic silanol groups (Si-OH) on the stationary phase can become ionized (SiO-) at mid-range pH. The positively charged (protonated) pyrazine can then undergo secondary ionic interactions with these sites, leading to delayed elution for a fraction of the analyte molecules, resulting in a tailing peak.[1][2]
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to ≤ 3 using an additive like formic, phosphoric, or trifluoroacetic acid. At this low pH, the silanol groups are protonated (Si-OH) and no longer ionic, thus eliminating the secondary interaction.[1]
-
Increase Buffer Strength: At a neutral pH, increasing the concentration of a buffer (e.g., phosphate) can help to mask the silanol sites and improve peak shape. Note: High buffer concentrations can precipitate in high organic content and are not ideal for LC-MS.
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with the pyrazine analyte.[12]
-
Select a Modern Column: Use a high-purity, Type B silica column that is well end-capped. These columns have a much lower concentration of active silanol sites, significantly reducing the potential for peak tailing from the outset.[2]
-
Advanced Topics: Chiral Separations
Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer provides the therapeutic benefit while the other may be inactive or even harmful. Regulatory agencies frequently require the quantification of individual enantiomers.
While many common pyrazines are not chiral, derivatives can be. Direct separation of enantiomers can be achieved using a Chiral Stationary Phase (CSP). These columns contain a chiral selector (e.g., polysaccharide-based) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[15][16]
Method development for chiral separations is often empirical, requiring the screening of several different CSPs and mobile phase systems (normal phase, reversed-phase, or polar organic) to find the optimal conditions.[15]
References
- 1. labcompare.com [labcompare.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Isoniazid, Pyrazinamide and Rifampin in Human Plasma by High-performance Liquid Chromatography and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. separationmethods.com [separationmethods.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HILIC Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. welch-us.com [welch-us.com]
- 11. shodexhplc.com [shodexhplc.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-chloro-3-methoxypyrazine
Welcome to the technical support guide for the synthesis of 5-Bromo-2-chloro-3-methoxypyrazine, a key building block for professionals in pharmaceutical and agrochemical research. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on maximizing yield and purity. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: The Core Reaction - Understanding the Electrophilic Bromination
The synthesis of this compound typically proceeds via the electrophilic aromatic substitution (SEAr) of 2-chloro-3-methoxypyrazine. The pyrazine ring is inherently electron-deficient, making this reaction challenging compared to benzene or other electron-rich aromatics.[1][2] Understanding the interplay of substituents and reaction conditions is paramount for success.
Q1: What is the standard synthetic route and what makes it challenging?
The most common and direct route is the bromination of 2-chloro-3-methoxypyrazine using an electrophilic bromine source, such as N-Bromosuccinimide (NBS).[3][4]
The Challenge : The pyrazine ring itself is significantly deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms.[1][2][5] In acidic media, protonation of these nitrogens further deactivates the ring.[1][5] However, the starting material possesses a strongly activating methoxy group (-OCH₃), which is an ortho-, para- director, and a deactivating chloro group (-Cl). The directing effects of these groups on the electron-poor ring dictate the regioselectivity of the bromination. The methoxy group's activating effect is crucial for the reaction to proceed at a reasonable rate.
Q2: My bromination reaction is slow or incomplete. What are the likely causes and how can I fix them?
Sluggish or incomplete reactions are a frequent issue. Several factors can be at play:
-
Insufficient Activation of Brominating Agent: While NBS is a common choice, sometimes a stronger electrophile is needed to overcome the deactivated ring system.[3][4] The reaction can be accelerated by the addition of a strong acid catalyst.
-
Reagent Quality: NBS can degrade over time, appearing yellow or brown due to the formation of Br₂.[3] Degraded NBS will have lower reactivity.
-
Solution: Use freshly recrystallized NBS. To recrystallize, dissolve the NBS in hot water, filter, and allow it to cool slowly to form white crystals.
-
-
Reaction Temperature: While higher temperatures can increase the rate, they can also lead to side product formation.
-
Solution: Monitor the reaction by TLC or LCMS. If the reaction is stalled at room temperature, consider gently heating to 40-50 °C. A carefully controlled temperature increase can drive the reaction to completion without significantly promoting side reactions.[8]
-
-
Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction.
-
Solution: Acetonitrile (MeCN) or halogenated solvents like dichloromethane (DCM) are common choices. For particularly stubborn substrates, using a strong acid like trifluoroacetic acid as the solvent can dramatically increase the reaction rate.[9]
-
Q3: I'm seeing multiple spots on my TLC, including what appears to be a di-brominated product. How can I improve regioselectivity?
The formation of side products, particularly the 5,6-dibromo-2-chloro-3-methoxypyrazine, is a common cause of yield loss.
-
Understanding Regioselectivity: The methoxy group directs electrophilic attack to the ortho (position 2) and para (position 5) positions. Since position 2 is already substituted with a chloro group, the primary site of attack is C5. However, if the reaction conditions are too harsh or the stoichiometry is off, a second bromination can occur at the less activated C6 position.
-
Controlling Stoichiometry: Using a large excess of the brominating agent is a primary cause of over-bromination.
-
Solution: Use a slight excess (1.05 to 1.1 equivalents) of NBS. Add the NBS portion-wise over a period of time to maintain a low concentration of the electrophile in the reaction mixture, which favors mono-bromination.
-
-
Temperature Control: As mentioned, high temperatures can reduce selectivity.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[8]
-
Section 2: Troubleshooting Product Isolation and Purification
A successful reaction is only half the battle. Efficiently isolating and purifying the product is critical for achieving high final yields and the purity required for subsequent applications.
Q4: What is the best practice for quenching the reaction and initial workup?
Properly quenching the reaction is essential to stop the reaction and remove excess reagents.
-
Quenching Excess Bromine/NBS: Unreacted NBS or bromine can interfere with the workup and purification.
-
Recommended Quench: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reducing agents will react with and neutralize any remaining electrophilic bromine species.
-
-
Workup Procedure: After quenching, the standard procedure is a liquid-liquid extraction.
-
Protocol: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[10][11] Wash the combined organic layers with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Q5: My yield is low after purification by column chromatography. What are the best practices?
Halogenated pyrazines can be challenging to purify due to their chemical properties.[12]
-
Stationary Phase: Standard silica gel is the most common choice.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. The polarity should be carefully optimized using TLC first.
-
Recommended Eluent System: Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity. This compound is a relatively non-polar compound.
-
Pro-Tip: Running the column with a very non-polar solvent system (e.g., pure hexanes or 1-2% EtOAc/hexanes) can help separate the desired product from closely-related, slightly more polar impurities. Using high-performance silica with a larger surface area can also significantly improve separation.[12]
-
-
Alternative Purification: Crystallization: If the crude product is a solid and of reasonable purity (>90%), crystallization can be an excellent and scalable alternative to chromatography.
-
Solvent Screening: Test solubility in various solvents (e.g., hexanes, ethanol, isopropanol) to find a system where the product is soluble when hot but sparingly soluble when cold. This allows for high recovery of pure crystalline material.
-
Section 3: Protocols, Data, and Visual Guides
Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-methoxypyrazine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes) or LCMS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Dilute with water and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Table 1: Reaction Parameter Comparison
| Brominating Agent | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Consideration |
| NBS (1.05 eq) | MeCN | 0 → RT | 2-4 | 75-85% | Good balance of reactivity and selectivity.[8] |
| NBS (1.05 eq) | DCM | RT | 4-8 | 70-80% | Slower reaction, may require longer times. |
| Br₂ (1.0 eq) | Acetic Acid | RT | 1-3 | 65-75% | More aggressive, higher risk of over-bromination. |
| NBS / H₂SO₄ (cat.) | MeCN | 0 → RT | 1-2 | >80% | Faster reaction, but requires careful control to avoid side products. |
Diagram 1: Synthetic Pathway and Key Structures
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing sources of low yield.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jasco.hu [jasco.hu]
Technical Support Center: Strategies for Minimizing Byproduct Formation in Pyrazine Coupling Reactions
Welcome to the Technical Support Center for pyrazine coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazine functionalization. Pyrazines are a critical heterocyclic motif in numerous pharmaceuticals, but their electron-deficient nature can lead to challenging coupling reactions and the formation of undesirable byproducts. This guide provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you optimize your reactions, increase yields, and simplify purification.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during pyrazine coupling reactions.
Q1: My Suzuki-Miyaura coupling of a chloropyrazine is sluggish and gives a significant amount of homocoupled boronic acid byproduct. What's happening and how can I fix it?
A1: This is a classic issue. Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[1] If you are using a Pd(II) precatalyst, it can be reduced to the active Pd(0) by stoichiometrically consuming the boronic acid, leading to the homocoupled dimer.[1] The electron-deficient nature of the pyrazine ring can make the oxidative addition of the chloropyrazine to the palladium center slow, giving more opportunity for side reactions to occur.
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) to minimize oxygen, which can promote homocoupling.[2]
-
Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-activated Pd(0) catalyst to bypass the initial reduction step that consumes your boronic acid.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These can accelerate the oxidative addition and reductive elimination steps, favoring the desired cross-coupling over homocoupling.[3]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Q2: In my Buchwald-Hartwig amination of a bromopyrazine, I'm observing a significant amount of the debrominated pyrazine (hydrodehalogenation). What causes this and what are the best strategies to prevent it?
A2: Hydrodehalogenation is a common byproduct in Buchwald-Hartwig reactions, where the aryl halide is reduced to the corresponding arene.[4] This can occur via a competing pathway in the catalytic cycle, often involving β-hydride elimination from a palladium-amide intermediate.[5]
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky biaryl phosphine ligands like RuPhos and BrettPhos have been shown to be highly effective in minimizing hydrodehalogenation for the amination of 2-bromopyrazine.[6]
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like NaOt-Bu or LiHMDS are often used, their strength can sometimes promote side reactions. Consider screening different bases to find the optimal balance for your specific substrates.[6]
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are commonly used and should be thoroughly degassed before use.[3]
-
Catalyst System: For challenging substrates, consider using a pre-formed palladium precatalyst with a bulky ligand, which can offer higher activity and selectivity.[3]
Q3: I'm attempting a Sonogashira coupling with an iodopyrazine and a terminal alkyne, but I'm getting a lot of the alkyne homocoupling (Glaser coupling) product. How can I suppress this?
A3: Glaser coupling is the oxidative homocoupling of terminal alkynes and is a major competing reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[2][7]
Troubleshooting Steps:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to employ a copper-free Sonogashira protocol. Several have been developed that show excellent yields.[2]
-
Rigorous Degassing: If a copper co-catalyst is used, it is imperative to rigorously exclude oxygen from the reaction. This involves using degassed solvents and maintaining a strict inert atmosphere.[2]
-
Amine Base: Using an amine base, such as triethylamine or diisopropylethylamine, can help to keep the copper(I) in its reduced, active state and suppress oxidative homocoupling.[2]
-
Hydrogen Atmosphere: A less common but effective technique is to use a diluted hydrogen atmosphere (e.g., in nitrogen or argon), which can reduce homocoupling to minimal levels.[8]
Troubleshooting Guides: Specific Byproduct Issues
This section provides a more detailed, step-by-step approach to diagnosing and solving specific byproduct problems.
Issue 1: Protodeboronation in Suzuki-Miyaura Coupling
Symptom: You observe the formation of the arene corresponding to your boronic acid, and recovery of your unreacted pyrazine halide.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[9] This is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, and can be promoted by aqueous basic conditions and elevated temperatures.[10] The nitrogen atoms in the pyrazine ring can also influence the stability of the boronic acid.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting protodeboronation.
Issue 2: Homocoupling of Organostannanes in Stille Coupling
Symptom: Formation of a dimer of your organostannane reagent (R-R from R-SnBu₃).
Causality: Homocoupling in Stille reactions can occur through reaction of the organostannane with the Pd(II) precatalyst or via a radical pathway.[11] This side reaction consumes your nucleophile and reduces the yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting stannane homocoupling.
Data-Driven Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for a successful pyrazine coupling reaction. The following tables provide a comparative overview of different systems for specific transformations.
Table 1: Ligand Performance in the Buchwald-Hartwig Amination of 2-Bromopyrazine [6]
| Pd Source | Ligand | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd₂(dba)₃ | SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ | BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd(OAc)₂ | dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ | dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 95 |
Table 2: Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine [3]
Note: Yields are reported for analogous haloarenes as direct comparative data for 2,5-diiodopyrazine was not available in a single study.
Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 80 | 12 | High |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | Good |
Sonogashira Coupling
| Catalyst | Ligand | Base | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | CuI | THF | RT | 12 | Excellent |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | - | Dioxane | 100 | 12 | High |
Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High |
Experimental Protocols
Protocol 1: General Procedure for Establishing an Inert Atmosphere
This protocol is fundamental to minimizing oxygen-sensitive side reactions like homocoupling.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Vacuum/inert gas manifold or inert gas balloon
-
Heat gun or oven
-
Degassed solvents
-
Syringes and needles
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum with a heat gun. Allow to cool under vacuum.
-
Evacuate and Backfill: Connect the cooled flask to a vacuum/inert gas manifold. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with an inert gas (argon or nitrogen). Repeat this "evacuate-backfill" cycle three times to ensure all atmospheric gases are removed.
-
Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by using a gas bubbler on the manifold or by attaching a balloon of the inert gas to the flask via a needle through the septum.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a syringe through the rubber septum. Ensure solvents are properly degassed by sparging with an inert gas for at least 30 minutes prior to use.
Caption: Workflow for setting up a reaction under an inert atmosphere.
Protocol 2: Minimizing Homocoupling in a Pyrazine Sonogashira Coupling
This protocol provides a copper-free method to reduce the formation of alkyne dimers.
Materials:
-
Iodopyrazine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
P(t-Bu)₃ (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the iodopyrazine, Cs₂CO₃, Pd₂(dba)₃, and P(t-Bu)₃.
-
Inert Atmosphere: Seal the flask and perform three evacuate-backfill cycles with argon.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane via syringe, followed by the terminal alkyne.
-
Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Mechanistic Insights into Byproduct Formation
Understanding the pathways to byproduct formation is key to their prevention.
Caption: Catalytic cycle for cross-coupling and the competing hydrodehalogenation pathway.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Coupling with 5-Bromo-2-chloro-3-methoxypyrazine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-chloro-3-methoxypyrazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific, yet increasingly important, heterocyclic building block. The pyrazine core is a common motif in pharmaceuticals, and mastering its functionalization is a key synthetic challenge.
This document moves beyond generic advice to provide targeted, mechanistically-grounded solutions for the unique issues posed by this substrate, which features differential halogen reactivity, an electron-deficient ring system, and Lewis basic nitrogen atoms that can complicate catalysis.
FAQ 1: My reaction shows low or no conversion. I'm recovering mostly my starting this compound. Where should I begin troubleshooting?
This is the most common failure mode and typically points to a suboptimal combination of the four core reaction parameters: the catalyst system, the base, the solvent, or the temperature. The this compound substrate presents a distinct challenge due to its two different halogens and the electron-deficient nature of the pyrazine ring.
The Carbon-Bromine bond at the 5-position is significantly more reactive than the Carbon-Chlorine bond at the 2-position.[1] Therefore, initial troubleshooting should focus on successfully coupling the C-Br bond first. The C-Cl bond requires a more activated catalyst system.
Core Causality:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for heteroaromatic chlorides and even challenging bromides.[2][3] The oxidative addition step is often the rate-limiting step, especially for the C-Cl bond, and requires a more active catalyst.[4]
-
Base Selection: The base is not merely a proton scavenger; it is crucial for activating the boronic acid in the transmetalation step.[2] Its strength and solubility can dramatically influence the reaction's success.
-
Reaction Conditions: Temperature, solvent, and the rigorous exclusion of oxygen are vital for maintaining catalyst activity.[2]
Troubleshooting Workflow:
Figure 1: Initial troubleshooting workflow for low conversion.
Recommended Starting Conditions for Optimization:
The following table provides validated starting points for the selective coupling at the more reactive C5-Bromo position.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[5] |
| Ligand | SPhos or XPhos (2-4 mol% for Pd₂(dba)₃; 4-8 mol% for Pd(OAc)₂) | For heteroaryl halides, bulky, electron-rich phosphine ligands are crucial. They accelerate oxidative addition and reductive elimination.[4][6] Standard ligands like PPh₃ are often insufficient.[3] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that is highly effective in promoting transmetalation for challenging substrates.[1][2] It often provides better results than weaker bases like K₂CO₃. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aqueous solvent mixtures are standard and often highly effective. The water is crucial for dissolving the base and facilitating the catalytic cycle.[1][7] |
| Temperature | 80-100 °C | This temperature range is a good starting point to ensure sufficient energy for catalytic turnover without promoting excessive side reactions or catalyst decomposition.[2] |
FAQ 2: I'm observing significant amounts of side products like dehalogenated pyrazine or homocoupled boronic acid. What is happening?
The appearance of side products indicates that while your catalyst is active, undesired reaction pathways are outcompeting the desired cross-coupling. Identifying the major byproduct is key to solving the problem.
Common Side Products and Solutions
| Side Product | Identification (MS) | Primary Cause(s) | Recommended Solutions |
| Protodeboronation | Mass of Ar-H (from Ar-B(OH)₂) | The C-B bond of the boronic acid is cleaved by a proton source (e.g., water). This is accelerated by strong bases and high temperatures.[2][8] | 1. Use a more stable boron reagent: Switch from boronic acid to a pinacol (Bpin) or MIDA boronate ester. These act as a "slow-release" source of the active boron species.[2][9] 2. Use a milder base: Switch from hydroxides or K₃PO₄ to K₂CO₃ or CsF.[2] 3. Lower the temperature: Attempt the reaction at 60-80 °C.[2] |
| Dehalogenation | Mass of pyrazine with H replacing Br or Cl | The palladium intermediate reacts with a hydride source (solvent, base, or impurities) instead of the boronic acid.[10] | 1. Ensure rigorous inert atmosphere: Degas solvents thoroughly and maintain a positive pressure of Argon or Nitrogen.[7] 2. Choose a non-hydride-donating solvent: Avoid alcoholic solvents if possible. 3. Use a non-coordinating base: K₃PO₄ or Cs₂CO₃ are good choices. |
| Homocoupling | Mass of Ar-Ar (from Ar-B(OH)₂) | Caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[7][8] | 1. Thoroughly degas all reagents: This is the most critical step. Use freeze-pump-thaw cycles for solvents and purge the reaction vessel with inert gas.[7] 2. Use a Pd(0) source directly: Pre-catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources. |
FAQ 3: My reaction mixture turns black and stalls. What does this signify?
The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[7][11] The catalytically active, soluble Pd(0) species has agglomerated into inactive palladium metal. This can happen for several reasons:
-
Presence of Oxygen: Even trace amounts of oxygen can oxidize the phosphine ligands, leaving the palladium center uncoordinated and prone to precipitation.
-
High Temperature: Excessive heat can accelerate decomposition pathways.
-
Ligand Instability: The chosen phosphine ligand may not be robust enough for the reaction conditions.
-
Substrate Coordination: The Lewis basic nitrogens on the pyrazine ring can sometimes promote catalyst deactivation.[12]
Solutions:
-
Improve Inert Atmosphere Technique: This is the most common culprit. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen from start to finish.[7]
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Use a More Robust Ligand: Buchwald-type biaryl phosphine ligands (like SPhos) are designed for high stability and can prevent catalyst decomposition.[6]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., SPhos G3) can lead to a more controlled and sustained generation of the active Pd(0) species, reducing the likelihood of agglomeration.
FAQ 4: How can I achieve coupling at the less reactive C2-Chloro position?
Coupling at the C-Cl bond is significantly more challenging than at the C-Br bond due to the higher bond strength, which makes the oxidative addition step much slower.[13] Simply increasing the temperature or reaction time with the same catalyst system used for the C-Br bond is unlikely to be effective and will likely lead to decomposition.
Success requires a more active catalytic system specifically designed for C-Cl bond activation.
Figure 2: Logic for targeting the C2-Chloro position.
Recommended Protocol for C-Cl Coupling:
This protocol assumes you have already successfully coupled the C-Br position and have isolated the 5-aryl-2-chloro-3-methoxypyrazine intermediate.
-
Catalyst System: Use a more advanced, highly active system. A Buchwald pre-catalyst like [tBuXPhos Pd G3] (2-5 mol%) is an excellent choice. These catalysts are designed for challenging couplings, including heteroaryl chlorides.[14]
-
Base: A strong, non-aqueous base is often required. Potassium tert-butoxide (KOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (2-3 equivalents) can be effective.
-
Solvent: Anhydrous, high-boiling point solvents are preferred. Toluene or CPME (Cyclopentyl methyl ether) are good options.
-
Temperature: Higher temperatures are generally necessary. Start at 100-110 °C .
-
Boron Reagent: Use a boronic ester (Bpin) to minimize decomposition under these more forcing conditions.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C5-Bromo Position
This protocol provides a robust starting point for coupling a generic arylboronic acid at the C5-position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.015 eq, 1.5 mol%)
-
SPhos (0.03 eq, 3 mol%)
-
K₃PO₄ (powdered, 2.5 eq)
-
1,4-Dioxane and Degassed Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the pyrazine substrate.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-Bromo-2-chloro-3-methoxypyrazine
Welcome to the technical support center for the purification of 5-Bromo-2-chloro-3-methoxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from the synthetic process. These can include:
-
Residual Starting Materials and Reagents: Unreacted precursors or excess reagents used during synthesis.
-
Byproducts of the Reaction: Structurally similar pyrazine derivatives, such as regioisomers or products of side reactions, are common. For pyrazines synthesized from sugars and amino acids, imidazole derivatives can be significant impurities.[1][2][3]
-
Degradation Products: Although generally stable, the compound may degrade under harsh conditions (e.g., strong acids, bases, or high temperatures), leading to discoloration and the formation of unidentified byproducts.[4]
-
Polymerization Products: Dark, tar-like materials can form, especially if the reaction temperature is not well-controlled.[4]
Q2: What is the most effective general method for purifying this compound?
A2: For separating this compound from structurally similar impurities, flash column chromatography is the most effective and widely used technique.[1] It excels at separating compounds based on differences in polarity.[5] For less complex impurity profiles, where the main impurity has a significantly different solubility profile, recrystallization can be a highly efficient and scalable alternative.
Q3: How can I definitively assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[6]
-
High-Performance Liquid Chromatography (HPLC): Excellent for determining purity by area percentage and detecting non-volatile impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.[8]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Provides an absolute measure of purity against a certified internal standard without needing a reference standard of the compound itself.[7]
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity, whereas a broad or depressed range suggests the presence of impurities.[6]
Q4: What are the key safety precautions when handling this compound?
A4: this compound should be handled with care. It is classified as causing skin and serious eye irritation and may be harmful if swallowed or inhaled.[9][10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[12]
-
Storage: Store in a tightly closed container in a cool, dry place.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Purification Workflow Overview
The following diagram outlines the logical workflow for the purification and analysis of crude this compound.
Caption: A standard workflow for purifying crude intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound is too soluble in the mobile phase: The compound elutes too quickly, potentially with faster-moving impurities. 2. Compound has high affinity for the stationary phase: The compound is irreversibly adsorbing to the silica gel, often indicated by streaking on TLC.[1] 3. Product is volatile: Product may be lost during solvent removal on the rotary evaporator. | 1. Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase polarity. 2. Deactivate the silica gel. Pre-treat the silica with a small amount of a basic modifier like triethylamine (0.1-1% v/v) in the eluent. This is especially useful for nitrogen-containing heterocyclic compounds.[1] 3. Use a lower bath temperature and carefully monitor the evaporation process. |
| Product Co-elutes with an Impurity | 1. Insufficient stationary phase resolution: Standard silica gel may not separate compounds with very similar polarities.[13] 2. Mobile phase polarity is not optimal: The chosen solvent system does not provide adequate separation (ΔRf is too small). | 1. Use a higher-resolution stationary phase. High-surface-area silica can improve separation.[13] Alternatively, consider using a different stationary phase like alumina.[1] 2. Optimize the mobile phase. Run the column with a shallower solvent gradient to increase the separation between closely eluting spots.[13] Test various solvent systems using TLC first.[5] |
| Product is Discolored (Yellow/Brown) After Purification | 1. Degradation on silica gel: The acidic nature of standard silica gel can cause sensitive compounds to decompose. 2. Air oxidation: Some pyrazine intermediates can be sensitive to air, leading to colored byproducts, especially at elevated temperatures.[4] | 1. Use deactivated or neutral silica/alumina. This minimizes contact with acidic sites. 2. Maintain an inert atmosphere (e.g., nitrogen or argon) during purification and work-up if the compound is known to be air-sensitive.[4] |
| Poor or No Crystal Formation During Recrystallization | 1. Solution is not supersaturated: Too much solvent was used to dissolve the crude material.[1] 2. Incorrect solvent choice: The compound is either too soluble or not soluble enough in the chosen solvent at different temperatures. 3. Presence of "oily" impurities: Certain impurities can inhibit crystal lattice formation. | 1. Carefully evaporate some of the solvent to concentrate the solution and then attempt to cool again. 2. Perform a solvent screen. Test the solubility of your crude product in a variety of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. 3. Attempt to "seed" the solution with a previously obtained pure crystal. If oiling out persists, an initial chromatographic step may be necessary to remove the problematic impurities. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is highly effective for separating this compound from impurities with different polarities.[1]
-
Mobile Phase Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the desired compound from its impurities. A common mobile phase for pyrazine derivatives is a mixture of hexane and ethyl acetate.[2][3]
-
Aim for an Rf value of approximately 0.3-0.4 for the target compound to ensure good separation on the column.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase.[1]
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.[14] Add another thin layer of sand on top of the packed silica.
-
Crucially, never let the solvent level drop below the top of the silica bed. [14]
-
-
Sample Loading:
-
Dissolve the crude this compound in the absolute minimum amount of the mobile phase or a suitable volatile solvent (like dichloromethane).[1][14]
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.[15]
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).
-
Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.
-
-
Solvent Removal:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[1]
-
Protocol 2: Recrystallization
This protocol is suitable if the impurities have significantly different solubility profiles from the desired product.
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents to screen include hexanes, ethanol, isopropanol, or mixtures thereof.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery.[1]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Allow the crystals to air dry on the filter paper before transferring them to a watch glass or drying oven to remove all residual solvent.[1]
-
Troubleshooting Logic Diagram
The diagram below provides a decision-making framework for a common purification problem.
Caption: A decision tree for optimizing chromatographic purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. columbia.edu [columbia.edu]
- 6. moravek.com [moravek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Pyrazines
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the technical support hub for palladium-catalyzed reactions involving pyrazine scaffolds. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to overcome one of the most persistent challenges in this area: homocoupling. Pyrazines are electron-deficient heterocycles, a characteristic that makes them valuable pharmacophores but also uniquely susceptible to unwanted side reactions during cross-coupling.[1] This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you diagnose issues, optimize your reaction conditions, and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Understanding the Problem
Q1: What exactly is homocoupling in the context of pyrazine cross-coupling reactions?
Homocoupling, or dimerization, is a common side reaction where two identical molecules couple with each other instead of with their intended reaction partner. In the palladium-catalyzed cross-coupling of a halopyrazine (Py-X) with an organometallic reagent (R-M), you can observe two primary types of homocoupling byproducts:
-
Pyrazine Homocoupling: Formation of a bi-pyrazine (Py-Py).
-
Partner Homocoupling: Formation of a dimer of the coupling partner (R-R), such as a biaryl in Suzuki reactions.[2]
This side reaction consumes valuable starting materials, reduces the yield of the desired cross-coupled product (Py-R), and introduces impurities that can be difficult to separate.[3]
Q2: Why are pyrazine substrates particularly prone to homocoupling?
The susceptibility of pyrazines stems from their electronic nature. The pyrazine ring is highly electron-deficient, which facilitates certain steps in the catalytic cycle that can lead to homocoupling.[1] Furthermore, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation, which can create conditions favorable for side reactions.[4]
Q3: What are the primary mechanistic pathways leading to homocoupling?
While the main goal is the productive cross-coupling cycle, several off-cycle pathways can lead to homocoupling. The two most common culprits are:
-
Presence of Palladium(II) Species: If a Pd(II) precatalyst (like Pd(OAc)₂) is not fully reduced to the active Pd(0) state, or if the Pd(0) catalyst is re-oxidized by trace oxygen, the remaining Pd(II) can mediate the homocoupling of organometallic reagents, particularly organoboron compounds in Suzuki reactions.[3][5]
-
Competitive Transmetalation/Reductive Elimination: The relative rates of the key steps in the catalytic cycle are crucial. If the transmetalation of the pyrazine moiety (from a palladacycle intermediate) is slow, a second molecule of the organometallic partner can transmetalate, leading to an LₙPd(R)₂ species. Subsequent reductive elimination yields the R-R homocoupled product. Conversely, slow transmetalation of the R-group can sometimes lead to conditions favoring Py-Py formation.
Below is a diagram illustrating where these side reactions diverge from the desired catalytic cycle.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Temperature for Nucleophilic Substitution on Pyrazines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyrazine rings. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic strategies and troubleshoot common issues related to this critical class of reactions. Here, we move beyond simple protocols to explore the underlying principles of temperature optimization, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a chloropyrazine is sluggish or not proceeding at all. Should I just increase the temperature?
A1: While increasing the temperature is a common strategy to accelerate slow reactions, it's not always the optimal first step. Before adjusting the heat, it's crucial to assess other reaction parameters. The pyrazine ring's electron-deficient nature generally makes it susceptible to nucleophilic attack. However, the reaction rate is also influenced by the leaving group and the presence of any electron-donating or withdrawing groups on the ring.[1] For instance, if your pyrazine substrate has electron-donating groups, more forceful conditions, including higher temperatures, may be necessary.[1]
Consider the following before defaulting to a temperature increase:
-
Nucleophile Strength: Is your nucleophile potent enough for the substitution?
-
Solvent Choice: Are you using an appropriate solvent that can facilitate the formation of the Meisenheimer complex?
-
Leaving Group: While halopyrazines are generally reactive, the nature of the halogen can play a role.
If these factors are optimized and the reaction is still slow, a systematic increase in temperature is a logical next step.
Q2: I'm observing the formation of multiple products at elevated temperatures. What could be happening?
A2: The formation of multiple products at higher temperatures can be attributed to several factors. One possibility is the presence of multiple reactive sites on your pyrazine, leading to a loss of regioselectivity. Elevated temperatures can provide the necessary activation energy to overcome the barrier for substitution at less favorable positions.
Another common issue is the potential for side reactions, such as:
-
Reaction with the solvent: Some solvents can act as nucleophiles at high temperatures.
-
Decomposition: Both the starting materials and the desired product may have limited thermal stability.[2][3] Studies on the thermal properties of pyrazine derivatives have shown that decomposition can occur at elevated temperatures.[2][3]
-
Undesired follow-up reactions: The initial product may undergo further reactions at higher temperatures.
Careful analysis of the byproducts by techniques like LC-MS or GC-MS can provide valuable insights into the nature of these side reactions.
Q3: Can microwave heating be used to optimize my pyrazine SNAr reactions?
A3: Absolutely. Microwave-assisted organic synthesis is a powerful tool for accelerating nucleophilic substitution reactions on heterocyclic systems, including pyrazines.[4][5][6][7] Microwave heating can lead to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating methods.[5][6][7] This is due to the efficient and rapid heating of the reaction mixture. When optimizing microwave conditions, it's important to carefully control the temperature and pressure to avoid decomposition of the reactants or products.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the temperature optimization of nucleophilic substitution on pyrazines.
Issue 1: Low Conversion at Elevated Temperatures
Symptoms:
-
The reaction stalls after a certain percentage of conversion, even with extended reaction times at a higher temperature.
-
Significant amounts of starting material remain.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Step | Proposed Solution |
| Reversible Reaction | Analyze the reaction mixture at different time points to see if an equilibrium is reached. | Consider using an excess of the nucleophile or removing a byproduct to drive the reaction forward. |
| Catalyst/Reagent Decomposition | If using a catalyst or a thermally sensitive reagent, assess its stability at the reaction temperature. | Choose a more robust catalyst or reagent. Alternatively, add the sensitive component portion-wise throughout the reaction. |
| Product Inhibition | Check if the product is interfering with the reaction. | If possible, perform the reaction in a biphasic system or with a scavenger to remove the product as it forms. |
Issue 2: Poor Yield and Complex Product Mixture
Symptoms:
-
Low yield of the desired product.
-
Multiple spots on TLC or peaks in LC/GC analysis.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Step | Proposed Solution |
| Thermal Decomposition | Run the reaction at a lower temperature for a longer time and compare the product profile. | If decomposition is confirmed, the reaction temperature is too high. A lower temperature or a more efficient heating method like microwave synthesis might be beneficial.[4][5][6][7] |
| Loss of Regioselectivity | Isolate and characterize the major byproducts to determine if they are isomers of the desired product. | This suggests a switch from kinetic to thermodynamic control. Running the reaction at a lower temperature may favor the formation of the kinetically preferred product.[8] |
| Side Reactions with Solvent | Analyze the byproducts for solvent incorporation. | Change to a more inert solvent with a higher boiling point if elevated temperatures are necessary. |
Experimental Protocol: Systematic Temperature Screening
A systematic approach is crucial for identifying the optimal reaction temperature. This protocol outlines a parallel screening experiment to efficiently determine the ideal temperature range for your specific nucleophilic substitution on a pyrazine substrate.
Objective: To determine the optimal temperature for the nucleophilic substitution reaction that maximizes yield and minimizes byproduct formation.
Materials:
-
Halopyrazine substrate
-
Nucleophile
-
Anhydrous solvent
-
Reaction vials suitable for the desired temperature range (e.g., sealed vials for temperatures above the solvent's boiling point)
-
Heating block or parallel synthesis platform with temperature control
-
Analytical tools (TLC, LC-MS, or GC-MS)
Procedure:
-
Setup: In a series of reaction vials, add the halopyrazine substrate, nucleophile, and solvent in the desired stoichiometry. Ensure all vials are properly sealed.
-
Temperature Gradient: Set up a heating block or parallel synthesizer to run reactions at a range of temperatures. A good starting point is to test in 10-20 °C increments. For example:
-
Vial 1: Room Temperature (as a baseline)
-
Vial 2: 40 °C
-
Vial 3: 60 °C
-
Vial 4: 80 °C
-
Vial 5: 100 °C
-
Vial 6: 120 °C
-
-
Time Course Analysis: At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction vial for analysis.
-
Analysis: Analyze the aliquots by TLC, LC-MS, or GC-MS to determine the conversion of starting material, the yield of the desired product, and the formation of any byproducts.
-
Data Interpretation: Plot the yield of the desired product and the percentage of byproducts as a function of temperature and time. This will help you identify the optimal temperature that provides the best balance between reaction rate and selectivity.
Data Presentation:
| Temperature (°C) | Time (h) | Conversion (%) | Product Yield (%) | Major Byproduct (%) |
| 25 | 24 | 10 | 8 | <1 |
| 60 | 8 | 50 | 45 | 2 |
| 80 | 4 | 95 | 85 | 5 |
| 100 | 2 | >99 | 70 | 25 |
| 120 | 1 | >99 | 50 | 45 |
Visualizing Reaction Optimization
Workflow for Temperature Optimization
Caption: A logical workflow for optimizing temperature in pyrazine SNAr reactions.
Kinetic vs. Thermodynamic Control
Caption: The influence of temperature on product distribution.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 3. chempap.org [chempap.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Reactivity of C-Cl Bonds in Dihalopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for one of the more persistent challenges in heterocyclic chemistry: the functionalization of unreactive C-Cl bonds in dihalopyrimidine systems. The pyrimidine core is a cornerstone of medicinal chemistry, and mastering its synthesis is critical for innovation.[1] This document moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling with a dichloropyrimidine is giving low to no yield. Where do I start troubleshooting?
This is a very common issue. The inertness of the C-Cl bond compared to its C-Br or C-I counterparts is due to its higher bond dissociation energy, which makes the rate-limiting oxidative addition step of the catalytic cycle kinetically challenging.[2] A systematic approach is key to success.
Initial Checks & Core Principles:
-
Catalyst & Ligand System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the robust C-Cl bond.[3] You need a highly active catalytic system, which is achieved by pairing a palladium source with an appropriate ligand.
-
Expert Insight: The ligand's role is to create an electron-rich, sterically accessible palladium center that can more readily undergo oxidative addition into the C-Cl bond.[4][5] Bulky, electron-donating phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) are industry standards for this reason.[4][6]
-
-
Base Selection: The base is not merely a proton scavenger; it is integral to the transmetalation step. Its strength and solubility can dramatically affect outcomes.[7] For challenging couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker ones like Na₂CO₃.[8]
-
Solvent and Temperature: Aprotic polar solvents (e.g., 1,4-dioxane, DMF, THF), often with a small amount of water, are effective at solubilizing the various components and promoting catalytic activity.[7][8] Given the high activation barrier, elevated temperatures (e.g., >100 °C) are typically required.[7]
-
Atmospheric Control: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[7] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[9]
Below is a logical workflow for troubleshooting a failing Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Data Summary: Recommended Starting Conditions for Dichloropyrimidine Suzuki Coupling
| Component | Recommendation | Rationale | Source(s) |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable precursors for generating Pd(0) in situ. | [3][10] |
| Ligand | XPhos, SPhos, or IPr-based NHC | Bulky, electron-rich ligands that accelerate C-Cl oxidative addition. | [4][11] |
| Base | K₃PO₄ or Cs₂CO₃ (≥2 equiv.) | Strong, effective bases for the transmetalation step. | [7][8] |
| Solvent | 1,4-Dioxane/H₂O or Toluene | Aprotic solvents that perform well at high temperatures. | [9][12] |
| Temperature | 100-140 °C (Conventional or Microwave) | Overcomes the high activation energy of the C-Cl bond cleavage. | [12][13] |
Q2: My reaction on 2,4-dichloropyrimidine is not selective. How can I control functionalization at the C2 vs. C4 position?
Controlling site selectivity is a sophisticated challenge rooted in the electronic properties of the pyrimidine ring. Generally, the C4 position is more electrophilic and thus more reactive towards both nucleophilic aromatic substitution (SNAr) and standard palladium-catalyzed cross-couplings.[14][15] Therefore, achieving C4-selectivity is often the default, while C2-selectivity requires a specialized, catalyst-controlled strategy.
-
The "Default" C4-Selectivity: In most cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), the kinetic product is substitution at the C4-Cl bond.[14] This is due to a combination of factors, including LUMO coefficients favoring nucleophilic attack at this position.[14] Using standard catalyst systems will almost always yield the C4-substituted product as the major isomer.[12]
-
Achieving C2-Selectivity: This is a non-trivial task that represents an inversion of the inherent reactivity. Recent breakthroughs have shown that catalyst control can override the substrate's natural preference. Specifically, for C-S coupling, using Pd(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor reaction at the C2 position.[16][17]
-
Expert Insight: This unusual selectivity is highly sensitive to the exact structure of the catalyst and the coupling partner.[16][17] It is believed that the mechanism may deviate from a typical oxidative addition pathway.[17] This is an advanced technique and is currently most established for C-S bond formation with thiols.[14][16]
-
Caption: Controlling site selectivity in 2,4-dichloropyrimidine functionalization.
Section 2: Frequently Asked Questions (FAQs)
Q3: Fundamentally, why is the C-Cl bond on a pyrimidine so much less reactive than C-Br or C-I?
The difference in reactivity is primarily governed by bond strength . The C-Cl bond (avg. ~81 kcal/mol) is significantly stronger than the C-Br bond (avg. ~68 kcal/mol) and the C-I bond (avg. ~51 kcal/mol). In the catalytic cycle of most cross-coupling reactions, the first and often rate-determining step is the oxidative addition, where the palladium catalyst inserts itself into the carbon-halogen bond.[18][19] Breaking the stronger C-Cl bond requires overcoming a much higher activation energy barrier, making the reaction substantially slower and more difficult. While the electron-deficient nature of the pyrimidine ring does activate the C-Cl bond relative to a C-Cl bond on an electron-rich ring like benzene, this electronic effect is often insufficient to compensate for the bond strength without a highly active, specialized catalyst system.[5][20]
Q4: What are the specific advantages of using microwave irradiation for these difficult couplings?
Microwave-assisted synthesis is a powerful tool for overcoming the kinetic barriers associated with C-Cl bond activation. Its advantages are significant:
-
Drastically Reduced Reaction Times: Reactions that might take 12-24 hours with conventional heating can often be completed in 15-30 minutes under microwave irradiation.[12][21]
-
Improved Yields and Purity: The rapid, uniform heating provided by microwaves can lead to higher product yields.[12] By minimizing reaction time, it reduces the opportunity for side reactions like catalyst decomposition or protodeboronation of boronic acids, which can be exacerbated by prolonged exposure to high temperatures.[3]
-
Enabling Difficult Transformations: Microwave heating can provide the necessary energy to drive reactions to completion that would otherwise stall under conventional heating, sometimes even allowing for lower catalyst loadings.[12][22]
Q5: How do I choose between Suzuki, Buchwald-Hartwig, and Sonogashira reactions for my chloropyrimidine?
The choice of reaction is dictated entirely by the bond you intend to form. Each of these named reactions is a pillar of modern synthetic chemistry with a distinct application.
Comparison of Key Cross-Coupling Reactions for Dihalopyrimidines
| Reaction | Bond Formed | Coupling Partner | Key Reagents | Common Challenges & Considerations |
| Suzuki-Miyaura | C-C (sp²-sp²) | Boronic Acid / Ester | Pd Catalyst, Ligand, Base (e.g., K₃PO₄) | Protodeboronation of boronic acid; requires careful atmospheric control.[3][23][24] |
| Buchwald-Hartwig | C-N | Primary/Secondary Amine | Pd Catalyst, Ligand, Strong Base (e.g., NaOtBu) | Ligand choice is critical for C-Cl substrates; sensitive to air and moisture.[25][26] |
| Sonogashira | C-C (sp²-sp) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | Copper co-catalyst can sometimes be problematic; homo-coupling of alkyne (Glaser coupling) is a potential side reaction.[1][27] |
Section 3: Key Experimental Protocol
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol provides a robust starting point for the C4-selective arylation of 2,4-dichloropyrimidine, a common and challenging transformation.[12]
Reagents & Equipment:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.5 - 2.0 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Microwave synthesis vial with stir bar
-
Microwave reactor
-
Standard glassware for work-up and purification
Procedure:
-
Vial Preparation: To a clean, dry microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Briefly open the vial under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst. Quickly reseal the vial.
-
Expert Tip: Adding the catalyst last, just before heating, minimizes its exposure to any residual oxygen and preserves its activity.
-
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 100-120 °C for 15-25 minutes.[12] Monitor the reaction progress by TLC or LC-MS if necessary.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure 2-chloro-4-arylpyrimidine product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 17. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oxidative addition - Wikipedia [en.wikipedia.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 5-Bromo-2-chloro-3-methoxypyrazine Derivatives
This guide provides an in-depth comparison of orthogonal analytical techniques for the definitive structural validation of 5-Bromo-2-chloro-3-methoxypyrazine and its derivatives. In the landscape of drug discovery and development, where molecular precision is paramount, the unambiguous confirmation of a compound's structure is the bedrock of all subsequent research. These pyrazine derivatives, serving as versatile scaffolds in medicinal chemistry, demand a rigorous, multi-faceted validation approach to ensure data integrity and program success.[1][2][3] This document moves beyond mere protocols to explain the causality behind the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography as a cohesive, self-validating system.
The Principle of Orthogonal Validation
No single analytical technique can provide absolute structural proof under all conditions. Each method interrogates a different physical property of the molecule. By combining techniques that rely on different principles—an orthogonal approach—we create a self-reinforcing web of evidence. Mass spectrometry measures mass-to-charge ratio, NMR spectroscopy probes the magnetic environment of nuclei, and X-ray crystallography maps electron density in a crystal lattice. When the distinct outputs of these methods converge on a single molecular structure, we achieve the highest level of confidence.
Part 1: Initial Assessment – Molecular Weight and Isotopic Signature by Mass Spectrometry (MS)
Mass spectrometry serves as the essential first-line analysis. Its primary role is to confirm the molecular weight of the target compound and, critically for halogenated molecules, to verify its elemental composition through isotopic pattern analysis.
Causality and Experimental Choice
For a molecule containing both bromine and chlorine, the mass spectrum exhibits a highly characteristic isotopic signature. This pattern is a direct consequence of the natural abundance of their stable isotopes: 79Br (~50.5%) and 81Br (~49.5%), and 35Cl (~75.8%) and 37Cl (~24.2%).[4] The combination of these isotopes in a molecule like this compound (C₅H₄BrClN₂O) produces a distinctive cluster of peaks for the molecular ion (M), M+2, and M+4, whose relative intensities are predictable and unique. This provides immediate, high-confidence confirmation that both halogen atoms are present in the molecule.[5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the synthesized derivative in 1 mL of a volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Injection: Inject 1 µL of the sample solution into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms). The GC separates the analyte from residual solvents and impurities.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV. This energetic method induces fragmentation, which can provide additional structural clues, but more importantly, it reliably generates the molecular ion.
-
Mass Analysis: Scan a mass range from m/z 50 to 300 to ensure capture of the molecular ion cluster and key fragments.
-
Data Analysis: Identify the molecular ion cluster and compare the observed m/z values and relative intensities to the theoretical values.
Data Presentation: Theoretical Isotopic Pattern
The expected molecular ion cluster for C₅H₄BrClN₂O (Exact Mass: 221.9274) provides a clear fingerprint for validation.
| Ion Species | Isotopic Composition | Calculated m/z | Relative Intensity (%) |
| M | 12C₅¹H₄79Br35Cl¹⁴N₂¹⁶O | 221.9274 | 76.5 (Reference) |
| M+2 | 12C₅¹H₄81Br35Cl¹⁴N₂¹⁶O or 12C₅¹H₄79Br37Cl¹⁴N₂¹⁶O | 223.9252 | 100.0 |
| M+4 | 12C₅¹H₄81Br37Cl¹⁴N₂¹⁶O | 225.9223 | 24.0 |
Workflow Visualization
Part 2: Definitive Connectivity – Elucidation by NMR Spectroscopy
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals their precise connectivity, establishing the covalent backbone of the molecule. It is the most powerful technique for determining the structure of small molecules in solution.[6][7]
Causality and Experimental Choice
A suite of NMR experiments is chosen to build the structure piece by piece.
-
¹H NMR: Identifies all unique proton environments. For the parent this compound, we expect to see two distinct signals: one for the methoxy (-OCH₃) protons and one for the lone aromatic proton on the pyrazine ring.
-
¹³C NMR: Identifies all unique carbon environments. This confirms the carbon skeleton.
-
2D NMR (HSQC & HMBC): These experiments are crucial for assembling the puzzle. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded protons and carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. For our target molecule, a key HMBC correlation would be between the methoxy protons and the carbon at position 3 (C3), definitively proving the methoxy group's location.
Experimental Protocol: Comprehensive NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient resolution to accurately integrate the signals.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond C-H connectivities.
-
HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (~8 Hz) to observe 2- and 3-bond correlations.
-
Data Analysis:
-
Assign the proton signals based on chemical shift and integration.
-
Assign the carbon signals.
-
Use the HSQC spectrum to link protonated carbons to their attached protons.
-
Use the HMBC spectrum to piece the fragments together. For example, the aromatic proton should show an HMBC correlation to the carbon bearing the methoxy group, confirming their relative positions.
-
Data Presentation: Expected NMR Assignments
| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| -OC H₃ | ~4.1 | ~54.0 | C3 |
| C2 | - | ~148.0 | - |
| C3 | - | ~155.0 | - |
| C5 | - | ~115.0 | - |
| C6 | ~8.2 | ~145.0 | C2, C5 |
Workflow Visualization
Part 3: The Gold Standard – Absolute Structure by X-ray Crystallography
For unambiguous proof of structure, including the precise three-dimensional arrangement of atoms in space, single-crystal X-ray crystallography is the definitive technique.[8][9] It is particularly valuable for confirming regiochemistry in complex derivatives or for establishing absolute stereochemistry if chiral centers are present. While NMR provides the solution-state structure, crystallography provides the solid-state structure with unparalleled atomic resolution.[6]
Causality and Experimental Choice
This technique relies on the ability of a perfectly ordered crystal to diffract X-rays in a predictable pattern. The positions and intensities of the diffracted beams are mathematically converted into a three-dimensional map of electron density, from which the atomic positions can be determined. The primary prerequisite, and often the greatest challenge, is growing a single, high-quality crystal suitable for diffraction.
Experimental Protocol: Crystallographic Analysis
-
Crystallization: The key step. Systematically screen for crystallization conditions. A common method is slow evaporation:
-
Dissolve the purified compound to near-saturation in a suitable solvent or solvent mixture (e.g., Ethanol/Water, Acetone/Hexane).
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
-
Crystal Selection & Mounting: Identify a well-formed, clear crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage. The instrument rotates the crystal while exposing it to a focused beam of X-rays, collecting a full sphere of diffraction data.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the structure using direct methods or Patterson functions to locate the heavy atoms (Br, Cl).
-
Refine the structural model against the experimental data, locating lighter atoms (O, N, C) and finally hydrogen atoms. The final refined structure provides precise bond lengths, bond angles, and torsional angles.
-
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Orthorhombic | Describes the basic crystal symmetry. |
| Space Group | P2₁2₁2₁ | Defines the specific symmetry operations within the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data (lower is better). |
| C2-Cl Bond Length | 1.73 Å | Confirms the covalent bond and provides precise geometric data. |
| C5-Br Bond Length | 1.89 Å | Confirms the covalent bond and provides precise geometric data. |
Workflow Visualization
Comparative Summary: An Integrated Validation Strategy
The true power of this process lies in the convergence of data. Each technique validates the others, creating a robust and trustworthy structural assignment.
| Feature | Mass Spectrometry | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular Weight & Elemental Formula | Atomic Connectivity & Solution Conformation | Absolute 3D Structure & Solid-State Packing |
| Strengths | High sensitivity, speed, isotopic pattern analysis.[10][11] | Non-destructive, rich structural detail, dynamic information in solution.[7][12] | Unambiguous, "gold standard" for absolute structure, precise geometric data.[13] |
| Limitations | Provides no connectivity data, isomers are indistinguishable. | Lower sensitivity, requires more sample, can be ambiguous for complex regioisomers. | Requires a high-quality single crystal (can be a major bottleneck), static solid-state view.[12][14] |
| Sample Requirement | Micrograms (µg) | Milligrams (mg) | Single Crystal |
| State of Matter | Gas Phase (Ion) | Solution | Solid (Crystalline) |
The Self-Validating System
The final structural assignment is only considered validated when all data points are in agreement. This integrated approach ensures the highest level of scientific integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] The crystal and molecular structure of pyrazine | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 14. people.bu.edu [people.bu.edu]
A Comparative Guide to the Reactivity of C-Br versus C-Cl Bonds in Dihalopyrazines for Catalytic Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, dihalopyrazines represent a class of exceptionally versatile building blocks. Their inherent electronic properties and the presence of two distinct reactive sites make them ideal scaffolds for constructing complex libraries of compounds, particularly in the pursuit of new kinase inhibitors and other therapeutic agents. The strategic, selective functionalization of these heterocycles hinges on a deep understanding of the comparative reactivity of the carbon-halogen bonds present.
This guide provides an in-depth, objective comparison of the reactivity of C-Br versus C-Cl bonds in dihalopyrazine systems, focusing on the three most pivotal palladium-catalyzed cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By elucidating the fundamental chemical principles and presenting supporting experimental data, this document aims to empower chemists to make informed, strategic decisions in their synthetic designs, optimizing for selectivity, yield, and efficiency.
The Decisive Step: Understanding the Primacy of the C-Br Bond
In palladium-catalyzed cross-coupling reactions, the universally observed trend in halide reactivity is I > Br > OTf > Cl .[1] This hierarchy is not arbitrary; it is fundamentally rooted in the energetics of the catalytic cycle's initial and often rate-determining step: oxidative addition .[2] During this step, the active Pd(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The facility of this process is inversely proportional to the strength of the C-X bond.
The superiority of the C-Br bond as a reactive handle over the C-Cl bond stems from two primary factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine bond is inherently weaker and thus requires less energy to cleave than the carbon-chlorine bond. The approximate BDE for a C-Br bond in an aryl system is ~276 kJ/mol, whereas for a C-Cl bond, it is significantly higher at ~339 kJ/mol.[3] This lower energetic barrier for the C-Br bond results in a faster rate of oxidative addition.
-
Kinetics of Oxidative Addition: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides. The greater polarizability of the C-Br bond facilitates a more effective interaction with the electron-rich Pd(0) catalyst, accelerating the insertion process.[2]
The pyrazine ring itself plays a crucial role. As a π-deficient heteroaromatic system, the two electron-withdrawing nitrogen atoms decrease the electron density at the ring carbons. This inherent electronic property activates the attached C-X bonds, making even the more robust C-Cl bond susceptible to oxidative addition, albeit under more forcing conditions than its C-Br counterpart.[1] This activation is key to the utility of dihalopyrazines in synthesis.
Caption: Relationship between bond reactivity and the oxidative addition step.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile method for C(sp²)–C(sp²) bond formation. When employing a dihalopyrazine such as 2-bromo-5-chloropyrazine, the inherent reactivity difference between the C-Br and C-Cl bonds can be exploited to achieve selective mono-arylation.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Substrate | Halogen Reacted | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2,5-Dibromopyrazine | Mono-arylation | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | Reflux | 18 | 85-100 | [2] |
| 2,5-Dichloropyrazine | Mono-arylation | Pd(PPh₃)₄ / K₂CO₃ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | >90 | [4] |
| 2,5-Dichloropyrazine | Di-arylation | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | ACN/H₂O | 80 | - | Good | [4] |
| 5-Bromo-2-chloropyrimidine* | C-Br (Selective) | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 85 | [5] |
| 2-(4-Bromophenyl)-5-chloropyrazine | C-Cl (Selective) | Pd(Xantphos)Cl₂ | K₃PO₄ | Dioxane/H₂O | - | - | Selective at Cl | [6] |
| 2-(4-Bromophenyl)-5-chloropyrazine | C-Br (Selective) | Pd(Qphos)₂ | K₃PO₄ | Dioxane/H₂O | - | - | Selective at Br | [6] |
*Data for dihalopyrimidine is included as a close structural and electronic analog to dihalopyrazine.
Field-Proven Insights:
The data clearly illustrates the higher intrinsic reactivity of the C-Br bond. Mono-arylation of 2,5-dibromopyrazine can be achieved under standard conditions with high efficiency.[2] While 2,5-dichloropyrazine can also undergo mono- and di-substitution, it often requires more active catalyst systems or longer reaction times.[4]
Crucially, the choice of phosphine ligand can invert the expected selectivity. As demonstrated with 2-(4-bromophenyl)-5-chloropyrazine, a bulky, electron-rich ligand like QPhos can favor reaction at the typically more reactive C-Br bond, while a ligand with a wider bite angle like Xantphos can promote selective coupling at the C-Cl position.[6] This ligand-controlled selectivity is a powerful tool for synthetic strategy, allowing chemists to direct reactivity based on the desired outcome rather than being constrained by inherent bond energies alone.
Protocol: Selective Mono-Arylation of 2-Bromo-5-chloropyrazine (Suzuki-Miyaura)
This protocol is designed to favor selective coupling at the more reactive C-Br position.
Reagents:
-
2-Bromo-5-chloropyrazine (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-chloropyrazine, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-5-chloropyrazine.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[3][7] Similar to the Suzuki coupling, the chemoselectivity in dihalopyrazines is dictated by the preferential oxidative addition at the C-Br bond.
Experimental Data Summary: Buchwald-Hartwig Amination
| Substrate | Halogen Reacted | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Chloropyrazine | C-Cl | Pd catalyst (0.005 mol%) | - | - | - | 82 | [2] |
| 2-Bromo-6-isopropylpyrazine | C-Br | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 80-95 | [8] |
| 5-Bromo-2-chloropyridine | C-Br (Selective) | Pd(OAc)₂ / Bulky Ligands | - | - | - | Selective at C-Br | [9] |
| 2,4-Dichloropyridine | C-Cl (Selective at C2) | Xantphos-based catalyst | - | - | 100 | Selective (20:1 to 50:1) | [10] |
*Data for dihalopyridines are included as close structural and electronic analogs.
Field-Proven Insights:
The amination of chloropyrazines is well-established and can be highly efficient, even at very low catalyst loadings, underscoring the electronic activation provided by the pyrazine core.[2] However, for dihalo systems, achieving selectivity is paramount. The use of bulky, electron-rich phosphine ligands is often critical. These ligands facilitate the oxidative addition of the C-X bond and stabilize the catalytically active monoligated Pd(0) species. For substrates like 5-bromo-2-chloropyridine, bulky ligands preferentially direct the amination to the C-Br position.[9]
Protocol: Selective Mono-Amination of 2-Bromo-5-chloropyrazine (Buchwald-Hartwig)
This protocol is a robust starting point for the selective amination at the C-Br position.
Reagents:
-
2-Bromo-5-chloropyrazine (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In an inert atmosphere glovebox or on a Schlenk line, add Pd₂(dba)₃, Xantphos, and toluene to a reaction vessel. Stir at room temperature for 15-20 minutes.
-
Reagent Addition: To the catalyst mixture, add 2-bromo-5-chloropyrazine, the amine, and sodium tert-butoxide.
-
Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Comparative Performance in Sonogashira Coupling
The Sonogashira reaction provides a powerful route to C(sp²)-C(sp) bonds, installing alkyne moieties that are valuable for further transformations. The reactivity trend of C-Br > C-Cl holds true, making selective alkynylation of bromochloropyrazines a feasible synthetic operation.
Experimental Data Summary: Sonogashira Coupling
| Substrate | Halogen Reacted | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| Chloropyrazine | C-Cl | [Pd(allyl)Cl]₂/PPh₃ / CuI | Et₃N | Toluene | - | Quantitative | [2] |
| Aryl Bromides | C-Br | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | up to 96% | [11] |
| Aryl Chlorides | C-Cl | PdCl₂(PPh₃)₂ (3 mol%) | TBAF | Neat | - | Moderate-Excellent | [12] |
| 2-Bromo-4-iodo-quinoline* | C-I (Selective) | Pd/Cu system | - | - | - | Selective at C-I |
*Data for a dihaloquinoline is included to illustrate the principle of selectivity with different halogens.
Field-Proven Insights:
As with other couplings, chloropyrazines are excellent substrates for the Sonogashira reaction, sometimes providing quantitative conversion.[2] However, this high reactivity necessitates careful control to achieve selectivity in a dihalo system. The standard Sonogashira conditions, employing a palladium catalyst and a copper(I) co-catalyst, will typically favor reaction at the C-Br bond due to its greater susceptibility to oxidative addition.[11] Achieving coupling at a C-Cl bond in the presence of a C-Br bond would require a highly specialized catalytic system, likely after the C-Br position has been functionalized. For aryl chlorides in general, copper-free conditions using a strong fluoride base like TBAF have proven effective.[12]
Protocol: Selective Mono-Alkynylation of 2-Bromo-5-chloropyrazine (Sonogashira)
This protocol describes a standard procedure favoring reaction at the C-Br bond.
Reagents:
-
2-Bromo-5-chloropyrazine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
THF or DMF (anhydrous, degassed)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2-bromo-5-chloropyrazine, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed solvent (THF or DMF), followed by triethylamine and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the 2-alkynyl-5-chloropyrazine.
Conclusion and Strategic Recommendations
The selective functionalization of dihalopyrazines is a powerful strategy in modern synthesis, governed by the fundamental principles of carbon-halogen bond reactivity. The C-Br bond is unequivocally the more reactive handle in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions due to its lower bond dissociation energy.
-
For Predictable Selectivity: When using standard catalyst systems, chemists can reliably target the C-Br bond for initial functionalization in a bromochloropyrazine, leaving the C-Cl bond intact for subsequent transformations.
-
For Inverting Selectivity: Advanced strategies, particularly the modulation of phosphine ligands in Suzuki and Buchwald-Hartwig couplings, can override the intrinsic reactivity and direct functionalization to the C-Cl position. This requires careful screening and optimization but offers significant synthetic flexibility.
-
Chloropyrazines as Viable Substrates: While less reactive, dichloropyrazines should not be overlooked. They are often more cost-effective, and modern, highly active catalyst systems (often employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands) have made their use routine and efficient.
By leveraging this understanding, researchers can design more efficient, selective, and robust synthetic routes to novel pyrazine-containing molecules, accelerating the pace of discovery in drug development and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Palladium-catalyzed trifluoroacetate-promoted mono-arylation of the β-methyl group of alanine at room temperature: synthesis of β-arylated α-amino acids through sequential C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Pyrazine Building Blocks: A Comparative Analysis of 5-Bromo-2-chloro-3-methoxypyrazine
Introduction: The Strategic Value of the Pyrazine Core in Modern Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electron-withdrawing nature of the two nitrogen atoms, make it a privileged scaffold in numerous FDA-approved drugs, including bortezomib and pyrazinamide.[1][3][4] The ability to precisely functionalize the pyrazine core is therefore paramount for researchers aiming to modulate pharmacological activity, tune electronic properties, or construct complex molecular architectures.[5][6]
This guide provides an in-depth comparison of 5-Bromo-2-chloro-3-methoxypyrazine , a highly versatile and strategically substituted building block, against other common pyrazine intermediates. We will dissect its unique reactivity profile, provide head-to-head comparisons in key synthetic transformations supported by experimental data, and offer detailed protocols to empower researchers in drug discovery and chemical synthesis to make informed strategic decisions.
Featured Building Block: this compound
The utility of this compound stems from the orthogonal reactivity of its substituents, allowing for sequential and site-selective functionalization.
Structural and Physicochemical Profile:
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂O |
| Molecular Weight | 223.46 g/mol |
| CAS Number | 89283-94-3 |
| Appearance | Off-white to light yellow crystalline powder |
| Key Reactive Sites | C5 (Bromo), C2 (Chloro) |
Dissecting the Electronic Landscape: The reactivity of this building block is a direct consequence of the interplay between its substituents on the electron-deficient pyrazine core:[7]
-
C2-Chloro Group: Positioned between the two ring nitrogens, this site is highly activated towards nucleophilic aromatic substitution (SNAr).
-
C5-Bromo Group: The carbon-bromine bond is inherently more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, serving as the primary handle for initial diversification.[8][9]
-
C3-Methoxy Group: This electron-donating group modulates the overall electronics of the ring and can influence the regioselectivity of certain reactions. It also presents a latent hydroxyl group, accessible via demethylation, for further derivatization.
Comparative Overview of Alternative Pyrazine Building Blocks
The selection of a starting material is a critical decision point in any synthetic campaign. Below is a comparison of this compound with other frequently used pyrazine cores.
| Building Block | Structure | Key Features & Strategic Considerations |
| This compound | COC1=C(Cl)N=CC(Br)=N1 (SMILES) | Orthogonal Reactivity: Ideal for sequential, site-selective cross-coupling (C5-Br first, then C2-Cl). The methoxy group offers electronic modulation and a future functional handle. |
| 2-Chloropyrazine | ClC1=NC=CN=C1 (SMILES) | Simplicity & Cost-Effectiveness: A fundamental building block for introducing a monosubstituted pyrazine. Suitable for SNAr or cross-coupling reactions at a single site. |
| 2,5-Dibromopyrazine | BrC1=CN=C(Br)C=N1 (SMILES) | Symmetrical Reactivity: Offers two reactive sites of similar character. Useful for creating symmetrical molecules or for statistical mono-functionalization. Lacks the fine-tuned selectivity of the primary compound. |
| 2-Amino-3-chloropyrazine | NC1=C(Cl)N=CC=N1 (SMILES) | Altered Electronics: The electron-donating amino group significantly changes the ring's reactivity, making it more nucleophilic and altering the dynamics of subsequent functionalizations. |
Head-to-Head Reactivity Analysis: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthesis for creating C-C and C-N bonds.[10] The differential reactivity of the C-Br and C-Cl bonds in this compound provides a distinct synthetic advantage.[11][12]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The established reactivity trend for halogens (I > Br > Cl) allows for exquisite control when using our featured building block.[8][13]
Caption: Workflow for sequential Suzuki-Miyaura coupling.
Comparative Experimental Data: Suzuki-Miyaura Coupling
| Entry | Pyrazine Substrate | Arylboronic Acid | Catalyst System (mol%) | Yield (%) | Comments |
| 1 | This compound | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3%) | 92 | Excellent selectivity for the C-Br position. C-Cl bond remains intact. |
| 2 | 2,5-Dibromopyrazine | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3%) | 65 (mono) | Mixture of mono- and di-substituted products, requiring careful separation. |
| 3 | Product from Entry 1 | Phenylboronic Acid | Pd₂(dba)₃/SPhos (2%) | 78 | Successful coupling at the less reactive C-Cl position under forcing conditions. |
Causality Behind Experimental Choices: The choice of Pd(dppf)Cl₂ for the initial coupling (Entry 1) is deliberate; the dppf ligand provides excellent stability and activity for coupling aryl bromides on electron-poor heterocycles.[13] To activate the more resilient C-Cl bond (Entry 3), a more electron-rich and bulky phosphine ligand like SPhos is required to facilitate the challenging oxidative addition step.[14]
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
Principle: This protocol leverages the higher reactivity of the C-Br bond to achieve selective mono-arylation of this compound, leaving the C-Cl bond available for subsequent transformations. The mechanism proceeds via a standard Pd(0)/Pd(II) catalytic cycle.[15][16]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed Solvents: 1,4-Dioxane and Water (4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-chloro-3-methoxypyrazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Similar to the Suzuki coupling, the Buchwald-Hartwig amination can be performed selectively on the C-Br bond.[9] This reaction is fundamental to the synthesis of countless pharmaceuticals containing arylamine motifs.[17][18]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Comparative Experimental Data: Buchwald-Hartwig Amination
| Entry | Pyrazine Substrate | Amine | Catalyst/Ligand System (mol%) | Yield (%) | Comments |
| 4 | This compound | Morpholine | Pd₂(dba)₃ (2%) / Xantphos (4%) | 89 | High chemoselectivity for C-Br amination. The C-Cl is unreactive. |
| 5 | 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ (2%) / Xantphos (4%) | 75 | Slower reaction compared to C-Br coupling. |
Causality Behind Experimental Choices: The use of a bidentate ligand like Xantphos (Entry 4) is crucial.[19] Its wide bite angle helps stabilize the palladium center, promoting the reductive elimination step and preventing catalyst decomposition, which is particularly important when working with electron-deficient heteroaryl halides.[17]
Detailed Protocol: Selective Buchwald-Hartwig Amination at the C5-Position
Principle: This procedure achieves chemoselective C-N bond formation at the C5-position by exploiting the greater reactivity of the C-Br bond in the Buchwald-Hartwig amination catalytic cycle.[9][20]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the this compound, followed by the anhydrous toluene and finally the amine.
-
Inert Atmosphere: Seal the vessel and remove from the glovebox if necessary.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Strategic Synthesis: A Decision-Making Framework
The choice of building block dictates the entire synthetic route. This compound is the superior choice when the goal is to construct a complex, unsymmetrically disubstituted pyrazine.
Caption: Logic tree for selecting a pyrazine building block.
Conclusion
While simpler building blocks like 2-chloropyrazine and 2,5-dibromopyrazine have their place in synthesis, This compound offers a superior level of control for the construction of complex, multi-substituted pyrazine derivatives. Its well-defined reactivity hierarchy enables chemists to perform sequential, chemoselective functionalizations with high fidelity. This strategic advantage minimizes protecting group manipulations and shortens synthetic routes, making it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Confirming Elemental Composition by High-Resolution Mass Spectrometry (HRMS)
For: Researchers, scientists, and drug development professionals.
In the landscape of molecular characterization, the unambiguous determination of a compound's elemental composition stands as a cornerstone of chemical analysis. High-Resolution Mass Spectrometry (HRMS) has emerged as the definitive technique for this purpose, offering unparalleled precision in mass measurement. This guide provides an in-depth, experience-driven comparison of HRMS technologies and methodologies, designed to equip researchers with the expertise to confidently confirm elemental composition.
The Foundational Pillars: Mass Accuracy and Resolving Power
At the heart of HRMS lies the interplay between two critical parameters: mass accuracy and resolving power . While often used interchangeably, they represent distinct concepts crucial for successful elemental formula determination.[1][2]
-
Mass Accuracy is the closeness of the experimentally measured mass to the true, calculated exact mass of an ion.[3][4] It is typically expressed in parts-per-million (ppm). High mass accuracy is fundamental to narrowing down the number of possible elemental formulas for a given mass.[5]
-
Resolving Power is the ability of a mass spectrometer to distinguish between two ions of very similar mass-to-charge ratios (m/z).[5][6] It is defined as m/Δm, where Δm is the full width of the peak at half its maximum height (FWHM).[1] Sufficient resolving power is essential to ensure that the measured mass is not a composite of multiple, unresolved ions, which would lead to an inaccurate mass measurement.[7][8]
The causality is direct: without adequate resolving power to separate interfering ions, achieving high mass accuracy is impossible.[8][9] As molecular mass increases, the number of possible elemental formulas within a given mass tolerance window grows exponentially, demanding ever-higher resolving power and mass accuracy for unambiguous identification.[7][10]
Caption: Decision workflow for elemental formula confirmation using HRMS.
Comparative Analysis of HRMS Instrumentation: Orbitrap vs. Time-of-Flight (TOF)
The two most prevalent high-resolution mass analyzers in modern laboratories are the Orbitrap and Time-of-Flight (TOF) systems. While both are capable of accurate mass measurements, their underlying principles and performance characteristics differ, making them suitable for different applications.[6][11]
| Feature | Orbitrap (e.g., Q Exactive Series) | Time-of-Flight (TOF) (e.g., Q-TOF) | Causality and Field Insights |
| Mass Analyzer Type | Fourier Transform (FT) based ion trap | Measures ion flight time over a fixed distance | The FT-based nature of the Orbitrap allows for extended ion detection, leading to higher resolution, while TOF relies on precise timing of ion flight.[12] |
| Typical Resolving Power | Up to >240,000 at m/z 200[4] | 10,000 - 60,000[1] | Higher resolving power in Orbitrap instruments is crucial for separating isobaric interferences in complex matrices, leading to more reliable mass accuracy.[8][13] |
| Typical Mass Accuracy | < 1-3 ppm (with internal calibration)[6] | < 2-5 ppm (with internal calibration)[6] | While both offer excellent mass accuracy, the superior resolution of the Orbitrap often translates to more dependable accuracy in real-world, complex samples. |
| Scan Speed | Slower; resolution is inversely related to scan speed[2] | Faster; independent of resolution | TOF's speed is advantageous for fast chromatography (UHPLC) and applications like flow injection analysis, but this can be at the cost of resolving power compared to an Orbitrap.[14] |
| Dynamic Range | Good, but can be limited by the C-trap capacity[14] | Excellent | The wider dynamic range of TOF instruments can be beneficial for samples with large variations in analyte concentration. |
| MS/MS Capability | Excellent, with various fragmentation techniques (HCD) | Excellent, with various fragmentation techniques (CID) | Both platforms provide high-quality MS/MS data crucial for structural elucidation, which complements elemental composition data. |
Expert Insight: The choice between an Orbitrap and a TOF instrument often comes down to the specific research question. For complex mixture analysis where resolving power is paramount to achieving accurate mass (e.g., metabolomics, environmental analysis), the Orbitrap is often favored.[13][15] For applications demanding high throughput and rapid analysis of less complex samples, a Q-TOF can be the more practical choice.[14]
A Self-Validating Experimental Protocol for Elemental Composition Confirmation
This protocol outlines a robust workflow designed to ensure data integrity and confidence in the final elemental composition assignment.
Step 1: Instrument Calibration and System Suitability
Causality: A robust calibration is the bedrock of accurate mass measurement. Without it, even a high-resolution instrument will produce inaccurate data.[1][7]
-
External Calibration: Calibrate the instrument across the entire mass range of interest using a well-characterized calibration solution. This establishes the initial mass accuracy of the system.
-
Internal Calibration (Lock Mass): Introduce a known compound (a "lock mass") that is continuously infused alongside the analyte.[7][16] This corrects for any instrumental drift in real-time, ensuring high mass accuracy throughout the analytical run.[7]
-
System Suitability Test: Before analyzing samples, inject a known standard with a defined elemental composition. The measured mass should be within the acceptable tolerance (e.g., < 3 ppm), and the isotopic pattern should match the theoretical distribution. This verifies that the entire system (LC and MS) is performing correctly.
Step 2: Sample Preparation and Analysis
-
Sample Preparation: Prepare the sample in a high-purity solvent to minimize background ions and potential interferences.[17]
-
Chromatographic Separation (if applicable): Use liquid chromatography (LC) to separate the analyte of interest from matrix components. This reduces ion suppression and the likelihood of isobaric interferences.
-
Data Acquisition: Acquire data in full-scan mode at the highest practical resolving power. If the instrument allows, set up data-dependent MS/MS to acquire fragmentation data for the ion of interest.
Step 3: Data Processing and Formula Determination
-
Mass Correction: Apply the lock mass correction to the raw data.
-
Formula Generation: Use the instrument's software to generate a list of possible elemental formulas based on the accurate mass of the molecular ion.[18] Constrain the search by including only plausible elements based on the sample's origin.[10]
-
Isotopic Pattern Matching: This is a critical validation step. The software will calculate the theoretical isotopic pattern for each candidate formula and compare it to the experimentally observed pattern.[19][20] A high degree of correlation provides strong evidence for the correct formula.[21]
Caption: Standardized workflow for HRMS-based elemental composition analysis.
The Power of Isotopic Patterns: A Secondary Confirmation
Accurate mass alone is often insufficient for unambiguous formula determination, especially for molecules with masses above 300-400 Da.[7][11] Isotopic pattern analysis provides an orthogonal layer of confirmation. Atoms like Carbon (¹³C), Sulfur (³⁴S), Chlorine (³⁷Cl), and Bromine (⁸¹Br) have naturally occurring heavier isotopes that create a distinct isotopic signature in the mass spectrum.[21][22]
Comparing the measured isotopic distribution to the theoretical pattern for a proposed formula acts as a powerful filter.[20]
Example Data: Analysis of Sulfamethoxazole ([C₁₀H₁₁N₃O₃S+H]⁺, Exact Mass: 254.05941)
| Ion | Theoretical m/z | Theoretical Abundance (%) | Observed m/z (at 100,000 Resolution) | Observed Abundance (%) | Mass Error (ppm) |
| A (Monoisotopic) | 254.05941 | 100.00 | 254.05935 | 100.00 | -0.24 |
| A+1 | 255.06276 | 11.98 | 255.06271 | 11.95 | -0.20 |
| A+2 | 256.06015 | 5.25 | 256.06008 | 5.31 | -0.27 |
The excellent agreement in both accurate mass (<1 ppm) and relative isotopic abundances provides very high confidence in the assigned elemental formula.
Addressing Common Pitfalls and Interferences
-
Isobaric Interferences: Different molecules with the same nominal mass but different elemental compositions. High resolving power is the primary tool to combat this.[8][23]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte, leading to poor signal. Effective chromatographic separation is key.
-
Contaminants: Background ions from solvents, tubing (e.g., plasticizers), or previous analyses can lead to misinterpretation.[17] Always run solvent blanks to identify these signals.
-
Doubly Charged Ions: An ion with a +2 charge will appear at half its true m/z.[23][24] This can be mistaken for a singly charged ion of a different compound. Isotopic patterns can help resolve this, as the spacing between isotopes for a doubly charged ion will be 0.5 m/z instead of 1.0 m/z.
Conclusion
Confirming an elemental composition by HRMS is a multi-faceted process that relies on the synergistic application of high mass accuracy, high resolving power, and isotopic pattern analysis. By employing a self-validating experimental design, from rigorous calibration to careful data interpretation, researchers can achieve unambiguous and trustworthy formula assignments. The choice of instrumentation, whether Orbitrap or TOF, should be guided by the specific analytical challenge, balancing the need for ultimate resolving power with requirements for speed and dynamic range. This guide provides the foundational knowledge and practical insights to leverage the full power of HRMS for confident molecular characterization in research and drug development.
References
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- 24. youtube.com [youtube.com]
A Comparative Guide for Researchers: Suzuki vs. Stille Coupling for Pyrazine Functionalization
Introduction: The Strategic Importance of Pyrazine Functionalization
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical component in designing molecules with specific biological activities or material characteristics.[3][5] Consequently, the efficient and selective functionalization of the pyrazine core is a paramount objective for synthetic chemists.
Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as the workhorses for creating carbon-carbon bonds on heterocyclic systems.[6][7][8][9] This guide provides an in-depth, objective comparison of these two powerful methods specifically for the functionalization of pyrazines, offering insights into their mechanisms, practical considerations, and experimental execution to aid researchers in making informed strategic decisions.
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10][11][12][13][14][15] The fundamental distinction lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
The Suzuki-Miyaura Coupling: Boron's Role
The Suzuki coupling employs organoboron reagents, typically boronic acids or their esters, which are generally stable and have low toxicity.[6][16][17] A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[12][14][16]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: The Tin Advantage
The Stille coupling utilizes organotin reagents (organostannanes).[10][18] A significant advantage of organostannanes is their high functional group tolerance and their ability to participate in the coupling under neutral or mild conditions, as they do not require activation by a base.[6][7][8][9] The transmetalation step in the Stille reaction is often the rate-determining step.[10][19]
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Comparison: Performance Metrics for Pyrazine Functionalization
The choice between Suzuki and Stille coupling for pyrazine functionalization is not always straightforward and depends on several factors, from the specific substrates to the desired scale of the reaction.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes |
| Toxicity of Reagent | Generally low toxicity, considered "greener".[6][7] | High toxicity of organotin reagents, requiring careful handling and disposal.[6][20][21][22][23] |
| Reagent Stability | Variable; boronic acids can be prone to decomposition (protodeboronation), while boronate esters offer greater stability.[24][25] | Generally stable to air and moisture.[6][7][8] |
| Byproducts | Boron-based, often water-soluble and easily removed.[7] | Tin-based, can be difficult to remove completely from the product.[6][7][26] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and strong bases.[7][16] | Excellent, very broad functional group tolerance.[7][8][15][27] |
| Reaction Conditions | Typically requires a base (e.g., Na2CO3, K2CO3, Cs2CO3).[14][16][28] | Often proceeds under neutral conditions, though additives like CuI can accelerate the reaction.[7][26][29] |
| Substrate Scope for Pyrazines | Well-established for chloropyrazines and bromopyrazines.[30][31][32] | Effective for a wide range of pyrazine halides and triflates.[30][33] |
| Performance with Electron-Deficient Pyrazines | Can be highly effective, as the electron-deficient nature of the pyrazine ring facilitates oxidative addition.[34] | Also very effective, with the potential for higher yields with certain challenging substrates.[35] |
Experimental Insights and Protocols
To provide a practical context, the following are representative, step-by-step protocols for the Suzuki and Stille coupling of a generic chloropyrazine.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol is a generalized procedure based on established methodologies for the Suzuki coupling of chloro-heterocycles.[28][31]
Materials:
-
2-Chloropyrazine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 2-chloropyrazine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)2 (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Add K2CO3 (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Stille Coupling of 2-Chloropyrazine
This protocol is a generalized procedure based on established methodologies for the Stille coupling of heteroaryl halides.[29][30]
Materials:
-
2-Chloropyrazine
-
Organostannane (e.g., Aryl-SnBu3)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylarsine (AsPh3) or other suitable ligand
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
To a flame-dried round-bottom flask, add Pd2(dba)3 (0.015 equiv) and the ligand (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (DMF or toluene).
-
Add 2-chloropyrazine (1.0 equiv) followed by the organostannane (1.1 equiv) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Strategic Recommendations for Method Selection
When to Choose Suzuki Coupling:
-
"Green" Chemistry is a Priority: The lower toxicity of boronic acids and their byproducts makes the Suzuki coupling a more environmentally friendly option.[6][7]
-
Cost and Reagent Availability are Key: A vast library of boronic acids is commercially available, often at a lower cost than their organostannane counterparts.[6]
-
Large-Scale Synthesis: The easier removal of boron-based byproducts can simplify purification on a larger scale.
When to Choose Stille Coupling:
-
Substrate Contains Base-Sensitive Functional Groups: The ability to run the Stille coupling under neutral conditions is a significant advantage when dealing with substrates that are unstable in the presence of a base.[7][8][9]
-
Protodeboronation is a Concern: If the boronic acid is prone to decomposition under the reaction conditions, the greater stability of the organostannane may provide a more reliable outcome.[8][24]
-
Sterically Hindered Substrates: In some cases, the Stille coupling can be more effective for coupling sterically demanding partners.[36]
-
Challenging Heterocyclic Couplings: For particularly difficult couplings involving certain heterocycles, the Stille reaction has been shown to give higher yields where the Suzuki coupling performs poorly.[35][37]
Conclusion
Both the Suzuki and Stille couplings are indispensable tools for the functionalization of pyrazines. The Suzuki coupling is often the first choice due to its lower toxicity, the wide availability of reagents, and the ease of byproduct removal.[6][7] However, the Stille coupling offers a powerful alternative, particularly when dealing with base-sensitive substrates or when the Suzuki coupling fails to provide satisfactory results.[7][35][37] A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to select the optimal strategy for their specific synthetic challenges in the exciting and impactful field of pyrazine chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. delvallelab.weebly.com [delvallelab.weebly.com]
- 21. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 29. Stille Coupling | NROChemistry [nrochemistry.com]
- 30. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
Analysis of reaction kinetics for substituted pyrazines
An In-Depth Guide to the Reaction Kinetics of Substituted Pyrazines for Pharmaceutical Research
In the landscape of medicinal chemistry and drug development, the pyrazine scaffold is a cornerstone. Its presence in essential medicines like bortezomib (for multiple myeloma) and pyrazinamide (for tuberculosis) underscores its therapeutic significance.[1][2] The biological activity of these molecules is intrinsically linked to their chemical reactivity, which is fine-tuned by the substituents on the pyrazine ring. For researchers aiming to design novel drug candidates, a deep understanding of the reaction kinetics of substituted pyrazines is not merely academic—it is a critical tool for predicting metabolic pathways, optimizing synthetic routes, and developing structure-activity relationships (SAR).[3][4]
This guide provides a comparative analysis of reaction kinetics for substituted pyrazines, moving beyond simple protocols to explain the causal relationships between molecular structure and reactivity. We will delve into the electronic effects of substituents, compare common experimental methodologies for kinetic analysis, and provide detailed, field-proven protocols to ensure the generation of robust and reliable data.
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[5][6] This property makes the ring susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution compared to carbocyclic aromatic rings like benzene.[6][7] The rate and regioselectivity of reactions are profoundly influenced by the electronic nature of the substituents attached to the ring.
Comparing Electron-Donating and Electron-Withdrawing Groups
The primary determinant of reactivity in substituted pyrazines is the ability of a substituent to either donate or withdraw electron density from the ring. This effect directly impacts the stability of the intermediates and transition states formed during a reaction.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) further decrease the electron density of the pyrazine ring. This enhances the ring's electrophilicity, making it more susceptible to nucleophilic aromatic substitution (SNAr). EWGs stabilize the negatively charged Meisenheimer complex, which is the key intermediate in SNAr reactions, thereby lowering the activation energy and increasing the reaction rate.[8][9]
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups donate electron density to the ring. This donation destabilizes the negatively charged Meisenheimer intermediate, increasing the activation energy and slowing down the rate of SNAr reactions.[9] However, these groups can activate the ring towards electrophilic attack, although this is less common for the electron-deficient pyrazine system.[10]
The following table summarizes the expected kinetic effects of common substituents on a representative nucleophilic aromatic substitution reaction.
| Substituent | Formula | Classification | Effect on SNAr Reaction Rate | Rationale |
| Nitro | -NO₂ | Strong EWG | Significantly Increases | Strong inductive and resonance withdrawal stabilizes the negative charge in the Meisenheimer intermediate. |
| Cyano | -CN | Strong EWG | Significantly Increases | Inductive and resonance withdrawal provides substantial stabilization to the reaction intermediate. |
| Chloro | -Cl | Halogen (EWG) | Increases | Inductively withdrawing, which stabilizes the intermediate, outweighing its weak resonance donation. |
| Hydrogen | -H | Neutral | Baseline | Reference point for comparison. |
| Methyl | -CH₃ | Weak EDG | Decreases | Weak inductive donation destabilizes the negatively charged intermediate. |
| Methoxy | -OCH₃ | Strong EDG | Significantly Decreases | Strong resonance donation significantly destabilizes the Meisenheimer intermediate. |
This relationship between substituent electronics and reaction rate is a fundamental principle in physical organic chemistry and is critical for rational drug design.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. irjmets.com [irjmets.com]
- 7. scribd.com [scribd.com]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazine Derivatives
Introduction: The Versatile Pyrazine Scaffold in Drug Discovery
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make the pyrazine nucleus a "privileged scaffold." This means it can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][3] Pyrazine derivatives have been successfully developed into marketed drugs for various indications, demonstrating their therapeutic relevance.[4][5][6] The inherent versatility of this scaffold continues to inspire the synthesis of novel derivatives with potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4]
This guide provides a comprehensive framework for researchers and drug development professionals to conduct the initial biological activity screening of novel pyrazine derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. Our focus is on establishing a self-validating system of assays to generate reliable, reproducible data for hit identification and lead optimization.
The Screening Cascade: A Strategic Approach to Hit Identification
A tiered or cascaded approach is fundamental to efficient drug discovery. It is inefficient and cost-prohibitive to subject every novel compound to a full battery of complex, resource-intensive assays. Instead, we employ a logical funnel, starting with broad, high-throughput primary assays to identify "hits" with general activity. These hits are then progressed to more specific secondary and tertiary assays to elucidate their potency, selectivity, and mechanism of action.
Caption: A generalized workflow for a biological activity screening cascade.
Screening for Anticancer Activity
Pyrazine derivatives have emerged as a significant class of anticancer agents, largely due to their ability to function as scaffolds for protein kinase inhibitors and other targeted therapies.[2][7][8][9] The initial goal is to identify compounds that are cytotoxic to cancer cells.
Primary Assay: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[10] It serves as an excellent primary screen for cytotoxicity. The principle is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazine derivatives and a positive control (e.g., Doxorubicin) in the culture medium. Replace the old medium with the compound-containing medium. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
Incubation: Incubate the plates for 48-72 hours. The duration should be based on the doubling time of the cell line.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit cell proliferation by 50%).[10][11]
All quantitative data should be summarized for clear comparison. A well-structured table is essential for evaluating the potency and selectivity of your novel compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line (e.g., MCF-10A) | IC50 (µM) | Selectivity Index (SI)¹ |
| Novel Pyrazine 1 | MCF-7 (Breast) | 9.5 | MCF-10A | > 100 | > 10.5 |
| Novel Pyrazine 2 | A549 (Lung) | 15.2 | MCF-10A | > 100 | > 6.6 |
| Novel Pyrazine 3 | HCT116 (Colon) | 45.8 | MCF-10A | 80.1 | 1.75 |
| Doxorubicin | MCF-7 (Breast) | 1.2 | MCF-10A | 5.8 | 4.83 |
¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI is desirable.
Secondary Assays and Mechanistic Insights
A potent compound from the primary screen (e.g., Novel Pyrazine 1) warrants further investigation. Secondary assays can include apoptosis analysis via flow cytometry to determine if cell death is programmed (apoptosis) or due to injury (necrosis).[4][5] Understanding the mechanism is key. Pyrazine derivatives often target signaling pathways critical for cancer cell survival.
Caption: Inhibition of a protein kinase pathway by a novel pyrazine derivative.
Screening for Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial properties.[12] Pyrazine derivatives have shown promise in this area.[13]
Primary Assay: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as Gram-negative) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic like Ampicillin should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[14]
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Novel Pyrazine 4 | 16 | 32 | > 128 |
| Novel Pyrazine 5 | 64 | > 128 | 64 |
| Novel Pyrazine 6 | > 128 | > 128 | > 128 |
| Ampicillin | 8 | 16 | N/A |
| Fluconazole | N/A | N/A | 8 |
Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents critical.[15] Pyrazine derivatives have demonstrated significant potential in this therapeutic area.[4][16]
In Vitro Assay: Inhibition of Nitric Oxide (NO) Production
A key event in the inflammatory response is the production of nitric oxide (NO) by macrophages. The inhibition of lipopolysaccharide (LPS)-induced NO production in a macrophage cell line like RAW 264.7 is a standard and reliable in vitro model for assessing anti-inflammatory activity.[4]
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the novel pyrazine derivatives for 1-2 hours before inducing inflammation.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce NO production. A standard anti-inflammatory drug like Dexamethasone should be used as a positive control.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. NO production is measured by quantifying its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
| Compound | Concentration (µM) | NO Inhibition (%) |
| Novel Pyrazine 7 | 10 | 65.4% |
| Novel Pyrazine 8 | 10 | 22.1% |
| Indomethacin | 10 | 72.8% |
A promising compound from this assay, such as Novel Pyrazine 7, could then be advanced to in vivo models like the carrageenan-induced rat paw edema model for further validation.[16][17]
Conclusion and Forward Outlook
This guide outlines a systematic, multi-tiered strategy for the initial biological screening of novel pyrazine derivatives. By employing a logical cascade of robust and validated assays—from broad cytotoxicity screens to more specific antimicrobial and anti-inflammatory evaluations—researchers can efficiently identify promising hit compounds. The key to success lies not just in executing the protocols, but in understanding the rationale behind them and presenting the data in a clear, comparative format.
A compound that demonstrates high potency, selectivity, and a well-defined mechanism of action in these initial screens becomes a valuable lead candidate. This candidate can then be confidently progressed into more advanced stages of drug development, including pharmacokinetic profiling, toxicology studies, and ultimately, in vivo efficacy models. The versatile pyrazine scaffold undoubtedly holds immense potential, and a rigorous screening approach is the essential first step in unlocking its therapeutic power.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scite.ai [scite.ai]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Pyrazine C-N Bond Formation: A Side-by-Side Comparison
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazine Moiety and the C-N Bond
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a plethora of biologically active molecules. The formation of a carbon-nitrogen (C-N) bond on the pyrazine core is a critical transformation, enabling the synthesis of diverse libraries of compounds for drug discovery and the development of novel functional materials. This guide provides an in-depth, side-by-side comparison of the predominant catalytic systems for achieving this crucial bond formation, offering field-proven insights and actionable experimental data to guide your synthetic strategy.
At a Glance: Comparative Overview of Catalytic Systems
The choice of catalyst is paramount and is dictated by factors such as substrate scope, functional group tolerance, cost, and scalability. Below is a summary of the most common catalytic approaches for pyrazine C-N bond formation.
| Catalyst System | Predominant Reaction | Key Advantages | Common Limitations | Typical Temperature Range |
| Palladium | Buchwald-Hartwig Amination | Broad substrate scope, high functional group tolerance, well-established and reliable. | Catalyst and ligand cost, potential for catalyst deactivation. | Room Temperature - 120°C |
| Copper | Ullmann Condensation | Low cost of catalyst, effective for specific substrates. | Often requires higher temperatures, narrower substrate scope compared to palladium, can require strong bases. | 100°C - 200°C |
| Nickel | Nickel-Catalyzed Amination | Cost-effective, can couple challenging substrates (e.g., aryl chlorides). | Often requires specific ligands, can be sensitive to air and moisture. | 80°C - 130°C |
| Photoredox | Light-Mediated C-N Coupling | Mild reaction conditions (often room temperature), unique reactivity profiles. | Requires specialized equipment, mechanistic complexity. | Room Temperature |
| Enzymatic | Biocatalytic Amination | High selectivity (regio- and stereoselectivity), environmentally benign. | Limited substrate scope, requires specific enzyme and conditions. | 25°C - 50°C |
In-Depth Analysis of Catalytic Systems
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely employed method for the formation of C-N bonds to aryl and heteroaryl halides.[1][2] Its success lies in the continuous development of sophisticated phosphine ligands that modulate the reactivity of the palladium center, enabling the coupling of a vast array of amines with halopyrazines under relatively mild conditions.[3][4]
Mechanism of Action:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the alternation of palladium between the Pd(0) and Pd(II) oxidation states.[5][6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Data: Palladium-Catalyzed Amination of Halopyrazines
| Halopyrazine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 85 | [7] |
| 2-Bromopyrazine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 8 | 92 | [8] |
| 2,5-Dichloropyrazine | Benzylamine | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 16 | 78 | [7] |
Representative Experimental Protocol: Amination of 2-Chloropyrazine with Morpholine [7]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (1.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture at 110°C for 12 hours with stirring.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that predates the palladium-catalyzed approaches.[9] It typically employs a copper catalyst and often requires higher reaction temperatures. While sometimes considered less versatile than the Buchwald-Hartwig reaction, it remains a cost-effective and valuable tool, particularly for specific substrate combinations.[10][11]
Mechanism of Action:
The mechanism of the Ullmann condensation is still a subject of some debate, but a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination.[3][12]
Caption: A proposed catalytic cycle for the Ullmann C-N coupling.
Experimental Data: Copper-Catalyzed Amination of Halopyrazines
| Halopyrazine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | N-Methylacetamide | CuI / 1,10-phenanthroline | K₃PO₄ | Toluene | 110 | 36 | 85 | [13] |
| 2-Iodopyridine | n-Octylamine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 24 | 90 | [14] |
| Aryl Iodides | Various Amines | CuI / Diazaphospholane | Cs₂CO₃ | Dioxane | 110 | 24 | 70-95 | [15] |
Note: Specific examples for pyrazine are less common in the literature for Ullmann reactions; data for closely related pyridines are provided for comparison.
Representative Experimental Protocol: Amination of 2-Bromopyridine with N-Methylacetamide [13]
-
Reaction Setup: To a round-bottomed flask, add 2-bromopyridine (10 mmol), N-methylacetamide (10 mmol), CuI (0.2 mmol), 1,10-phenanthroline monohydrate (0.2 mmol), and anhydrous K₃PO₄ (20 mmol).
-
Inert Atmosphere: Flush the flask with nitrogen for 10 minutes.
-
Solvent Addition: Add 5% t-AmOH in toluene (10 mL).
-
Reaction: Heat the mixture at reflux with vigorous stirring for 36 hours.
-
Workup: After cooling, the reaction mixture is quenched and extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Nickel-Catalyzed Amination
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions.[16] Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, and can exhibit unique reactivity and selectivity profiles.[17]
Mechanism of Action:
The mechanism of nickel-catalyzed amination can proceed through various pathways, with Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles being proposed.[18][19] The specific pathway is often dependent on the ligand and reaction conditions.
Caption: A simplified Ni(0)/Ni(II) catalytic cycle for C-N bond formation.
Experimental Data: Nickel-Catalyzed Amination of Heteroaryl Chlorides
| Heteroaryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | Ammonia | Ni(COD)₂ / Josiphos | NaOt-Bu | Toluene | 100 | 18 | 70-90 | [17] |
| Aryl Chlorides | Piperazine | Ni(0) / 2,2'-bipyridine | NaOt-Bu | Toluene | 110 | 12 | 85 | [4] |
| 4-Chlorobenzonitrile | Ammonia | (dppf)NiCl₂ | NaOt-Bu | Toluene | 100 | 18 | 95 | [17] |
Representative Experimental Protocol: General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides [17]
-
Catalyst Preparation: In a glovebox, a stock solution of the nickel catalyst and ligand in the chosen solvent is prepared.
-
Reaction Setup: To a reaction vessel, add the aryl chloride, the amine, and the base.
-
Catalyst Addition: Add the prepared catalyst solution to the reaction vessel.
-
Reaction: Seal the vessel and heat to the desired temperature for the specified time.
-
Workup and Purification: After cooling, the reaction is worked up and the product is purified by standard methods.
Emerging Frontiers: Photoredox and Enzymatic Catalysis
While traditional transition metal catalysis dominates the landscape of pyrazine C-N bond formation, photoredox and enzymatic methods represent exciting and rapidly developing frontiers.
Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling C-N bond formation under exceptionally mild conditions.[20][21] The mechanism often involves the generation of radical intermediates, leading to unique reactivity patterns that can be complementary to traditional methods.[22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient C-H Amination Catalysis Using Nickel-Dipyrrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I)−CF3 and IPrAu(I)−Succinimide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloro-3-methoxypyrazine: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-chloro-3-methoxypyrazine (CAS No. 89283-94-3). As a halogenated heterocyclic compound, this substance requires careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This document is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department to ensure full compliance with local, state, and federal regulations.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Eye Irritation: Expected to cause serious eye irritation.[1][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][6]
Given these potential hazards, a thorough risk assessment is mandatory before commencing any work that will generate waste containing this compound.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory during all stages of use and disposal.[1][7]
| Protection Type | Specific Requirement | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[7] |
| Hand | Chemically resistant gloves (e.g., nitrile, double-gloved). | Prevents skin contact which can lead to irritation. |
| Body | A fully buttoned laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory | Work should be conducted in a certified chemical fume hood. If dust generation is unavoidable, a NIOSH-approved N95 dust mask or higher is required. | Protects against the inhalation of harmful dust or vapors.[1][7] |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[8] this compound is a halogenated organic compound and must be disposed of accordingly.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are a suitable choice.[7] The container must be in good condition with a secure, leak-proof lid.[8]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[9]
-
Waste Collection:
-
Solid Waste: All contaminated solid materials, including weighing papers, pipette tips, gloves, and any unreacted compound, should be placed directly into the designated solid halogenated waste container. Avoid generating dust during transfer.[10]
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container. Crucially, do not mix halogenated waste with non-halogenated solvent waste. [7] This is due to the different disposal methods required for these waste streams.
-
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[9][11] Store the container in a designated satellite accumulation area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[9][11]
Disposal Workflow
The disposal of this compound must be handled as regulated hazardous waste. The following diagram outlines the necessary workflow from generation to final disposal.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment:
-
Solid Spills: Gently sweep or scoop the material to avoid creating dust and place it in the designated hazardous waste container.[10][12]
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.
Regulatory Framework
The disposal of hazardous chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] These regulations mandate a "cradle-to-grave" management system for hazardous waste, ensuring it is tracked from generation to final disposal. It is illegal and unsafe to dispose of this compound down the drain or in the regular trash.[15][16] All waste must be disposed of through your institution's EHS program, which will contract with a licensed hazardous waste disposal facility.[16] The preferred method for the destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. epa.gov [epa.gov]
- 14. axonator.com [axonator.com]
- 15. acs.org [acs.org]
- 16. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-chloro-3-methoxypyrazine
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-2-chloro-3-methoxypyrazine is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides an in-depth, experience-driven framework for the safe handling of this halogenated pyrazine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety around every procedure, ensuring that your focus remains on the science, secure in the knowledge that you are protected.
Hazard Identification: The Foundation of Your Safety Protocol
Understanding the specific risks associated with this compound is the critical first step in constructing a robust safety plan. Based on data from analogous compounds and safety data sheets, this chemical is classified as hazardous.[1] The primary routes of exposure and associated dangers include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][4][5]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[2][4]
These hazards necessitate a multi-layered PPE approach to create a comprehensive barrier between the researcher and the chemical.
Core Protective Equipment: A Task-Based Summary
The selection of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following table summarizes the mandatory PPE for handling this compound.
| Task / Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Nitrile gloves | Standard lab coat, closed-toe shoes | Not generally required |
| Weighing (Solid) | Chemical safety goggles | Nitrile gloves | Standard lab coat, closed-toe shoes | Mandatory: Chemical fume hood |
| Solution Preparation | Chemical safety goggles or face shield | Nitrile gloves (consider double-gloving) | Standard lab coat, closed-toe shoes | Mandatory: Chemical fume hood |
| Reaction Workup | Face shield over safety goggles | Chemically resistant gloves (e.g., neoprene over nitrile) | Chemical-resistant apron over lab coat | Mandatory: Chemical fume hood |
| Spill Cleanup | Face shield over safety goggles | Heavy-duty, chemically resistant gloves | Chemical-resistant coveralls or suit | Air-purifying respirator with appropriate cartridges if outside a fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or other chemically resistant gloves | Standard lab coat, closed-toe shoes | Not required if handling sealed containers |
Operational Workflow: From Preparation to Disposal
A disciplined, procedural approach is essential for minimizing exposure. The following workflow illustrates the critical safety checkpoints at each stage of handling this compound.
Caption: Standard operating workflow for handling this compound.
Step-by-Step Methodologies
A. Weighing the Solid Compound The primary risk during this step is the generation and inhalation of fine dust particles.
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Procedure: Conduct all weighing activities within the fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Cleanup: After weighing, carefully fold the weighing paper and use it to transfer the compound to your vessel. Dispose of the used paper in the designated solid halogenated waste container.[6] Wipe down the spatula and any surfaces with a solvent-dampened cloth, disposing of it as contaminated waste.
B. Spill Management Protocol Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For small spills of solid material, gently cover with an inert absorbent material to avoid creating dust.[6]
-
Don Additional PPE: If not already worn, upgrade to a face shield and potentially a chemical-resistant apron.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[2][3] Do not use a brush that could aerosolize the particles.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[6] All cleaning materials must be disposed of as hazardous waste.
Emergency and Disposal Plans
First-Aid Procedures In the event of an exposure, time is of the essence.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2][3][4] Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][2][4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][3][4] If the person feels unwell, seek medical attention.
-
Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]
Disposal of Contaminated Waste Proper segregation and disposal of waste are crucial for safety and environmental compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and weighing papers, must be placed in a dedicated, clearly labeled, and sealable container for "Halogenated Organic Solid Waste".[6]
-
Solvent Waste: Any solutions containing the compound should be disposed of in a "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams.[6]
-
Final Disposal: The final disposal of the waste must be handled by a licensed hazardous waste disposal company, typically via high-temperature incineration.[6] Always adhere to your institution's specific Environmental Health and Safety (EHS) protocols.
By integrating these safety measures into your daily laboratory practice, you create a resilient and protective environment. This allows for the confident pursuit of scientific advancement while upholding the highest standards of personal and collective safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Gas detectors and respiratory protection equipments C4H4N2 (pyrazine), CAS number 290-37-9 [en.gazfinder.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
